molecular formula C17H23NO3 B12402132 Mesembrenol

Mesembrenol

カタログ番号: B12402132
分子量: 289.4 g/mol
InChIキー: PQBHZMSTECYZLH-COXVUDFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesembrenol (CAS 25516-15-8) is a key alkaloid found in the medicinal plant Mesembryanthemum tortuosum (also known as Sceletium tortuosum or Kanna) . This compound is of significant research interest due to its documented pharmacological activity, particularly its potential anxiolytic (anxiety-reducing) and mood-enhancing properties . Studies suggest that this compound contributes to the overall psychoactive effects of Kanna extracts through a multi-target mechanism of action . It has been identified as a selective serotonin reuptake inhibitor (SSRI), which increases the availability of the neurotransmitter serotonin in the brain, a pathway critical in regulating mood and anxiety . Furthermore, this compound also acts as an inhibitor of the phosphodiesterase-4 (PDE4) enzyme, though with a lower potency compared to other alkaloids like mesembrenone . This dual activity on both the serotonin system and PDE4 is believed to produce a synergistic therapeutic effect, making it a valuable compound for neuropharmacological research . In vivo studies using zebrafish models have demonstrated that this compound can significantly modify anxiety-like behavior, increasing the time spent in the central arena of a testing environment, which is a recognized indicator of anxiolytic activity . This product is offered as a fully characterized analytical reference standard and is ideal for quality control (QC) during drug development, analytical method development and validation (AMV), and for providing traceability against pharmacopeial standards . It is supplied with a Certificate of Analysis to guarantee its identity and purity. This product is intended for research purposes only in a laboratory setting and is not for human, veterinary, household, or any other consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H23NO3

分子量

289.4 g/mol

IUPAC名

(3aR,6S,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3/t13-,16+,17+/m1/s1

InChIキー

PQBHZMSTECYZLH-COXVUDFISA-N

異性体SMILES

CN1CC[C@]2([C@@H]1C[C@@H](C=C2)O)C3=CC(=C(C=C3)OC)OC

正規SMILES

CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC

製品の起源

United States

Foundational & Exploratory

The Chemical Synthesis of Mesembrenol and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a key alkaloid found in the plant Sceletium tortuosum, has garnered significant interest within the scientific community. As a member of the mesembrine (B35894) family of alkaloids, it shares a common cis-3a-aryloctahydroindole core structure. These compounds are renowned for their psychoactive properties, primarily acting as serotonin (B10506) reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors. This dual activity makes them promising candidates for the development of novel therapeutics for central nervous system disorders such as anxiety and depression. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its analogs, focusing on key reactions, experimental protocols, and the underlying biological pathways they modulate.

Core Synthetic Strategies

The total synthesis of this compound and its analogs presents a significant challenge due to the presence of a sterically congested quaternary carbon center at the C-3a position. Various synthetic strategies have been developed to construct this key structural feature and the overall cis-fused octahydroindole skeleton. Many synthetic routes target the more extensively studied analog, Mesembrine, which can then be converted to this compound and other derivatives. Key synthetic approaches include:

  • Intramolecular Mizoroki-Heck Reaction: This powerful palladium-catalyzed reaction is employed to construct the benzylic quaternary carbon center, a crucial step in forming the core structure of mesembrine alkaloids.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Buchwald and others have developed methods using palladium catalysis to couple β,γ-cyclohexenones with aryl bromides, effectively creating the γ,γ-disubstituted α,β-cyclohexenones which are key intermediates.[2]

  • Wittig Olefination–Claisen Rearrangement Protocol: This sequence has been successfully applied to the synthesis of the bicyclic core of mesembrine alkaloids, including the characteristic quaternary benzylic carbon.[3][4]

  • Enantioselective Approaches: To obtain specific stereoisomers, asymmetric synthesis strategies have been developed. These often involve the use of chiral auxiliaries, chiral catalysts, or resolutions of racemic mixtures to achieve high enantiomeric excess.

A common strategy for the synthesis of this compound involves the stereoselective reduction of the corresponding ketone, Mesembrenone. Therefore, many synthetic routes focus on the efficient construction of the Mesembrenone core.

Experimental Protocols

The following section details a representative synthetic protocol for a closely related analog, (-)-6-epimesembranol, which can be adapted for the synthesis of this compound. The key steps involve the construction of the tricyclic core followed by reduction.

Synthesis of (-)-6-epimesembranol

1. Ester-aminolysis and Intramolecular aza-Michael Reaction:

  • Reaction: A solution of the enantioenriched enone intermediate in a suitable solvent (e.g., toluene) is treated with the appropriate amine.

  • Conditions: The reaction mixture is heated to an elevated temperature (e.g., reflux) to facilitate both the ester-aminolysis and the subsequent intramolecular aza-Michael reaction.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the tricyclic lactam.

2. Reduction of the Lactam Carbonyl:

  • Reaction: The tricyclic lactam is dissolved in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Reagent: A solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added dropwise to the lactam solution at a controlled temperature (e.g., 0 °C).

  • Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (-)-6-epimesembranol.

Quantitative Data

The following tables summarize key quantitative data from representative syntheses of mesembrine alkaloids. Note that specific data for this compound synthesis is limited in the literature, and the data presented here is often for closely related analogs like Mesembrine, which serves as a common precursor.

StepReactant(s)Reagent(s) and ConditionsProduct(s)Yield (%)Reference
Pd-catalyzed couplingβ,γ-cyclohexenone, Aryl bromidePd(OAc)₂, (S)-Antphos, 20 mol % catalyst loadingγ,γ-disubstituted α,β-cyclohexenone63[2]
Removal of Boc group(R)-1cTFA, CH₂Cl₂(-)-mesembrine73[2]
Reductive removal of lactam carbonylTricyclic lactamLiAlH₄ (5 equiv), THF, 70 °C reflux, 6 h(-)-6-epimesembranol92
Oxidation of alcohol(-)-6-epimesembranolIBX, DMSO, 25 °C, 3 h(-)-mesembrine83
CompoundTargetIC₅₀ (nM)Reference
This compoundPDE4 Inhibition10,000

Signaling Pathway of this compound

This compound and its analogs exert their biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

a

In this pathway, the binding of an extracellular ligand to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. cAMP then activates Protein Kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), which then translocates to the nucleus to promote the transcription of genes involved in neuroprotection and anti-inflammatory responses. PDE4 enzymes degrade cAMP to AMP, thus terminating the signal. By inhibiting PDE4, this compound increases the intracellular concentration of cAMP, leading to prolonged activation of PKA and enhanced gene transcription, which is believed to be the basis of its therapeutic effects.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its analogs.

G

This workflow begins with commercially available starting materials and proceeds through a multi-step synthesis to generate the target this compound analogs. Following purification and structural confirmation, the compounds are subjected to a battery of biological assays to determine their potency as PDE4 and serotonin reuptake inhibitors. Promising candidates may then be advanced to in vivo studies to evaluate their therapeutic potential in animal models of CNS disorders, with the ultimate goal of identifying lead compounds for drug development.

References

Probing the Stereochemical Landscape of Mesembrenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a prominent alkaloid from the Sceletium tortuosum plant, has garnered significant interest within the scientific community for its potential psychoactive properties and therapeutic applications. As a member of the mesembrine (B35894) family of alkaloids, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive exploration of the stereochemistry and enantiomeric properties of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug development.

The stereochemical configuration of a molecule is paramount in determining its interaction with chiral biological targets such as receptors and enzymes. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the stereoisomers of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Stereochemistry of this compound

The core structure of this compound features a cis-fused 3a-aryloctahydroindole skeleton. The presence of multiple chiral centers gives rise to several possible stereoisomers. The absolute configuration of these stereocenters dictates the overall shape of the molecule and, consequently, its biological activity. The IUPAC name for this compound is (3aR,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,6,7-hexahydro-1H-indol-6-ol.

Enantiomers of this compound: Comparative Data

Detailed pharmacological data specifically comparing the individual enantiomers of this compound are currently limited in publicly accessible literature. However, the broader understanding of mesembrine alkaloids suggests that the stereochemistry at the C3a and C7a positions is a key determinant of activity, particularly concerning the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4), known targets of Sceletium alkaloids. It is hypothesized that one enantiomer of this compound will exhibit significantly higher affinity and potency for these targets compared to its mirror image. Further research is imperative to quantify these differences, for instance, by determining the half-maximal inhibitory concentration (IC50) values of each enantiomer against SERT and PDE4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₃NO₃PubChem
Molecular Weight289.37 g/mol PubChem
XLogP32.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem

Experimental Protocols

Enantioselective Synthesis of this compound

While a specific, detailed protocol for the enantioselective synthesis of this compound is not explicitly outlined in the available literature, strategies employed for the synthesis of related mesembrine alkaloids can be adapted. A general approach involves the stereocontrolled construction of the key quaternary carbon center at the C3a position.

Conceptual Workflow for Enantioselective Synthesis:

G start Chiral Starting Material step1 Asymmetric Michael Addition start->step1 step2 Cyclization step1->step2 step3 Diastereoselective Reduction step2->step3 end (+)- or (-)-Mesembrenol step3->end

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Methodology Outline:

  • Asymmetric Michael Addition: A key step involves the conjugate addition of a suitable nucleophile to a prochiral cyclohexenone derivative, catalyzed by a chiral catalyst (e.g., a proline-derived organocatalyst or a chiral metal complex) to establish the stereocenter at the future C3a position with high enantioselectivity.

  • Annulation/Cyclization: Subsequent intramolecular cyclization would form the octahydroindole ring system. The stereochemical outcome of this step is often directed by the pre-existing stereocenter.

  • Functional Group Manipulation: Diastereoselective reduction of a ketone functionality on the cyclohexane (B81311) ring would introduce the hydroxyl group of this compound. The choice of reducing agent and reaction conditions is critical to control the stereochemistry at this center.

  • Purification and Characterization: The final product would be purified using chromatographic techniques, and its enantiomeric excess determined by chiral High-Performance Liquid Chromatography (HPLC). The absolute configuration would be confirmed by X-ray crystallography of a suitable crystalline derivative or by comparison of its circular dichroism (CD) spectrum with that of a known standard.

Separation of this compound Enantiomers by Chiral HPLC

For the analysis and purification of this compound enantiomers from a racemic mixture, chiral HPLC is the method of choice.

Illustrative Chiral HPLC Workflow:

G start Racemic this compound Sample step1 Injection onto Chiral Column start->step1 step2 Separation based on Diastereomeric Interactions step1->step2 step3 Detection (UV/Vis) step2->step3 end Separated Enantiomer Peaks step3->end

Caption: General workflow for the chiral HPLC separation of this compound enantiomers.

Protocol Outline:

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating alkaloid enantiomers.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized to achieve baseline separation. The addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) is often necessary to improve peak shape and resolution for basic compounds like this compound.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where the 3,4-dimethoxyphenyl chromophore absorbs (e.g., ~280 nm) is suitable.

  • Temperature: The column temperature should be controlled to ensure reproducible retention times and resolution.

Spectroscopic Analysis: NMR of this compound Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of stereoisomers. While the NMR spectra of enantiomers in an achiral solvent are identical, the spectra of diastereomers will differ.

Expected NMR Spectral Features:

Detailed ¹H and ¹³C NMR data for individual, pure stereoisomers of this compound are not extensively reported. However, analysis of a mixture of diastereomers would be expected to show distinct sets of signals for each isomer. Key diagnostic signals would include:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the octahydroindole ring, particularly those adjacent to the stereocenters (e.g., H-6, H-7a), would be sensitive to the relative stereochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms comprising the stereocenters and the adjacent carbons would also differ between diastereomers.

To distinguish between enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be employed. This creates a diastereomeric environment, leading to the separation of signals for the two enantiomers in the NMR spectrum.

Signaling Pathways and Logical Relationships

The primary mechanism of action of mesembrine alkaloids is believed to involve the inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. Additionally, inhibition of phosphodiesterase 4 (PDE4) has been identified as another potential target.

Hypothesized Differential Signaling of this compound Enantiomers:

G cluster_0 Enantiomer A (Eutomer) cluster_1 Enantiomer B (Distomer) A_SERT High Affinity for SERT Serotonin Increased Synaptic Serotonin A_SERT->Serotonin A_PDE4 High Affinity for PDE4 cAMP Increased Intracellular cAMP A_PDE4->cAMP B_SERT Low Affinity for SERT B_PDE4 Low Affinity for PDE4 Effect Therapeutic Effect Serotonin->Effect cAMP->Effect

Caption: Hypothesized differential target engagement of this compound enantiomers.

This diagram illustrates the plausible scenario where one enantiomer (the eutomer) exhibits significantly higher affinity for both SERT and PDE4, leading to the desired therapeutic effects, while the other enantiomer (the distomer) has minimal activity at these targets.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its biological activity. While there is a foundational understanding of the structure and synthesis of mesembrine alkaloids, a significant opportunity exists for further research to specifically delineate the properties of individual this compound enantiomers. The development of robust enantioselective syntheses and chiral separation methods will be instrumental in enabling detailed pharmacological studies. Such investigations are essential for a complete understanding of the therapeutic potential of this compound and for the development of safer and more efficacious drugs based on its unique chemical scaffold. This guide provides a framework for researchers to approach these challenges and contribute to the growing body of knowledge on this fascinating natural product.

Pharmacokinetic Profile of Mesembrenol and Related Alkaloids in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo pharmacokinetic studies on Mesembrenol in animal models are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the pharmacokinetic properties of closely related and co-occurring alkaloids from Sceletium tortuosum, namely mesembrine (B35894) and mesembrenone (B1676307), to infer a likely profile for this compound. In vitro permeability data for this compound is also presented to provide insights into its absorption characteristics.

Executive Summary

This technical guide synthesizes the current understanding of the pharmacokinetic profile of this compound and its analogues, mesembrine and mesembrenone, in animal models. The available data, primarily from studies on mice and in vitro porcine tissue models, suggests that these alkaloids are characterized by poor oral bioavailability. Following intravenous administration in mice, mesembrine and mesembrenone exhibit quantifiable plasma concentrations, allowing for the determination of key pharmacokinetic parameters. In vitro studies with this compound indicate its potential for permeation across intestinal and mucosal tissues. This document provides a detailed examination of the experimental methodologies employed in these studies and presents the quantitative data in a structured format for comparative analysis.

In Vivo Pharmacokinetics of Related Alkaloids in Mice

A key study by Manda and colleagues (2017) investigated the pharmacokinetics of mesembrine and mesembrenone in mice following intravenous (IV) administration.[1][2][3] This study provides the most direct quantitative in vivo data for these major Sceletium alkaloids.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for mesembrine and mesembrenone in mice after a 15 mg/kg IV dose.

ParameterMesembrineMesembrenoneUnit
Cmax (Maximum Plasma Concentration)336420µg/L
AUC (Area Under the Curve)195317µg.h/L
Data sourced from a study in mice following a 15 mg/kg intravenous dose.
Bioavailability

The oral bioavailability of both mesembrine and mesembrenone in mice was found to be poor, with plasma levels falling below the detection limits of the analytical method used.[1][2][3]

In Vitro Permeability of this compound

A study utilizing porcine buccal, sublingual, and intestinal tissues provides valuable insights into the potential absorption of this compound.

Comparative Permeability

The permeability of this compound across intestinal tissue was found to be lower than that of the highly permeable reference compound, caffeine.[4] However, its permeability was significantly higher than the poorly permeable reference, atenolol.[4] Generally, the permeability of this compound and other tested alkaloids was lower across sublingual and buccal tissues compared to intestinal tissue.[4] These findings suggest that while oral absorption may be limited, it is not negligible and may contribute to the overall bioavailability, particularly if the substance is held in the mouth for an extended period.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This section details the methodology used to determine the pharmacokinetic profile of mesembrine and mesembrenone in a mouse model.[1][2][3]

Experimental Workflow

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Male Swiss Albino Mice (25-30 g) IV_Administration Intravenous Administration (15 mg/kg) Animal_Model->IV_Administration n=4 per time point Time_Points Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 6, 8 h) IV_Administration->Time_Points Sample_Collection Blood Collection (via cardiac puncture) Time_Points->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (Methanol) Plasma_Separation->Protein_Precipitation UPLC_QToF_MS UHPLC-QToF-MS Analysis Protein_Precipitation->UPLC_QToF_MS Data_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) UPLC_QToF_MS->Data_Analysis Parameter_Determination Determination of Cmax, AUC Data_Analysis->Parameter_Determination G cluster_tissue Tissue Preparation cluster_permeation Permeation Experiment cluster_analysis Sample Analysis Tissue_Source Porcine Tissues (Buccal, Sublingual, Intestinal) Tissue_Excision Excision and Mounting in Ussing chambers Tissue_Source->Tissue_Excision Compound_Application Application of this compound (and other alkaloids) Tissue_Excision->Compound_Application Incubation Incubation (37°C, 90 min) Compound_Application->Incubation Sample_Collection Sampling from Receiver Chamber Incubation->Sample_Collection LC_MS_Analysis LC-MS/MS Analysis Sample_Collection->LC_MS_Analysis Permeability_Calculation Calculation of Apparent Permeability Coefficient (Papp) LC_MS_Analysis->Permeability_Calculation

References

Mesembrenol's Interaction with the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of mesembrenol, a key alkaloid from the plant Sceletium tortuosum, on the human serotonin (B10506) transporter (SERT). The document outlines its binding affinity, the downstream signaling consequences of SERT inhibition, and detailed experimental protocols for assessing these interactions.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action for this compound at the serotonin transporter is competitive inhibition. By binding to SERT, this compound blocks the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This mechanism is shared with the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.

However, the potency of this compound at SERT is notably less than that of its structural analogs, mesembrine (B35894) and mesembrenone.

Quantitative Data: Comparative Binding Affinities

The binding affinities (Ki) of this compound and related Sceletium alkaloids for the human serotonin transporter have been determined through radioligand binding assays. The data clearly indicates a structure-activity relationship, with mesembrine being the most potent inhibitor.

AlkaloidSERT Binding Affinity (Ki)Reference
Mesembrine1.4 nM[1][2][3]
Mesembrenone27 nM[1]
This compound 63 nM [1]

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways Affected by SERT Inhibition

Inhibition of SERT by this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors. Most serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades.[4][5] The primary pathways are determined by the G-protein alpha subunit to which the receptor subtype couples (Gαs, Gαi/o, or Gαq/11).[5][6][7]

  • Gαi/o-Coupled Receptors (e.g., 5-HT1A, 5-HT1B): Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).[5][8]

  • Gαq/11-Coupled Receptors (e.g., 5-HT2A, 5-HT2C): These receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][10]

  • Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Stimulation of these receptors activates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA.[9]

These signaling cascades ultimately modulate gene expression and neuronal excitability, which are thought to underlie the therapeutic effects associated with elevated synaptic serotonin.[8]

SERT_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor_Gq 5-HT2A/2C (Gq-coupled) Serotonin->Receptor_Gq Receptor_Gi 5-HT1A/1B (Gi-coupled) Serotonin->Receptor_Gi This compound This compound This compound->SERT Inhibition PLC PLC Receptor_Gq->PLC Activates AC_inhibited Adenylyl Cyclase Receptor_Gi->AC_inhibited Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_down ↓ cAMP AC_inhibited->cAMP_down IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Response_Gq Neuronal Excitation Gene Expression Ca_release->Response_Gq PKC->Response_Gq PKA_down ↓ PKA cAMP_down->PKA_down Response_Gi Neuronal Inhibition Gene Expression PKA_down->Response_Gi

SERT Inhibition and Downstream Signaling Pathways.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the mechanism of action of compounds like this compound on the serotonin transporter.

SERT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To quantify the binding affinity of this compound for the human serotonin transporter (hSERT).

Materials:

  • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing hSERT.

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known potent SERT inhibitor (e.g., 10 µM paroxetine).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hSERT Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]Citalopram Radioligand->Incubate Compound This compound (Varying Conc.) Compound->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs [this compound] Count->Plot Calculate_IC50 Calculate IC₅₀ (Non-linear Regression) Plot->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Workflow for a SERT Radioligand Binding Assay.
Synaptosomal Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Materials:

  • Synaptosomes: Crude or purified synaptosomes prepared from a relevant brain region (e.g., rodent striatum or cortex).

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound at various concentrations.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution, oxygenated.

  • Inhibitor for Non-specific Uptake: A high concentration of a potent SERT inhibitor (e.g., fluoxetine) to define non-transporter-mediated uptake.

  • Filtration and Counting Equipment: As described for the binding assay.

Methodology:

  • Preparation: Isolate synaptosomes from fresh brain tissue by differential centrifugation. Determine the protein concentration of the synaptosomal preparation.

  • Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound (or vehicle for total uptake, or a potent inhibitor for non-specific uptake) for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding [³H]5-HT to each well.

  • Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear phase of serotonin uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each this compound concentration relative to the specific uptake in the control (vehicle) wells. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Synaptosomes Isolate Synaptosomes (from brain tissue) Preincubate Pre-incubate Synaptosomes with this compound (37°C) Synaptosomes->Preincubate This compound This compound Solutions This compound->Preincubate Add_Substrate Add [³H]Serotonin (Initiate Uptake) Preincubate->Add_Substrate Incubate_Uptake Incubate (Linear Phase) Add_Substrate->Incubate_Uptake Terminate Terminate via Filtration & Wash Incubate_Uptake->Terminate Count Scintillation Counting Terminate->Count Calc_Specific Calculate Specific Uptake Count->Calc_Specific Calc_Inhibition Calculate % Inhibition Calc_Specific->Calc_Inhibition Plot_IC50 Plot and Calculate IC₅₀ (Non-linear Regression) Calc_Inhibition->Plot_IC50

Workflow for a Synaptosomal Serotonin Uptake Assay.

References

The Enigmatic Presence of Mesembrenol: A Technical Guide to its Natural Occurrence and Variability in Sceletium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium, a genus of succulent plants indigenous to Southern Africa, has a rich history of traditional use for its mood-elevating and anxiolytic properties. The psychoactive effects are primarily attributed to a group of mesembrine-type alkaloids. Among these, Mesembrenol, alongside its counterparts Mesembrine (B35894), Mesembrenone, and ∆7-Mesembrenone, plays a crucial role in the plant's phytochemical profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence and significant variability of this compound in Sceletium species, synthesizing current scientific knowledge. It offers detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support further research and drug development endeavors in this field.

Natural Occurrence and Variability of this compound

The concentration and even the presence of this compound can vary dramatically within the Sceletium genus, and even within a single species, influenced by a confluence of genetic, environmental, and processing factors.

Interspecies Variation

Chemotaxonomic studies reveal distinct alkaloid profiles among different Sceletium species. The 'tortuosum' type, which includes S. tortuosum, S. expansum, and S. strictum, is generally characterized by the presence of mesembrine-type alkaloids, including this compound. In contrast, the 'emarcidum' type, encompassing species like S. emarcidum, S. exalatum, and S. rigidum, may lack these major alkaloids altogether[1].

Intraspecies Variation: The Chemotypes of Sceletium tortuosum

Sceletium tortuosum, the most well-known species, exhibits significant chemical diversity, leading to the classification of several chemotypes. These chemotypes are defined by the dominant alkaloid present. Research has identified chemotypes with high levels of this compound (64.96–95.55% of total alkaloids), as well as those dominated by Mesembrine or Mesembrenone[2]. This inherent variability underscores the importance of careful selection and standardization of plant material for research and product development.

Influence of Plant Part

The distribution of this compound and other alkaloids is not uniform throughout the plant. Studies have shown that the shoots (leaves and stems) of S. tortuosum tend to have higher concentrations of Mesembrine, while the roots are richer in Mesembrenone and ∆7-Mesembrenone[3][4][5]. While specific quantitative data for this compound distribution is less detailed in the reviewed literature, the general trend of differing alkaloid profiles between roots and shoots is well-established.

The Impact of Fermentation

The traditional preparation of Sceletium, known as 'kougoed' or 'channa', involves a fermentation process that significantly alters the alkaloid profile. While some studies report a marginal change in this compound and Mesembranol content during fermentation, there are conflicting reports on the transformation of other major alkaloids[6][7]. One study observed a decrease in Mesembrine content from 1.33% to 0.05% with a concurrent increase in ∆7-Mesembrenone to 0.11% over a 10-day fermentation period[8][9]. Another study reported an increase in Mesembrine and a decrease in Mesembrenone[7]. These transformations are influenced by factors such as sunlight and the presence of water[8]. The exact impact on this compound requires further targeted investigation, but it is clear that fermentation is a critical variable.

Quantitative Data on this compound and Related Alkaloids

The following tables summarize the quantitative data on this compound and other major mesembrine alkaloids found in Sceletium species from the cited literature.

Table 1: Alkaloid Content in Different Sceletium Species (% w/w of Dry Plant Material)

SpeciesMesembranolMesembrenoneMesembrineEpimesembranolReference
S. tortuosum0.180.162.200.41[1]
S. expansumBelow LOD0.030.30Below LOD[1]
S. strictum-0.760.68-[1]

LOD: Limit of Detection

Table 2: Alkaloid Composition in Sceletium tortuosum Chemotypes (% of Total Alkaloids)

ChemotypeDominant Alkaloid(s)This compound (%)Mesembrine (%)Mesembrenone (%)Reference
B, C, EThis compound64.96–95.55--[2]
CMesembrine-51.25–92.50-[2]
EMesembrenone--50.86–72.51[2]
DIntermediateModerate amounts of all four major alkaloids[2]
ADevoid of mesembrine-type alkaloids---[2]

Table 3: Effect of Fermentation on Alkaloid Content in Sceletium tortuosum

AlkaloidConcentration Before Fermentation (µg/mL)Concentration After Fermentation (µg/mL)Reference
This compoundMarginally changedMarginally changed[6][7]
MesembranolMarginally changedMarginally changed[6][7]
MesembrineNot detected - 1.67.40 - 20.8[6][7]
Mesembrenone8.00 – 33.01.30 – 32.7[6][7]
AlkaloidInitial Concentration (%)Final Concentration (after 10 days) (%)Reference
Mesembrine1.330.05[8]
∆7-MesembrenoneBelow LOQ0.11[8]

LOQ: Limit of Quantitation

Experimental Protocols

Accurate quantification and isolation of this compound are critical for research and quality control. The following sections provide detailed methodologies for key experiments.

Protocol 1: Acid-Base Extraction for Crude Alkaloid Isolation

This protocol describes a standard method for the extraction of a crude alkaloid fraction from Sceletium plant material, leveraging the pH-dependent solubility of alkaloids[4][10][11][12].

Materials:

Methodology:

  • Initial Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 plant-to-solvent ratio) with sonication for approximately 15-20 minutes to enhance cell lysis. Repeat the extraction three times with fresh solvent to ensure maximum yield.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain a concentrated crude extract.

  • Acidification: Dissolve the crude extract in a dilute acidic solution. This protonates the alkaloids, rendering them water-soluble.

  • Defatting: Wash the acidic solution with a non-polar solvent (e.g., hexane) in a separatory funnel to remove lipids and other non-polar impurities. Discard the non-polar solvent layer.

  • Basification: Increase the pH of the aqueous solution to approximately 9-10 by slowly adding a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar solvent like dichloromethane (B109758). Repeat this extraction multiple times.

  • Final Evaporation: Collect and combine the organic layers and evaporate the solvent under reduced pressure to yield a purified crude alkaloid extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a widely used and validated method for the quantification of mesembrine-type alkaloids[13][14][15][16].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase consists of a mixture of water and acetonitrile (B52724) (ACN) with a small amount of ammonium hydroxide to improve peak shape (e.g., Water:ACN:Ammonium Hydroxide at a ratio of 72:28:0.01 v/v/v)[14]. A gradient elution can also be employed, for instance, starting with a higher aqueous phase concentration and gradually increasing the organic phase[17].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 228 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a methanolic extract of the dried and powdered plant material.

  • Filter the extract through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare calibration curves using certified reference standards of this compound and other target alkaloids over a suitable concentration range (e.g., 400-60,000 ng/mL)[13][15].

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling

GC-MS is another powerful technique for the identification and quantification of Sceletium alkaloids, particularly for analyzing the overall chemotype[2][18][19].

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar capillary column such as a HP-5MS (5% phenyl methyl siloxane) is commonly used.

  • Carrier Gas: Helium.

  • Injector and Detector Temperatures: Typically set around 250-300°C.

  • Oven Temperature Program: A temperature gradient is programmed to achieve separation of the alkaloids. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the target alkaloids.

Sample Preparation:

  • The crude alkaloid extract obtained from Protocol 1 can be used.

  • The extract is typically dissolved in a suitable organic solvent like methanol or dichloromethane before injection.

  • Derivatization (e.g., silylation) can be employed to improve the volatility and chromatographic behavior of the alkaloids.

Mandatory Visualizations

Biosynthesis of Mesembrine Alkaloids

The biosynthesis of mesembrine alkaloids is a complex process originating from the amino acids phenylalanine and tyrosine. While the complete enzymatic pathway is still under investigation, a proposed simplified pathway is illustrated below.

Mesembrine Alkaloid Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Tyrosine Tyrosine p_Coumaric_Acid p-Coumaric Acid Tyrosine->p_Coumaric_Acid Multiple_Steps1 Multiple Enzymatic Steps Cinnamic_Acid->Multiple_Steps1 p_Coumaric_Acid->Multiple_Steps1 Key_Intermediates Key Intermediates (e.g., Norbelladines) Multiple_Steps2 Multiple Enzymatic Steps Key_Intermediates->Multiple_Steps2 Multiple_Steps1->Key_Intermediates Cyclization Cyclization & Modification Multiple_Steps2->Cyclization Mesembrine_Alkaloids Mesembrine Alkaloids (Mesembrine, Mesembrenone, etc.) Cyclization->Mesembrine_Alkaloids This compound This compound Mesembrine_Alkaloids->this compound

Caption: Proposed biosynthetic pathway of mesembrine alkaloids in Sceletium.

General Experimental Workflow for Alkaloid Quantification

The following diagram outlines a typical workflow for the extraction and quantification of this compound and other alkaloids from Sceletium plant material.

Alkaloid Quantification Workflow Plant_Material Sceletium Plant Material (Dried & Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Purification Acid-Base Purification (Optional but Recommended) Crude_Extract->Purification Analysis Analytical Quantification (HPLC-UV or GC-MS) Crude_Extract->Analysis Direct Analysis Purified_Extract Purified Alkaloid Extract Purification->Purified_Extract Purified_Extract->Analysis Data_Analysis Data Analysis & Quantification Analysis->Data_Analysis

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The natural occurrence and variability of this compound in Sceletium species are governed by a complex interplay of genetics, environmental conditions, and post-harvest processing. This technical guide has synthesized the current understanding of these factors, providing quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals. The significant variations in this compound content, particularly the existence of distinct chemotypes within S. tortuosum, highlight the critical need for rigorous analytical chemistry and quality control in any scientific investigation or commercial application of this fascinating genus. The provided methodologies and workflows offer a robust framework for such endeavors, paving the way for a deeper understanding and harnessing of the therapeutic potential of this compound and its related alkaloids.

References

The Role of Mesembrenol in the Ethnopharmacology of Sceletium tortuosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceletium tortuosum (L.) N.E.Br., commonly known as Kanna, is a succulent plant indigenous to Southern Africa with a long history of traditional use for mood elevation, anxiety reduction, and stress relief.[1][2] The psychoactive properties of this plant are primarily attributed to a group of mesembrine-type alkaloids, with mesembrenol being a key constituent alongside mesembrine (B35894), mesembrenone (B1676307), and mesembranol.[3][4][5] This technical guide provides an in-depth examination of the ethnopharmacological role of this compound, focusing on its pharmacodynamics, and the experimental methodologies used to elucidate its mechanisms of action. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Ethnopharmacological Significance of Sceletium tortuosum

For centuries, the indigenous Khoisan people of Southern Africa have utilized Sceletium tortuosum as a masticatory to alleviate thirst and hunger, combat fatigue, and for social and spiritual purposes.[1][4] Traditionally, the plant material is fermented and dried, a process that has been shown to alter the relative concentrations of the principal alkaloids.[6] The mood-enhancing and anxiolytic effects reported in traditional use have spurred modern scientific investigation into the plant's constituents and their pharmacological activities.[7]

The primary psychoactive components are a group of structurally related alkaloids, including mesembrine, mesembrenone, this compound, and mesembranol.[5][8][9] The relative abundance of these alkaloids can vary significantly between different chemotypes of the plant.[10] Notably, some chemotypes are characterized by high levels of this compound, reaching up to 95.55% of the total alkaloid content.[10] This variability underscores the importance of understanding the specific contribution of each major alkaloid to the overall pharmacological profile of Sceletium tortuosum extracts.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and other major alkaloids in Sceletium tortuosum can vary considerably depending on the plant's chemotype, geographical origin, and processing methods.[10][11] High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the quantification of these alkaloids.[11][12]

Table 1: Quantitative Data for this compound and Major Alkaloids in Sceletium tortuosum

AlkaloidConcentration Range (% of total alkaloids) in different chemotypesPharmacological Activity (IC50 / Ki)Reference
This compound64.96–95.55% (High-mesembrenol chemotype)PDE4B IC50: 16 µg/mL; SERT Ki: 63 nM[3][10]
Mesembrine51.25–92.50% (High-mesembrine chemotype)SERT Ki: 1.4 nM; PDE4 Ki: 7800 nM[10][11]
Mesembrenone50.86–72.51% (High-mesembrenone chemotype)SERT Ki: 27 nM; PDE4 Ki: 470 nM; PDE4B IC50: 0.47 µg/mL[10][13]
MesembranolVariable, generally lower than other major alkaloids-[12]

Pharmacological Mechanisms of Action

This compound, along with other key alkaloids in Sceletium tortuosum, exerts its psychoactive effects through a dual mechanism of action: inhibition of the serotonin (B10506) transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).[3][4][14]

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[15] Inhibition of SERT leads to an increased concentration and prolonged availability of serotonin in the synapse, a mechanism shared by many clinically prescribed antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[16] this compound has been shown to be a potent inhibitor of SERT.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][17] By inhibiting PDE4, this compound increases intracellular levels of cAMP, which can lead to a cascade of downstream signaling events, including the activation of protein kinase A (PKA).[1][3] PDE4 inhibitors are known to have pro-cognitive, neuroprotective, and anti-inflammatory effects.[17]

Signaling Pathways

The dual inhibition of SERT and PDE4 by this compound modulates key signaling pathways in the brain, contributing to its observed anxiolytic and antidepressant effects.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation This compound This compound This compound->SERT Inhibition

Caption: SERT Inhibition by this compound.

PDE4_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP Downstream Downstream Effects (e.g., CREB phosphorylation) PKA->Downstream Phosphorylation This compound This compound This compound->PDE4 Inhibition

Caption: PDE4 Inhibition by this compound.

Vesicular Monoamine Transporter 2 (VMAT2) Upregulation

Recent studies have indicated that extracts of Sceletium tortuosum can upregulate the expression of the vesicular monoamine transporter 2 (VMAT2).[18] VMAT2 is responsible for packaging monoamine neurotransmitters, including serotonin, into synaptic vesicles for subsequent release. An increase in VMAT2 expression could potentially lead to enhanced monoamine storage and release. While the direct effect of isolated this compound on VMAT2 has not been extensively studied, it is plausible that it contributes to the overall effect of the plant extract on this transporter.

Experimental Protocols

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a Sceletium tortuosum extract.

Methodology:

  • Sample Preparation:

    • A known weight of dried, powdered Sceletium tortuosum plant material is extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture.

    • The extract is filtered and diluted to a known volume.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.

    • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the mesembrine alkaloids (around 228 nm and 280 nm).

  • Quantification:

    • A calibration curve is generated using a certified reference standard of this compound at various known concentrations.

    • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

HPLC_Workflow Start Start SamplePrep Sample Preparation (Extraction & Filtration) Start->SamplePrep HPLC HPLC Analysis (C18 Column, Gradient Elution) SamplePrep->HPLC Detection UV Detection (228nm & 280nm) HPLC->Detection DataAnalysis Data Analysis (Peak Integration & Calibration Curve) Detection->DataAnalysis Quantification Quantification of this compound DataAnalysis->Quantification End End Quantification->End

Caption: HPLC Quantification Workflow.

Serotonin Transporter (SERT) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound on the serotonin transporter.

Methodology: This assay typically utilizes cell lines expressing the human SERT or synaptosomes prepared from brain tissue.

  • Preparation of Assay Components:

    • Cells or synaptosomes are prepared and suspended in a suitable buffer.

    • A radiolabeled serotonin analog, such as [3H]5-HT, is used as the substrate.

    • A range of concentrations of this compound are prepared.

  • Assay Procedure:

    • The cell/synaptosome suspension is pre-incubated with varying concentrations of this compound or a vehicle control.

    • The uptake reaction is initiated by the addition of [3H]5-HT.

    • The incubation is carried out at 37°C for a defined period.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the assay buffer.

    • The filters are washed to remove non-specifically bound radioactivity.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The percentage of inhibition of [3H]5-HT uptake is calculated for each concentration of this compound.

    • The data is fitted to a dose-response curve to determine the IC50 value.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the PDE4 enzyme.

Methodology: This is a biochemical assay that measures the activity of purified PDE4 enzyme.

  • Assay Components:

    • Recombinant human PDE4 enzyme.

    • cAMP as the substrate.

    • A detection system to measure the product of the reaction (AMP). This can be based on various principles, including fluorescence polarization or enzyme-linked immunosorbent assay (ELISA).

    • A range of concentrations of this compound.

  • Assay Procedure:

    • The PDE4 enzyme is incubated with varying concentrations of this compound or a vehicle control in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed at 37°C for a specific time.

    • The reaction is stopped, and the amount of AMP produced is quantified using the chosen detection method.

  • Data Analysis:

    • The percentage of inhibition of PDE4 activity is calculated for each concentration of this compound.

    • The data is plotted to generate a dose-response curve, from which the IC50 value is determined.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of the individual alkaloids of Sceletium tortuosum is an area of ongoing research. Studies on the permeability of mesembrine-type alkaloids across porcine buccal, sublingual, and intestinal mucosa have shown that these compounds can be absorbed through these membranes.[13] However, in vivo studies in mice have indicated that the oral bioavailability of mesembrine and mesembrenone is poor, with plasma levels below the detection limits after oral administration.[18] This suggests that traditional methods of use, such as chewing, which allows for buccal and sublingual absorption, may be more effective for delivering these alkaloids into the bloodstream. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion and Future Directions

This compound is a key psychoactive alkaloid in Sceletium tortuosum that contributes significantly to the plant's traditional use as a mood elevator and anxiolytic. Its dual mechanism of action, involving the inhibition of both the serotonin transporter and phosphodiesterase 4, provides a strong pharmacological basis for its observed effects. The variability in this compound content across different chemotypes of S. tortuosum highlights the need for standardization of extracts for both research and therapeutic applications.

Future research should focus on:

  • Elucidating the complete pharmacokinetic profile of this compound to optimize its delivery and bioavailability.

  • Investigating the specific contribution of this compound to the upregulation of VMAT2.

  • Conducting clinical trials with standardized extracts of high-mesembrenol chemotypes to further validate its efficacy and safety for the treatment of anxiety and depression.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and Sceletium tortuosum.

References

The Biosynthetic Pathway of Mesembrine Alkaloids: A Technical Guide to the Formation of Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrine (B35894) alkaloids, a class of psychoactive compounds found predominantly in the South African succulent Sceletium tortuosum, have garnered significant interest for their potential applications in the management of anxiety and depression. A key constituent of this alkaloid family is Mesembrenol, a downstream product of a complex biosynthetic pathway. This technical guide provides an in-depth exploration of the biosynthetic route leading to this compound, summarizing key intermediates, outlining experimental methodologies used for pathway elucidation, and presenting available quantitative data. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of mesembrine alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[1] Through a series of enzymatic reactions, these primary metabolites are converted into the characteristic cis-3a-aryloctahydroindole scaffold of the mesembrine family. While the complete enzymatic machinery has not been fully elucidated, radiolabelled tracer studies have been instrumental in outlining the key steps and intermediates.

The late stages of the biosynthesis, which are crucial for the formation of this compound, are of particular interest. It has been established through radiolabelled tracer experiments in Sceletium strictum that sceletenone serves as a key intermediate and an efficient precursor to (-)-mesembrenol.[2] The pathway then proceeds through a sequence of reduction and demethylation reactions.

A proposed biosynthetic pathway leading to this compound is as follows:

  • From L-Phenylalanine and L-Tyrosine to Sceletenone: The initial steps involve the condensation of intermediates derived from phenylalanine and tyrosine to form the foundational octahydroindole ring system, leading to the formation of sceletenone. The perhydroindole portion of mesembrine is derived from tyrosine, while the aromatic ring originates from phenylalanine.[1]

  • Sceletenone to 4'-O-Demethylmesembrenone: Sceletenone undergoes demethylation at the 4'-position of the aromatic ring to yield 4'-O-demethylmesembrenone.

  • 4'-O-Demethylmesembrenone to Mesembrenone (B1676307): Subsequent methylation of the hydroxyl group on the aromatic ring leads to the formation of mesembrenone.

  • Mesembrenone to this compound: The final step in the formation of this compound is the reduction of the ketone group at position 6 of the cyclohexenone ring of mesembrenone. This conversion is likely catalyzed by a reductase enzyme, although the specific enzyme has not yet been fully characterized.

The following diagram, generated using Graphviz (DOT language), illustrates this proposed biosynthetic pathway.

Mesembrine Alkaloid Biosynthesis Phe L-Phenylalanine Intermediate Intermediate(s) Phe->Intermediate Multiple Steps Tyr L-Tyrosine Tyr->Intermediate Sceletenone Sceletenone Intermediate->Sceletenone Demethyl 4'-O-Demethylmesembrenone Sceletenone->Demethyl Demethylation Mesembrenone Mesembrenone Demethyl->Mesembrenone Methylation This compound This compound Mesembrenone->this compound Reduction (Reductase)

Proposed biosynthetic pathway of mesembrine alkaloids leading to this compound.

Quantitative Data

Quantitative data on the intermediates and final products of the mesembrine alkaloid pathway in Sceletium tortuosum are crucial for understanding the efficiency of the biosynthesis and for the quality control of plant material and derived products. The following tables summarize available data on alkaloid concentrations and analytical parameters.

Table 1: Concentration of Key Mesembrine Alkaloids in Sceletium tortuosum

AlkaloidConcentration Range (% of dry weight)Plant PartReference(s)
Mesembrine0.05 - 1.33Aerial parts[3]
MesembrenoneVaries, can increase with fermentationAerial parts[4]
This compoundPresent, concentration variesAerial parts[1]
Δ7-MesembrenoneCan increase from below LoQ to 0.11 after 10 days of fermentationAerial parts[3]
Total Alkaloids0.3 - 2.3Dry plant material[4]

Table 2: Analytical Parameters for the Quantification of Mesembrine Alkaloids by HPLC [5][6]

ParameterValue
Linearity Range (ng/ml)400 - 60,000
Correlation Coefficient (r²)> 0.99
Accuracy (%)94.8 - 103.6
Inter-day Relative Standard Deviation (RSD) (%)< 2.8
Precision (Inter-day RSD) (%)< 3
Recovery (%)95 - 105
Limit of Detection (LOD) (ng/ml)100
Limit of Quantitation (LOQ) (ng/ml)200

Note: Specific enzyme kinetic data (Km, Vmax, kcat) for the enzymes in the mesembrine alkaloid biosynthetic pathway are not extensively reported in the currently available scientific literature.

Experimental Protocols

The elucidation of the mesembrine alkaloid biosynthetic pathway has relied on a combination of radiolabelled tracer studies and modern analytical techniques for the separation and quantification of alkaloids.

Protocol 1: General Procedure for Radiolabelled Tracer Feeding Studies in Sceletium

This is a generalized protocol based on descriptions of radiotracer experiments in the literature. Specific parameters would need to be optimized for individual experiments.

  • Preparation of Radiolabelled Precursor: Synthesize or obtain a radiolabelled precursor, for example, [³H]-Sceletenone. The specific activity of the precursor should be determined.

  • Plant Material: Use healthy, mature Sceletium strictum plants.

  • Administration of Precursor: Administer the radiolabelled precursor to the plants. This can be done by various methods, such as stem feeding or injection.

  • Incubation: Allow the plants to metabolize the precursor for a defined period, for example, 12 days.[2]

  • Harvesting and Extraction: Harvest the plant material and perform an alkaloid extraction. A common method is acid-base extraction using solvents like ethanol.

  • Separation and Purification: Separate the alkaloid fraction using chromatographic techniques such as preparative layer chromatography (PLC) or high-performance liquid chromatography (HPLC).

  • Identification and Quantification: Identify the resulting alkaloids by comparison with authentic standards. Quantify the amount of radioactivity incorporated into each alkaloid using liquid scintillation counting.

  • Confirmation of Identity: The identity of the radiolabelled products should be confirmed by crystallization to constant specific activity with a known, inactive standard of the compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Mesembrine Alkaloids[5][6]
  • Sample Preparation:

    • Dry and finely grind the Sceletium tortuosum plant material.

    • Perform an extraction using a suitable solvent, such as methanol (B129727) or ethanol.

    • Filter the extract to remove particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile (B52724) (ACN), and a modifier like ammonium (B1175870) hydroxide (B78521) to ensure good peak shape for the basic alkaloids. A common ratio is 70:30:0.01 (v/v/v) water:ACN:ammonium hydroxide (25%).

    • Flow Rate: A flow rate of 1.0 mL/min is often employed.

    • Detection: UV detection at a wavelength of 228 nm is suitable for these alkaloids.

  • Quantification:

    • Prepare a series of standard solutions of the purified alkaloids of interest (e.g., mesembrine, mesembrenone, this compound) at known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Inject the plant extract sample and determine the peak areas of the alkaloids.

    • Calculate the concentration of each alkaloid in the sample by interpolation from the calibration curve.

Experimental and Logical Workflows

The elucidation of a biosynthetic pathway is a multi-step process that involves hypothesis generation, experimental testing, and data analysis. The following diagrams illustrate a typical workflow for investigating the mesembrine alkaloid pathway.

Experimental_Workflow start Hypothesize Pathway Intermediates synthesis Synthesize Radiolabelled Precursors start->synthesis feeding Administer Precursors to Sceletium Plants synthesis->feeding extraction Extract and Separate Alkaloids feeding->extraction analysis Analyze Radioactivity in Products (LSC, HPLC) extraction->analysis identification Identify Labeled Products (e.g., this compound) analysis->identification enzyme_assay Develop Enzyme Assays for Specific Steps identification->enzyme_assay enzyme_char Isolate and Characterize Enzymes enzyme_assay->enzyme_char pathway_confirm Confirm Pathway and Enzyme Function enzyme_char->pathway_confirm

Workflow for Elucidating the Mesembrine Alkaloid Biosynthetic Pathway.

Logical_Relationship precursors Primary Metabolites (Phe, Tyr) intermediates Key Intermediates (Sceletenone, Mesembrenone) precursors->intermediates Catalyzed by product Final Product (this compound) intermediates->product Catalyzed by enzymes Biosynthetic Enzymes (e.g., Reductase) enzymes->intermediates enzymes->product gene_expression Gene Expression and Regulation gene_expression->enzymes Controls

Logical relationships in the study of mesembrine alkaloid biosynthesis.

Conclusion

The biosynthetic pathway leading to this compound in Sceletium species is a testament to the intricate chemical machinery within medicinal plants. While the major intermediates have been identified through elegant radiolabelling studies, further research is required to fully characterize the enzymes responsible for each step, particularly the reductase that converts mesembrenone to this compound. A deeper understanding of the enzymology and regulation of this pathway will be crucial for metabolic engineering efforts aimed at enhancing the production of these valuable alkaloids for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries of mesembrine alkaloid biosynthesis.

References

In Silico Modeling of Mesembrenol Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Mesembrenol's binding to key physiological receptors. This compound is a prominent alkaloid found in the plant Sceletium tortuosum, which has a long history of traditional use for its mood-enhancing and anxiolytic effects. Understanding the molecular interactions of this compound with its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes key biological and computational workflows.

Core Data Presentation: this compound Receptor Binding Affinities

The following table summarizes the known quantitative data for this compound's binding affinity to various receptors. It is important to note that there is a significant discrepancy in the reported values for the serotonin (B10506) transporter (SERT), and a lack of specific quantitative data for the cannabinoid receptor 1 (CB1) for the isolated compound.

Receptor/EnzymeLigandQuantitative Binding DataData TypeReference(s)
Phosphodiesterase 4B (PDE4B)This compoundIC50: 10,000 nMIn vitro enzyme inhibition assay[1][2]
Serotonin Transporter (SERT)This compoundKi: 1.4 nMIn vitro radioligand binding assay[3]
Serotonin Transporter (SERT)This compoundWeak inhibitorQualitative assessment[4]
Cannabinoid Receptor 1 (CB1)This compoundData not available for isolated compound. Extracts of Sceletium tortuosum containing this compound show binding activity.In vitro radioligand binding assay[5][6]

Note on Discrepancies: The reported high affinity (Ki: 1.4 nM) of this compound for SERT from one study is in contrast with other reports that describe it as a weak inhibitor[3][4]. This highlights the need for further experimental validation to resolve this conflicting data. For the CB1 receptor, while extracts of Sceletium tortuosum demonstrate binding, specific quantitative data for isolated this compound is not currently available in the reviewed scientific literature[5][6].

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to a target receptor, such as SERT or CB1, using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Cell Membranes: Prepare membranes from cells recombinantly expressing the target receptor (e.g., hSERT or hCB1).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]citalopram for SERT, [³H]CP-55,940 for CB1).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with physiological salts).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add assay buffer, radioligand solution, and the cell membrane suspension.

  • Non-specific Binding: Add the non-specific binding control solution, radioligand solution, and the cell membrane suspension.

  • Competitive Binding: Add varying concentrations of this compound, the radioligand solution, and the cell membrane suspension.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Convert the IC50 value to a Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Molecular Docking Protocol

This protocol describes a general workflow for performing molecular docking to predict the binding mode and affinity of this compound to a target protein.

1. Preparation of the Protein Structure:

  • Obtain the 3D structure of the target receptor (e.g., SERT, CB1) from a protein structure database like the Protein Data Bank (PDB).

  • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

  • Define the binding site or "grid box" on the protein where the docking simulation will be performed. This is typically centered on the known ligand-binding pocket.

2. Preparation of the Ligand Structure:

  • Obtain the 2D or 3D structure of this compound.

  • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy, stable structure.

  • Assign appropriate atom types and charges to the ligand atoms.

3. Molecular Docking Simulation:

  • Use a molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound structure into the defined binding site of the target protein.

  • The docking algorithm will explore various possible conformations and orientations of the ligand within the binding site.

  • The software will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

4. Analysis of Results:

  • Analyze the top-scoring docking poses to identify the most likely binding mode of this compound.

  • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • The docking score provides a theoretical estimation of the binding affinity, which can be compared with experimental data.

Mandatory Visualizations

In Silico Modeling Workflow for this compound Receptor Binding

in_silico_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_validation Validation & Refinement protein_prep Target Protein Preparation (SERT, PDE4, CB1) - Obtain 3D Structure - Add Hydrogens - Define Binding Site docking Molecular Docking - Flexible Ligand Docking - Scoring of Poses protein_prep->docking ligand_prep This compound Preparation - Obtain 2D/3D Structure - Energy Minimization - Assign Charges ligand_prep->docking analysis Binding Mode Analysis - Identify Key Interactions - Compare Docking Scores docking->analysis md_sim Molecular Dynamics Simulation (Optional) - Assess Stability of Complex analysis->md_sim exp_val Experimental Validation - Radioligand Binding Assays - Functional Assays analysis->exp_val SERT_pathway cluster_synapse Synaptic Cleft serotonin Serotonin (5-HT) sert SERT serotonin->sert Binds receptor 5-HT Receptors serotonin->receptor Binds presynaptic Presynaptic Neuron sert->presynaptic Transports 5-HT into reuptake Reuptake postsynaptic Postsynaptic Neuron signaling Postsynaptic Signaling receptor->signaling This compound This compound This compound->sert Inhibits PDE4_pathway gpcr GPCR Activation (e.g., by Neurotransmitters) ac Adenylyl Cyclase (AC) gpcr->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pde4 PDE4 camp->pde4 Hydrolyzed by pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde4->amp cellular_response Cellular Response (e.g., Gene Transcription, Reduced Inflammation) pka->cellular_response Phosphorylates targets leading to This compound This compound This compound->pde4 Inhibits CB1_pathway cannabinoid Cannabinoid Ligand (e.g., Endocannabinoid, this compound) cb1 CB1 Receptor cannabinoid->cb1 Binds to gi_go Gi/o Protein cb1->gi_go Activates ac Adenylyl Cyclase (AC) gi_go->ac Inhibits ion_channels Ion Channels (Ca2+, K+) gi_go->ion_channels Modulates mapk MAPK Pathway gi_go->mapk Activates camp cAMP ac->camp Decreases neurotransmission Reduced Neurotransmitter Release ion_channels->neurotransmission gene_expression Altered Gene Expression mapk->gene_expression

References

Unveiling the Cellular Impact: A Preliminary Cytotoxicity Profile of Mesembrenol and Related Sceletium tortuosum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific literature regarding the cytotoxicity of alkaloids found in Sceletium tortuosum. It is important to note that direct preliminary cytotoxicity studies on isolated Mesembrenol are largely absent from published research. The information presented herein is based on studies of Sceletium tortuosum extracts and its more extensively researched alkaloids, namely Mesembrine (B35894) and Mesembrenone, to offer a preliminary perspective. This guide is intended for research and informational purposes only and not for diagnostic or therapeutic use.

Introduction

This compound is a key alkaloid present in the medicinal plant Sceletium tortuosum, traditionally used for its mood-enhancing and anxiolytic properties. As interest in the therapeutic potential of individual Sceletium alkaloids grows, understanding their safety profile, including cytotoxicity, is paramount for future drug development. This technical guide synthesizes the limited available data on the cytotoxicity of this compound and its structurally related alkaloids, providing a foundational resource for researchers. Due to the nascent stage of research on isolated this compound, this report also draws upon data from studies on Sceletium tortuosum extracts and its major alkaloid constituents, Mesembrine and Mesembrenone, to infer a preliminary cytotoxic profile.

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data, such as IC50 values for this compound, are not available in the current body of scientific literature. Research has primarily focused on the complex extracts of Sceletium tortuosum or its major alkaloids. The following table summarizes the available, albeit limited, cytotoxicity-related data for these related substances.

Compound/ExtractCell Line(s)AssayKey FindingsReference(s)
Mesembrenone Molt4 (human T-cell lymphoma), HepG2 (human hepatoma), LMTK (mouse fibroblast)Not specifiedExhibited cytotoxic effects on Molt4 cells, with little effect on HepG2 and LMTK cells.[1]
High-Mesembrine Sceletium Extract Human astrocytesNot specifiedExerted cytoprotective and anti-inflammatory effects.[2]
High-Δ7-Mesembrenone Sceletium Extract Human astrocytesNot specifiedExhibited potent antioxidant effects.[2]
Sceletium tortuosum extract (Zembrin®) N/A (in vivo)14-day and 90-day oral toxicity studies in ratsNo mortality or treatment-related adverse effects were observed.[3][4]
Mesembrine N/A (in silico)Computational Toxicology AssessmentPredicted to have moderate acute toxicity.[5][6]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assessment of isolated this compound are not available. However, based on standard practices for evaluating the cytotoxicity of natural products, the following methodologies are commonly employed and are relevant for future studies on this compound.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • General Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • General Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye.

    • Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Measure the absorbance at a specific wavelength (typically 510 nm).

    • Calculate cell viability based on the absorbance in treated versus control wells.

Potential Mechanisms of Action (Inferred from Related Alkaloids)

While the specific signaling pathways affected by this compound are unknown, the known bioactivities of Mesembrine and Mesembrenone offer clues to potential mechanisms that may influence cell fate.

Serotonin (B10506) Reuptake Inhibition

Mesembrine is a potent serotonin reuptake inhibitor (SRI).[7] While primarily associated with antidepressant effects, modulation of serotonin signaling can have diverse effects on cell proliferation and survival in different cell types.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release SERT Serotonin Transporter (SERT) Serotonin_cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_cleft->Receptor Binds Cellular Response Cellular Response Receptor->Cellular Response Mesembrine Mesembrine Mesembrine->SERT Inhibits

Figure 1: Simplified diagram of Mesembrine's action as a serotonin reuptake inhibitor.

Phosphodiesterase 4 (PDE4) Inhibition

Both Mesembrine and Mesembrenone are inhibitors of phosphodiesterase 4 (PDE4).[7][8] PDE4 is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in many cellular processes, including inflammation and cell growth. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can have anti-inflammatory and potentially anti-proliferative effects in certain contexts.

ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degradation Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Mesembrenone Mesembrenone Mesembrenone->PDE4 Inhibits

Figure 2: Postulated mechanism of PDE4 inhibition by Mesembrenone leading to increased cAMP levels.

Experimental Workflow for Future Cytotoxicity Studies of this compound

To address the current knowledge gap, a systematic investigation into the cytotoxicity of isolated this compound is warranted. The following workflow outlines a logical progression for such studies.

Start Isolation and Purification of this compound DoseResponse Dose-Response Screening (e.g., MTT/SRB Assay) on Cancer and Normal Cell Lines Start->DoseResponse IC50 Determination of IC50 Values DoseResponse->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism End Comprehensive Cytotoxicity Profile Mechanism->End

Figure 3: Proposed experimental workflow for the comprehensive cytotoxic evaluation of this compound.

Conclusion and Future Directions

The preliminary data available for Sceletium tortuosum extracts and its major alkaloids suggest a complex biological activity profile that ranges from cytoprotective to cytotoxic, depending on the specific compound, its concentration, and the cell type. The lack of direct cytotoxicity studies on this compound represents a significant gap in our understanding of the pharmacological and toxicological properties of Sceletium alkaloids.

Future research should prioritize the in vitro cytotoxic evaluation of pure, isolated this compound against a panel of human cancer cell lines and non-cancerous cell lines to determine its IC50 values and selectivity. Subsequent studies should then focus on elucidating the underlying molecular mechanisms, including its effects on apoptosis, the cell cycle, and key signaling pathways. A comprehensive understanding of this compound's cytotoxicity is a critical step in assessing its potential as a therapeutic agent and ensuring its safe use. The methodologies and workflows outlined in this guide provide a framework for these essential future investigations.

References

Methodological & Application

Application Notes and Protocols for the Acid-Base Extraction of Mesembrenol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective extraction of Mesembrenol, a mesembrine-type alkaloid, from plant material, primarily Sceletium tortuosum. The protocol is based on the principles of acid-base extraction, which leverages the differential solubility of alkaloids in acidic and basic solutions to separate them from other plant constituents.

Introduction

This compound is one of the key psychoactive alkaloids found in Sceletium tortuosum, a plant traditionally used for its mood-enhancing and anxiolytic properties. Along with other related alkaloids like mesembrine, mesembrenone, and mesembranol, this compound is of significant interest to the pharmaceutical and nutraceutical industries for its potential therapeutic applications. Accurate and efficient extraction protocols are crucial for the isolation and quantification of this compound for research and drug development purposes.

The acid-base extraction method is a highly effective technique for the selective isolation of alkaloids from complex plant matrices. This method relies on the basic nature of alkaloids, which allows them to be protonated in an acidic solution, rendering them water-soluble. Conversely, in a basic solution, they are deprotonated and become soluble in organic solvents. This reversible change in solubility forms the basis of their separation from neutral and acidic plant components.

Data Presentation

The concentration of this compound and other major alkaloids can vary significantly between different chemotypes of Sceletium tortuosum. The following table summarizes the percentage composition of major alkaloids in different chemotypes, as determined by an acid-base extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

ChemotypeTotal Alkaloid Yield (% of dry weight)This compound (%)Mesembranol (%)Mesembrine (%)Mesembrenone (%)
B 0.97 - 1.4664.96 - 95.551.51 - 3.680.21 - 3.994.12 - 27.31
C Not SpecifiedLowLow51.25 - 92.50Low
D Not SpecifiedModerateModerateModerateModerate
E 0.58 - 1.4910.92 - 27.937.06 - 12.943.63 - 14.6350.86 - 72.51

Data adapted from a study on the chemotypic variation of Sceletium tortuosum alkaloids.[1]

Experimental Protocols

This section provides a detailed methodology for the acid-base extraction of a this compound-rich alkaloid fraction from dried Sceletium tortuosum plant material.

Materials:

  • Dried and finely powdered Sceletium tortuosum plant material

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 0.5 M Sulfuric Acid (H₂SO₄)

  • 25% Ammonium (B1175870) Hydroxide (B78521) solution (NH₄OH)

  • Hexane (B92381) (for defatting, optional)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Distilled water

  • pH meter or pH indicator strips

  • Separatory funnel (appropriate size)

  • Beakers and Erlenmeyer flasks

  • Filter paper and funnel

  • Rotary evaporator

  • Ultrasonic bath (optional)

Protocol:

  • Initial Extraction of Crude Alkaloids:

    • Weigh 10 g of dried, powdered Sceletium tortuosum material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of dichloromethane to the flask.

    • For enhanced extraction efficiency, place the flask in an ultrasonic bath for 30 minutes. Alternatively, the mixture can be stirred or shaken vigorously for 1-2 hours.

    • Filter the mixture through filter paper to separate the plant residue from the dichloromethane extract.

    • Repeat the extraction of the plant residue two more times with fresh 100 mL portions of dichloromethane to ensure maximum recovery of alkaloids.

    • Combine all the dichloromethane filtrates. This combined extract contains the crude alkaloids along with other organic-soluble compounds.

  • Acidic Wash (Protonation of Alkaloids):

    • Transfer the combined dichloromethane extract to a 500 mL separatory funnel.

    • Add 50 mL of 0.5 M sulfuric acid to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely. The upper layer is the dichloromethane (organic phase), and the lower layer is the acidic aqueous phase containing the protonated, water-soluble alkaloid salts.

    • Carefully drain the lower acidic aqueous layer into a clean beaker.

    • Repeat the acidic wash of the dichloromethane layer two more times with fresh 50 mL portions of 0.5 M sulfuric acid.

    • Combine all the acidic aqueous extracts. The dichloromethane layer, now depleted of alkaloids, can be discarded.

  • Defatting (Optional but Recommended):

    • To remove non-polar impurities, add 50 mL of hexane to the combined acidic aqueous extract in the separatory funnel.

    • Shake gently for 1 minute and allow the layers to separate.

    • Discard the upper hexane layer. Repeat this washing step if the plant material is known to have a high fat content.

  • Basification and Re-extraction of Free Base Alkaloids:

    • Transfer the acidic aqueous extract to a clean separatory funnel.

    • Slowly add 25% ammonium hydroxide solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous solution using a pH meter or pH strips.

    • Continue adding the ammonium hydroxide solution until the pH of the aqueous layer reaches approximately 9-10. At this pH, the protonated alkaloids are converted back to their free base form, which are soluble in organic solvents.

    • Add 50 mL of fresh dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, venting frequently.

    • Allow the layers to separate. The lower layer is now the dichloromethane containing the free base alkaloids.

    • Drain the lower dichloromethane layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of dichloromethane.

    • Combine all the dichloromethane extracts.

  • Drying and Concentration:

    • Add a sufficient amount of anhydrous sodium sulfate to the combined dichloromethane extract to remove any residual water. Swirl the flask and let it stand for about 15 minutes. The solution should be clear.

    • Decant or filter the dried dichloromethane solution into a round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator at a temperature not exceeding 40°C to yield the crude this compound-rich alkaloid extract.

Further Purification (Optional):

The resulting crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow of the acid-base extraction protocol for this compound.

AcidBaseExtraction PlantMaterial Dried & Powdered Sceletium tortuosum DCM_Extraction Initial Extraction with Dichloromethane PlantMaterial->DCM_Extraction Filtration1 Filtration DCM_Extraction->Filtration1 PlantResidue Plant Residue (Discard) Filtration1->PlantResidue CrudeExtract Crude Dichloromethane Extract Filtration1->CrudeExtract AcidicWash Acidic Wash (0.5 M H₂SO₄) CrudeExtract->AcidicWash Separation1 Phase Separation AcidicWash->Separation1 DCM_Waste Dichloromethane (Discard) Separation1->DCM_Waste Organic Phase AcidicAqueous Acidic Aqueous Phase (Protonated Alkaloids) Separation1->AcidicAqueous Aqueous Phase Basification Basification (NH₄OH to pH 9-10) AcidicAqueous->Basification DCM_Reextraction Re-extraction with Dichloromethane Basification->DCM_Reextraction Separation2 Phase Separation DCM_Reextraction->Separation2 Aqueous_Waste Aqueous Phase (Discard) Separation2->Aqueous_Waste Aqueous Phase DCM_Alkaloids Dichloromethane with Free Base Alkaloids Separation2->DCM_Alkaloids Organic Phase Drying Drying (Anhydrous Na₂SO₄) DCM_Alkaloids->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation FinalProduct This compound-Rich Alkaloid Extract Evaporation->FinalProduct

Caption: Workflow for the acid-base extraction of this compound.

References

Navigating the Sourcing and Application of Mesembrenol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement and effective use of certified reference standards are critical for accurate and reproducible results. This document provides a detailed guide on the availability, sourcing, and application of a certified Mesembrenol reference standard, a key alkaloid from the plant Sceletium tortuosum.

Availability and Sourcing of a Certified this compound Reference Standard

This compound ((3aR,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,6,7-hexahydro-1H-indol-6-ol) is a significant psychoactive alkaloid found in Sceletium tortuosum, a plant with a long history of traditional use for mood enhancement. In modern research, it is investigated for its potential therapeutic effects, primarily as a serotonin (B10506) reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor.

Obtaining a certified reference standard for this compound is essential for the accurate quantification and quality control of Sceletium tortuosum raw materials and finished products. While a "certified" reference material, implying accreditation to standards such as ISO 17034, for this compound is not as readily available as for more common compounds, several reputable suppliers offer well-characterized reference standards with comprehensive Certificates of Analysis (CoA).

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Methods on CoA
MedchemExpressThis compound25516-15-8Not specified, but CoA providedLCMS, ¹H NMR
AbMole BioScienceThis compound25516-15-8Not specified, but CoA providedPurity indicated on CoA
TLC Pharmaceutical StandardsThis compound25516-15-8Not specified, but complete CoA providedHPLC, NMR, MS, IR, EA, GC, Water Content, Residual Solvents
PhytoLabMesembrenone phyproof® Reference Substance468-54-2Certified absolute purityChromatographic purity, water, residual solvents, inorganic impurities

Note: PhytoLab provides a certified primary reference standard for Mesembrenone, a closely related alkaloid, which can serve as a benchmark for the level of certification desirable for this compound.

Sourcing Recommendations:

When sourcing a this compound reference standard, it is crucial to request and review the Certificate of Analysis to ensure it meets the specific requirements of your research. Key details to verify include:

  • Identity Confirmation: The CoA should provide data from techniques like NMR and Mass Spectrometry (MS) to confirm the chemical structure of the compound.

  • Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). Quantitative NMR (qNMR) is also a powerful method for determining absolute purity.[1][2][3][4]

  • Documentation of Impurities: The CoA should ideally provide information on the nature and quantity of any detected impurities.

Application Notes and Protocols

A this compound reference standard is primarily used for the qualitative and quantitative analysis of Sceletium tortuosum extracts and derived products. Below are detailed protocols for common analytical techniques.

Experimental Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a plant extract sample.[5][6][7][8][9]

1. Materials and Reagents:

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector

  • C18 analytical column (e.g., Hypersil®, 4.6 x 250 mm, 5 µm)

3. Preparation of Standard Solutions:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solution:

  • Accurately weigh approximately 100 mg of the Sceletium tortuosum extract and dissolve it in 10 mL of methanol.

  • Sonicate the solution for 15 minutes to ensure complete extraction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, acetonitrile, and ammonium hydroxide solution (e.g., 70:30:0.01, v/v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 228 nm[8]

6. Analysis and Calculation:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Experimental Protocol 2: Purity Assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the qualitative analysis and purity assessment of a this compound sample.[10][11][12][13]

1. Materials and Reagents:

  • This compound sample

  • GC-grade solvent (e.g., methanol, dichloromethane)

2. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

3. Sample Preparation:

  • Dissolve a small amount of the this compound sample in the chosen GC-grade solvent to a concentration of approximately 10-100 µg/mL.[10]

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze the mass spectrum for the characteristic molecular ion and fragmentation pattern of this compound.

  • Assess the purity of the sample by calculating the relative peak area of this compound compared to any impurity peaks.

Signaling Pathways and Mechanisms of Action

This compound and related alkaloids from Sceletium tortuosum exert their pharmacological effects through multiple mechanisms, primarily targeting the central nervous system.[14]

Serotonin Reuptake Inhibition (SRI)

A primary mechanism of action for this compound is the inhibition of the serotonin transporter (SERT).[15][16][17] By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This action is believed to be responsible for the mood-elevating and anxiolytic effects of Sceletium tortuosum.[14][18]

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft SERT SERT Synaptic Cleft->SERT Reuptake 5-HT Receptor 5-HT Receptor Synaptic Cleft->5-HT Receptor Binding Serotonin (5-HT) 5-HT Serotonin (5-HT)->Synaptic Cleft Release This compound This compound This compound->SERT Inhibition 5-HT Receptor->Postsynaptic Neuron Signal Transduction

SERT Inhibition by this compound
Phosphodiesterase 4 (PDE4) Inhibition

This compound and its analogue, mesembrenone, are also known to be inhibitors of phosphodiesterase 4 (PDE4).[15][16][19] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and cognitive function. By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to anti-inflammatory effects and may contribute to its cognitive-enhancing properties.[19][20]

PDE4_Inhibition ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase Substrate cAMP cAMP Adenylyl Cyclase->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibition Cellular Response Anti-inflammatory & Cognitive Effects PKA->Cellular Response Downstream Signaling

PDE4 Inhibition by this compound
Experimental Workflow for Mechanism of Action Studies

The following workflow outlines the key steps for investigating the mechanism of action of this compound.

MOA_Workflow cluster_sourcing Sourcing & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Source this compound\nReference Standard Source this compound Reference Standard Prepare Stock\nSolutions Prepare Stock Solutions Source this compound\nReference Standard->Prepare Stock\nSolutions SERT Binding Assay SERT Binding Assay Prepare Stock\nSolutions->SERT Binding Assay PDE4 Inhibition Assay PDE4 Inhibition Assay Prepare Stock\nSolutions->PDE4 Inhibition Assay GABA-A Receptor\nBinding Assay GABA-A Receptor Binding Assay Prepare Stock\nSolutions->GABA-A Receptor\nBinding Assay Determine Ki and IC50 values Determine Ki and IC50 values SERT Binding Assay->Determine Ki and IC50 values PDE4 Inhibition Assay->Determine Ki and IC50 values GABA-A Receptor\nBinding Assay->Determine Ki and IC50 values Elucidate Primary\nMechanisms of Action Elucidate Primary Mechanisms of Action Determine Ki and IC50 values->Elucidate Primary\nMechanisms of Action Hypothesize Physiological\nEffects Hypothesize Physiological Effects Elucidate Primary\nMechanisms of Action->Hypothesize Physiological\nEffects

Workflow for Investigating this compound's Mechanism of Action

References

application of in vitro assays to determine Mesembrenol activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a key alkaloid found in the plant Sceletium tortuosum, has garnered significant interest for its pharmacological properties.[1] Primarily, this compound is recognized as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[2][3] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates downstream signaling pathways, resulting in the suppression of pro-inflammatory mediators.[1][2] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on PDE4, offering valuable tools for research and potential drug development.

Data Presentation

The inhibitory potency of this compound against PDE4B has been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key parameter.

CompoundTargetAssay TypeIC50
This compoundPDE4BBiochemical Assay16 µg/mL

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in Graphviz DOT language.

PDE4 Signaling Pathway

The following diagram illustrates the signaling cascade involving PDE4 and the mechanism of action for this compound. Inhibition of PDE4 by this compound prevents the degradation of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream anti-inflammatory effects.[2]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes

Caption: Simplified signaling pathway of PDE4 inhibition by this compound.

Experimental Workflow: In Vitro PDE4 Inhibition Assay

The following flowchart outlines the key steps in a typical biochemical fluorescence polarization (FP) assay to determine the IC50 value of a PDE4 inhibitor like this compound.[2]

PDE4_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Detection & Analysis prep_reagents Prepare Reagents: - PDE4 Enzyme - FAM-cAMP Substrate - this compound incubate Incubate PDE4 with This compound prep_reagents->incubate add_substrate Add FAM-cAMP Substrate incubate->add_substrate enzymatic_reaction Allow Enzymatic Reaction add_substrate->enzymatic_reaction stop_reaction Stop Reaction & Add Binding Agent enzymatic_reaction->stop_reaction detect Measure Fluorescence Polarization stop_reaction->detect analyze Analyze Data and Calculate IC50 detect->analyze

Caption: General workflow for the in vitro PDE4 Fluorescence Polarization assay.

Experimental Protocols

Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a common and robust method for measuring PDE4 activity.[2][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PDE4 isoform.

Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to AMP by the PDE4 enzyme. The small FAM-cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, a binding agent captures the resulting phosphate (B84403) group, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibition of the enzyme results in a lower fluorescence polarization signal.[2][4]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • This compound at various concentrations

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)[4]

  • Stop reagent containing a binding agent

  • 384-well microplates (black, low-volume)

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration for plant extracts or semi-purified compounds might be in the range of 1-10 mg/mL, diluted down to the µg/mL or ng/mL range.

  • Assay Plate Preparation: Add 5 µL of the diluted this compound or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 1%) to the wells of a 384-well plate.[4]

  • Enzyme Addition: Add 10 µL of diluted recombinant PDE4 enzyme to each well and incubate for 10-15 minutes at room temperature.[2][4]

  • Reaction Initiation: Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.[4]

  • Incubation: Incubate the plate for 60 minutes at 37°C.[4]

  • Reaction Termination: Stop the reaction by adding a stop reagent containing a binding agent that sequesters the unreacted substrate.[4]

  • Data Acquisition: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based TNF-α Release Assay

This assay measures the functional consequence of PDE4 inhibition in a cellular context by quantifying the suppression of the pro-inflammatory cytokine TNF-α.[3][4]

Objective: To determine the potency of this compound in inhibiting the release of TNF-α from immune cells.

Principle: Lipopolysaccharide (LPS) stimulates immune cells, such as peripheral blood mononuclear cells (PBMCs), to produce and release TNF-α. PDE4 inhibitors increase intracellular cAMP, which in turn suppresses the production of TNF-α. The amount of TNF-α released into the cell culture supernatant is quantified using an ELISA kit.[3][4]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocyte cell line (e.g., THP-1)[3][4]

  • Lipopolysaccharide (LPS)[4]

  • This compound at various concentrations

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)[4]

  • 96-well cell culture plates[4]

  • Human TNF-α ELISA kit[4]

Procedure:

  • Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.[4]

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.[4]

  • Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[4]

  • Incubation: Incubate the plate for 18-24 hours.[4]

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Future Directions

While the primary activity of this compound is PDE4 inhibition, preliminary evidence suggests it may also modulate glutamate (B1630785) receptors. Specifically, this compound and the related alkaloid mesembranol (B1196526) have been observed to prevent the action of AMPA receptor agonists. Further investigation into this potential activity could be conducted using in vitro assays such as radioligand binding assays with AMPA receptor-specific ligands or electrophysiological studies on neuronal cells to measure AMPA receptor-mediated currents in the presence of this compound.[5] These studies would provide a more comprehensive understanding of this compound's pharmacological profile.

References

Application Notes and Protocols for Studying Mesembrenol's Neuroreceptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a key alkaloid found in the plant Sceletium tortuosum, has garnered significant interest for its potential psychoactive properties, including anxiolytic and antidepressant effects. These effects are attributed to its interaction with various neuroreceptors and enzymes within the central nervous system. Understanding the binding affinity of this compound to its molecular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide a detailed overview of the methodologies for studying the neuroreceptor binding affinity of this compound, with a focus on its primary targets: the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4). This document includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Neuroreceptor Binding Affinity of this compound and Related Alkaloids

The following table summarizes the reported in vitro binding affinities of this compound and its structural analogs, Mesembrine and Mesembrenone, for the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). This data is essential for comparing the potency and selectivity of these compounds.

CompoundTargetAssay TypeValueUnitsReference(s)
This compound PDE4BInhibition Assay16µg/mL (IC₅₀)[1]
MesembrineSERTBinding Assay1.4nM (Kᵢ)[2][3]
PDE4Inhibition Assay29µM (IC₅₀)[4]
PDE4BInhibition Assay7.8µg/mL (IC₅₀)[1]
MesembrenoneSERTBinding Assay27nM (Kᵢ)[2][5]
PDE4Inhibition Assay< 1µM (IC₅₀)[5]
PDE4Binding Assay470nM (Kᵢ)[5]
PDE4BInhibition Assay0.47µg/mL (IC₅₀)[1]
Zembrin® (Standardized S. tortuosum extract)SERTBinding Assay4.3µg/mL (IC₅₀)[2]

Experimental Protocols

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT). The assay measures the ability of the test compound to displace a specific radioligand from the transporter.

Materials:

  • hSERT-expressing cell membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing the human serotonin transporter.

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine (B1211875) or paroxetine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the hSERT-expressing cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, radioligand solution, and the membrane suspension.

    • Non-specific Binding: Add the non-specific binding control solution, radioligand solution, and the membrane suspension.

    • Competitive Binding: Add varying concentrations of this compound, the radioligand solution, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on PDE4 using a fluorescence polarization (FP) based assay. This assay measures the hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE4 enzyme: Purified PDE4B is a common isoform used.

  • Fluorescently labeled substrate: FAM-cAMP (fluorescein-labeled cyclic adenosine (B11128) monophosphate).

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: A known PDE4 inhibitor (e.g., Rolipram or Roflumilast).

  • Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA.

  • Binding Agent: A reagent that binds to the product (AMP) and enhances the fluorescence polarization signal.

  • 384-well black microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted this compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration and add it to each well (except for "no enzyme" control wells).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer and add it to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Detection: Stop the reaction by adding the binding agent. This agent will bind to the hydrolyzed AMP, causing an increase in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a plate reader.

Data Analysis:

  • The fluorescence polarization signal is proportional to the amount of cAMP hydrolyzed.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow_sert cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare hSERT Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_ligand Prepare Radioligand prep_ligand->setup_plate prep_compound Prepare this compound Dilutions prep_compound->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki experimental_workflow_pde4 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare PDE4 Enzyme setup_plate Set up 384-well Plate prep_enzyme->setup_plate prep_substrate Prepare FAM-cAMP Substrate reaction Initiate and Incubate Reaction prep_substrate->reaction prep_compound Prepare this compound Dilutions prep_compound->setup_plate pre_incubation Pre-incubate Compound and Enzyme setup_plate->pre_incubation pre_incubation->reaction read_fp Read Fluorescence Polarization reaction->read_fp calc_ic50 Calculate IC50 read_fp->calc_ic50 sert_signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_synapse Serotonin (5-HT) sert SERT serotonin_synapse->sert Binds to receptor 5-HT Receptor serotonin_synapse->receptor Activates serotonin_reuptake 5-HT Reuptake sert->serotonin_reuptake Mediates This compound This compound This compound->sert Inhibits downstream Downstream Signaling receptor->downstream pde4_signaling_pathway cluster_cell Cellular Environment atp ATP ac Adenylyl Cyclase atp->ac Substrate camp cAMP ac->camp Synthesizes pde4 PDE4 camp->pde4 Substrate pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde4->amp Hydrolyzes cellular_response Cellular Response (e.g., Reduced Inflammation) pka->cellular_response Phosphorylates Targets This compound This compound This compound->pde4 Inhibits

References

Application Notes and Protocols for Mesembrenol as a Biomarker in Sceletium Chemotype Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, a succulent plant native to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiolytic properties. The pharmacological effects of Sceletium are primarily attributed to a group of mesembrine-type alkaloids. Significant variation in the alkaloid profile exists among different Sceletium plant populations, leading to the classification of distinct chemotypes. This variation has critical implications for the quality control, standardization, and development of Sceletium-based products. Mesembrenol, along with mesembrine (B35894) and mesembrenone (B1676307), has been identified as a key biomarker for differentiating these chemotypes.[1] This document provides detailed application notes and protocols for the use of this compound in Sceletium chemotype classification.

Chemotype Classification Based on Alkaloid Profiles

Research has identified several chemotypes of Sceletium tortuosum based on the relative abundance of four major alkaloids: this compound, mesembrine, mesembranol, and mesembrenone.[1] Gas Chromatography-Mass Spectrometry (GC-MS) analysis of wild plant material has led to the identification of at least five main chemotypes (A, B, C, D, and E).[1]

  • Chemotype A: Characterized by the absence of mesembrine-type alkaloids.[1]

  • Chemotype B: Dominated by high levels of this compound.[1]

  • Chemotype C: Characterized by high concentrations of mesembrine.[1]

  • Chemotype D: An intermediate chemotype containing moderate amounts of all four major alkaloids.[1]

  • Chemotype E: Distinguished by high levels of mesembrenone.[1]

The total alkaloid content in wild S. tortuosum can range from 0.11% to 1.99% of the dry weight.[1] this compound, mesembrine, and mesembrenone are considered crucial marker compounds for the quality assessment of S. tortuosum raw materials and derived products.[1]

Quantitative Data Summary

The following table summarizes the percentage composition of the dominant alkaloid in different Sceletium tortuosum chemotypes based on GC-MS analysis.

ChemotypeDominant AlkaloidPercentage Composition (%)
B This compound64.96 – 95.55
C Mesembrine51.25 – 92.50
E Mesembrenone50.86 – 72.51

Data sourced from a study on 151 specimens of S. tortuosum.[1]

Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction

This protocol describes the preparation of Sceletium plant material for alkaloid analysis.

1. Plant Material Collection and Drying:

  • Collect aerial parts of Sceletium tortuosum.
  • Dry the plant material at 80°C for 12 hours to a constant weight.[1]
  • Alternatively, fresh plant material can be immediately frozen in liquid nitrogen to quench enzymatic activity, followed by freeze-drying.

2. Grinding:

  • Grind the dried plant material into a fine powder using a laboratory mill.

3. Methanolic Extraction:

  • Weigh a precise amount of the powdered plant material (e.g., 1 gram).
  • Add a measured volume of methanol (B129727) (e.g., 10 mL).
  • Sonicate the mixture for 20 minutes to facilitate extraction.[2]
  • Filter the extract through a 0.45 µm PVDF membrane filter to remove solid plant residue.[2]
  • The resulting filtrate is the crude methanolic extract ready for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the analysis of Sceletium alkaloids using GC-MS.

1. Sample Preparation:

  • Take an aliquot of the methanolic extract from Protocol 1.
  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., methanol or ethyl acetate).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).
  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent).
  • Column: DB-5 capillary column (or equivalent) with dimensions such as 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 15 minutes.
  • Ramp: Increase at 60°C/min to 320°C.[2]
  • Alternatively, a slower ramp of 1°C/min from 230°C to 260°C can be used for better separation of specific alkaloids.[2]
  • MS Detector Temperature: 350°C.[2]
  • MS Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 550.

3. Data Analysis:

  • Identify the alkaloids based on their retention times and mass spectra by comparing them to reference standards and mass spectral libraries.
  • Quantify the relative abundance of each alkaloid by integrating the peak areas in the total ion chromatogram.
  • Classify the sample into a chemotype based on the dominant alkaloid and the overall alkaloid profile.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a validated HPLC method for the quantitative analysis of mesembrine-type alkaloids.[3]

1. Preparation of Standards and Samples:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound, mesembrine, mesembrenone, and other relevant alkaloids (e.g., Δ⁷mesembrenone, mesembranol, epimesembranol) in methanol at a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare a mixed working stock solution and dilute it appropriately to create a series of calibration standards ranging from 400 to 60,000 ng/mL.[3]
  • Sample Preparation: Prepare methanolic extracts of the Sceletium plant material as described in Protocol 1.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series (or equivalent) with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A binary gradient of water and acetonitrile (B52724) (ACN), with 0.01% ammonium (B1175870) hydroxide. For example, a ratio of 72:28 (water:ACN) with 0.01% ammonium hydroxide.[4]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 228 nm.[3]
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Data Analysis:

  • Construct a calibration curve for each alkaloid using the peak areas of the standard solutions.
  • Quantify the concentration of each alkaloid in the plant samples by comparing their peak areas to the calibration curves.
  • Determine the chemotype based on the quantitative alkaloid profile.

Visualizations

Alkaloid Biosynthesis Pathway

The biosynthesis of mesembrine-type alkaloids in Sceletium is believed to originate from the amino acids phenylalanine and tyrosine. While the complete pathway is not fully elucidated, a proposed simplified pathway is illustrated below.

Alkaloid_Biosynthesis Phe Phenylalanine Intermediates Key Intermediates (e.g., Norbelladines) Phe->Intermediates Tyr Tyrosine Tyr->Intermediates Cyclization Cyclization & Modification Intermediates->Cyclization Multiple Steps Mesembrine_Alkaloids Mesembrine-Type Alkaloids (Mesembrine, Mesembrenone, this compound) Biotransformation Biotransformation (e.g., during fermentation) Mesembrine_Alkaloids->Biotransformation Cyclization->Mesembrine_Alkaloids Other_Alkaloids Other Sceletium Alkaloids Cyclization->Other_Alkaloids

Caption: Proposed biosynthetic pathway of mesembrine-type alkaloids in Sceletium.

Experimental Workflow for Chemotype Classification

The following diagram illustrates the overall workflow for the chemotype classification of Sceletium tortuosum.

Chemotype_Workflow Plant_Material Sceletium tortuosum Plant Material Drying Drying (80°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Methanolic Extraction (Sonication) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Analysis GC-MS or HPLC Analysis Filtration->Analysis Data_Processing Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Classification Chemotype Classification Data_Processing->Classification

Caption: Experimental workflow for Sceletium chemotype classification.

Logical Relationship for Chemotype Determination

This diagram illustrates the decision-making process for classifying a Sceletium sample into a specific chemotype based on its dominant alkaloid.

Chemotype_Logic Start Analyze Alkaloid Profile Dominant_Alkaloid Dominant Alkaloid? Start->Dominant_Alkaloid This compound This compound Dominant_Alkaloid->this compound High Mesembrine Mesembrine Dominant_Alkaloid->Mesembrine High Mesembrenone Mesembrenone Dominant_Alkaloid->Mesembrenone High Intermediate Intermediate/Other Dominant_Alkaloid->Intermediate Mixed/Absent Chemotype_B Chemotype B This compound->Chemotype_B Chemotype_C Chemotype C Mesembrine->Chemotype_C Chemotype_E Chemotype E Mesembrenone->Chemotype_E Chemotype_D_A Chemotype D or A Intermediate->Chemotype_D_A

Caption: Logical flow for Sceletium chemotype determination.

References

Application Note: Semi-Preparative HPLC for the Isolation of Pure Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a key alkaloid found in the plant species Sceletium tortuosum, has garnered significant interest for its potential therapeutic applications, particularly in the fields of neuroscience and mental health.[1] As research into the pharmacological properties of individual alkaloids progresses, the need for pure reference standards and isolated compounds for in-vitro and in-vivo studies becomes critical. Semi-preparative High-Performance Liquid Chromatography (HPLC) offers a robust and efficient method for the isolation and purification of specific alkaloids like this compound from complex plant extracts.[2] This application note provides a detailed protocol for the semi-preparative HPLC purification of this compound, enabling researchers to obtain high-purity fractions suitable for further scientific investigation.

Experimental Protocols

Plant Material and Initial Extraction

A preliminary acid-base extraction is employed to enrich the alkaloid fraction from the raw plant material, a common and effective first step prior to chromatographic purification.[2][3]

Materials:

  • Dried and powdered Sceletium tortuosum plant material

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sulfuric acid (H₂SO₄), 2% (v/v)

  • Ammonia (B1221849) solution (NH₄OH), 20% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sonicator

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Extraction: Add 100 g of dried, powdered Sceletium tortuosum to 1 L of dichloromethane and sonicate for 30 minutes.[3]

  • Filtration: Filter the mixture and repeat the extraction on the plant material twice more with fresh dichloromethane. Combine the filtrates.

  • Acidic Partitioning: Transfer the combined dichloromethane extracts to a separatory funnel and extract with 3 x 200 mL of 2% sulfuric acid. Combine the acidic aqueous fractions.

  • Basification and Re-extraction: Adjust the pH of the combined aqueous fractions to approximately 9-10 with 20% ammonia solution.[3]

  • Final Extraction: Extract the basified aqueous solution with 3 x 300 mL of dichloromethane. Combine the organic layers.

  • Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate to dryness using a rotary evaporator.

  • Sample Preparation: Redissolve the dried extract in the HPLC mobile phase to a concentration of 50 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]

Semi-Preparative HPLC Purification

This protocol outlines the chromatographic conditions for the separation and isolation of this compound.

Instrumentation and Materials:

  • Semi-preparative HPLC system with a fraction collector

  • UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)[2]

  • Mobile Phase A: 0.1% Ammonia in Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Methanol (for post-purification workup)

Chromatographic Conditions:

ParameterValue
ColumnC18 Reverse-Phase (250 x 21.2 mm, 5 µm)[2]
Mobile PhaseIsocratic: 50% Acetonitrile in 0.1% Ammonia (aqueous)[2]
Flow Rate14 mL/min[2]
Detection Wavelength228 nm[4][5]
Injection Volume1-5 mL (depending on sample concentration and column capacity)
Column TemperatureAmbient

Protocol:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered, concentrated extract onto the column.

  • Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the this compound peak. The elution order of common Sceletium alkaloids on a C18 column with a similar mobile phase is typically Δ7-mesembrenone, this compound, mesembranol, mesembrenone, and mesembrine.[4][6][7]

  • Purity Analysis: Analyze an aliquot of the collected fraction using an analytical HPLC system to confirm purity.

  • Post-Purification: Pool the pure fractions and evaporate the solvent using a rotary evaporator. The resulting purified this compound can be stored under appropriate conditions (cool, dry, and dark) for future use.

Data Presentation

The following tables summarize the expected chromatographic data and achievable purity for the isolation of this compound and related alkaloids based on published analytical methods, which can be extrapolated to a semi-preparative scale.

Table 1: Chromatographic Data for Major Sceletium Alkaloids

CompoundExpected Retention Time (min)UV λmax (nm)
Δ7-Mesembrenone~5.2229
This compound ~6-8 229, 280
Mesembranol~7-9229, 280
Mesembrenone~7.0229
Mesembrine~9.0229, 280

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition. The elution order is generally consistent under the described conditions.[2][4][6]

Table 2: Purity and Recovery Data

ParameterExpected Value
Purity of Isolated this compound>98% (as determined by analytical HPLC)[2]
Recovery95-105% (from the injected sample, dependent on fraction collection precision)[5]

Visualization

The following diagram illustrates the workflow for the isolation of pure this compound from Sceletium tortuosum.

G plant Dried Sceletium tortuosum Powder extraction Acid-Base Extraction (Dichloromethane, H₂SO₄, NH₄OH) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract hplc Semi-Preparative HPLC (C18 Column) crude_extract->hplc fraction Fraction Collection hplc->fraction pure_this compound Pure this compound (>98%) fraction->pure_this compound analysis Purity Analysis (Analytical HPLC) fraction->analysis analysis->hplc Optimize Collection

Caption: Workflow for the isolation of this compound.

The biosynthetic pathway of Mesembrine alkaloids, including this compound, provides context for its natural origin.

G precursor Sceletenone demethyl 4'-O-Demethylation precursor->demethyl intermediate Intermediate Alkaloid demethyl->intermediate modification Enzymatic Modifications (e.g., Reduction) intermediate->modification This compound This compound modification->this compound other_alkaloids Other Mesembrine Alkaloids (Mesembrine, Mesembranone) modification->other_alkaloids

Caption: Proposed late-stage biosynthesis of this compound.

References

Application Note: Quantitative Analysis of Mesembrenol in Plasma using UHPLC-QToF-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) method for the quantification of Mesembrenol in plasma. This compound, a key alkaloid found in Sceletium tortuosum, is of increasing interest for its potential therapeutic applications.[1] The described protocol provides a comprehensive workflow from plasma sample preparation to data analysis, offering high accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies and other drug development applications where reliable quantification of this compound is crucial.

Introduction

This compound is a psychoactive alkaloid present in the plant Sceletium tortuosum, which has a long history of traditional use for its mood-enhancing and anxiolytic properties.[2][3] As research into the pharmacological effects of individual alkaloids progresses, the need for validated analytical methods to quantify these compounds in biological matrices becomes paramount. This application note addresses this need by providing a detailed protocol for the quantification of this compound in plasma using UHPLC-QToF-MS, a powerful technique for the analysis of small molecules in complex samples. The methodology is adapted from established protocols for similar alkaloids, ensuring a high degree of reliability and sensitivity.[2][4]

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)

A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.[2][4]

Materials:

  • Plasma samples

  • Methanol (B129727) (LC-MS grade)

  • Internal Standard (IS) solution (e.g., Quinine in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a UHPLC vial for analysis.

G cluster_prep Plasma Sample Preparation plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard plasma->is methanol 3. Add Methanol (Protein Precipitation) is->methanol vortex 4. Vortex methanol->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant

Caption: Workflow for Plasma Sample Preparation.
UHPLC-QToF-MS Analysis

Instrumentation:

  • UHPLC system coupled to a QToF mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

QToF-MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion information)

  • Mass Range: m/z 50-1200

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from similar alkaloid quantification studies.[2][4][5]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL[2][4]
Accuracy at LLOQ, LQC, MQC, HQC89.5 - 106%[2][4]
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 12.6%[2][4]

Table 2: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound87 - 93[2][4]Minimal to no effect observed[2][4]

Signaling Pathways of Mesembrine (B35894) Alkaloids

While the specific signaling pathways of this compound are still under investigation, the primary mechanisms of action for related mesembrine alkaloids involve the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).[6][7] Inhibition of SERT increases the extracellular concentration of serotonin, a key neurotransmitter in mood regulation. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP), which can modulate various cellular processes, including inflammation and neuronal signaling.[7]

G cluster_pathway Generalized Signaling Pathway of Mesembrine Alkaloids This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits pde4 Phosphodiesterase 4 (PDE4) This compound->pde4 Inhibits serotonin Increased Extracellular Serotonin sert->serotonin camp Increased Intracellular cAMP pde4->camp effects Therapeutic Effects (e.g., Anxiolytic, Antidepressant) serotonin->effects camp->effects

Caption: Potential Signaling Pathways of this compound.

Conclusion

The UHPLC-QToF-MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance metrics, offers a solid foundation for researchers and drug development professionals. This method can be readily implemented in a laboratory setting to support pharmacokinetic and other preclinical and clinical studies involving this compound.

References

Application Notes and Protocols for the Purification of Mesembrenol via Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesembrenol is a key psychoactive alkaloid found in the plant Sceletium tortuosum (Kanna), which has garnered significant interest for its potential therapeutic applications in anxiety, depression, and other central nervous system disorders. As research into the pharmacological properties of individual alkaloids progresses, the need for efficient and scalable purification methods is paramount. Flash chromatography offers a rapid and effective technique for the preparative separation of this compound from crude plant extracts.

These application notes provide a detailed protocol for the purification of this compound using both normal-phase and reverse-phase flash chromatography. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
AppearanceWhite to off-white solid
PolarityModerately polar
SolubilitySoluble in methanol (B129727), ethanol, chloroform, dichloromethane (B109758)
Table 2: Recommended Flash Chromatography Parameters
ParameterNormal-PhaseReverse-Phase
Stationary Phase Silica (B1680970) Gel (60 Å, 40-63 µm)C18-bonded Silica Gel (60 Å, 40-63 µm)
Mobile Phase A DichloromethaneWater with 1% Acetic Acid
Mobile Phase B Methanol with 0.1% AmmoniaMethanol
Gradient Step or Linear Gradient (e.g., 0-10% B)Step or Linear Gradient (e.g., 20-50% B)
Detection UV at 228 nmUV at 228 nm
Sample Loading Dry Loading with Silica Gel or CeliteLiquid Loading (dissolved in minimal mobile phase)

Experimental Protocols

Preparation of Crude Alkaloid Extract from Sceletium tortuosum

This protocol describes a standard acid-base extraction method to obtain a crude mixture of alkaloids, including this compound, from the dried plant material.

Materials:

  • Dried and powdered Sceletium tortuosum plant material

  • Dichloromethane (DCM)

  • 2 M Sulfuric Acid (H₂SO₄)

  • 25% Ammonium (B1175870) Hydroxide (B78521) solution (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate 100 g of dried, powdered Sceletium tortuosum in 500 mL of dichloromethane for 24 hours at room temperature.

  • Filter the mixture and collect the DCM extract. Repeat the extraction process twice more with fresh DCM.

  • Combine the DCM extracts and extract the alkaloids by partitioning with 3 x 250 mL of 2 M H₂SO₄ in a separatory funnel.

  • Combine the acidic aqueous layers and wash with 200 mL of DCM to remove neutral impurities. Discard the DCM layer.

  • Basify the aqueous layer to pH 9-10 by the slow addition of 25% ammonium hydroxide solution. The solution should be kept cool in an ice bath during this process.

  • Extract the liberated free-base alkaloids with 3 x 250 mL of DCM.

  • Combine the organic layers, wash with 200 mL of distilled water, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the extract in vacuo using a rotary evaporator to yield the crude alkaloid extract.

Flash Chromatography Purification of this compound

Two alternative flash chromatography protocols are provided below: normal-phase and reverse-phase. The choice of method may depend on the specific impurity profile of the crude extract and available equipment.

This method is effective for separating alkaloids based on their polarity, with more polar compounds having a stronger affinity for the silica gel stationary phase.

Materials:

  • Crude alkaloid extract

  • Silica gel (for flash chromatography, 40-63 µm)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (concentrated)

  • Flash chromatography system with UV detector

  • Flash column

  • Celite or additional silica gel for dry loading

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.

    • Add silica gel or Celite (approximately 2-3 times the weight of the crude extract) to the solution.

    • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Select an appropriately sized flash column based on the amount of crude extract (a sample to silica ratio of 1:30 to 1:50 is recommended).

    • Dry pack the column with silica gel, ensuring a level and well-compacted bed.

    • Carefully add the prepared dry-loaded sample to the top of the column, creating a uniform layer.

    • Add a thin layer of sand or a frit to the top of the sample layer to prevent disturbance during solvent addition.

  • Elution:

    • Equilibrate the column with 100% dichloromethane.

    • Begin elution with a mobile phase of dichloromethane and gradually increase the proportion of methanol containing 0.1% ammonium hydroxide. A suggested starting gradient is from 100:0 to 90:10 (DCM:MeOH with 0.1% NH₃) over 10-15 column volumes.

    • Monitor the elution profile using the UV detector at 228 nm.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions for the presence and purity of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable TLC mobile phase is Dichloromethane:Methanol:Ammonia (90:10:0.1 v/v/v)[1].

    • Combine the fractions containing pure this compound and concentrate under reduced pressure.

This method separates compounds based on their hydrophobicity, with less polar compounds being more strongly retained by the C18 stationary phase.

Materials:

  • Crude alkaloid extract

  • C18-bonded silica gel (for flash chromatography, 40-63 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Flash chromatography system with UV detector

  • Reverse-phase flash column

Procedure:

  • Sample Preparation (Liquid Loading):

    • Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase (e.g., 20% methanol in water with 1% acetic acid).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Packing and Equilibration:

    • Select an appropriately sized C18 flash column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 20% methanol in water with 1% acetic acid) for at least 3-5 column volumes.

  • Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Begin the elution with a gradient program. A suggested gradient is to increase the methanol concentration from 20% to 50% in water (both containing 1% acetic acid) over a 25-minute period[2].

    • Monitor the elution at a UV wavelength of 228 nm[2].

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks on the UV chromatogram.

    • Analyze the fractions for this compound content and purity using a suitable analytical method such as HPLC-UV.

    • Combine the pure fractions and remove the solvents under reduced pressure. Further purification steps such as lyophilization may be necessary to remove residual water and acetic acid.

Mandatory Visualization

Mesembrenol_Purification_Workflow cluster_extraction Crude Alkaloid Extraction cluster_purification Flash Chromatography Purification cluster_final_product Final Product plant_material Sceletium tortuosum (Dried, Powdered) maceration Maceration in Dichloromethane plant_material->maceration acid_extraction Acid-Base Partitioning (H₂SO₄ / NH₄OH) maceration->acid_extraction crude_extract Crude Alkaloid Extract acid_extraction->crude_extract sample_prep Sample Preparation (Dry or Liquid Loading) crude_extract->sample_prep flash_chrom Flash Chromatography (Normal or Reverse Phase) sample_prep->flash_chrom fraction_collection Fraction Collection flash_chrom->fraction_collection analysis Fraction Analysis (TLC/HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling impure_fractions Impure Fractions analysis->impure_fractions Discard or Re-process concentration Solvent Removal pooling->concentration pure_this compound Pure this compound concentration->pure_this compound

Caption: Workflow for the purification of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful purification of this compound from Sceletium tortuosum using flash chromatography. Both normal-phase and reverse-phase methods offer viable routes to obtaining high-purity this compound suitable for further pharmacological and analytical studies. The selection of the optimal method will depend on the specific characteristics of the crude extract and the available resources. Careful optimization of the gradient elution and sample loading technique is crucial for achieving high resolution and recovery.

References

Troubleshooting & Optimization

overcoming challenges in the isolation and purification of Mesembrenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of Mesembrenol from Sceletium tortuosum.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and related alkaloids.

Issue Possible Cause Recommended Solution
Low Yield of this compound Inefficient initial extraction from plant material.Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[1] Ethanol (B145695) is a commonly used polar solvent for initial extraction; however, an acid-base extraction can improve the yield of total alkaloids.[1][2] Consider using the roots of Sceletium tortuosum, as they have been reported to contain higher concentrations of certain mesembrine (B35894) alkaloids like mesembrenone (B1676307), which is structurally related to this compound.[1]
Incomplete cell wall disruption.In addition to fine grinding, consider techniques like sonication during the solvent extraction phase to enhance cell wall disruption and release of intracellular contents.[2]
Insufficient extraction time or temperature.For maceration with ethanol, an extraction period of 7-14 days is suggested.[1][3] If using heat-assisted methods, be cautious as excessive heat can lead to alkaloid degradation. Optimization of temperature for each specific method is recommended.[1]
Degradation of Alkaloids Exposure to excessive heat during solvent evaporation.Use a rotary evaporator at a controlled, low temperature to remove the extraction solvent.[1] This minimizes the risk of thermal degradation of thermolabile alkaloids.
pH instability during acid-base extraction.Carefully monitor and control the pH during the acidification and basification steps. Extreme pH values can lead to the degradation of certain alkaloids.[1]
Exposure to light.Conduct extraction and purification procedures under subdued light conditions, as some alkaloids are sensitive to photodegradation.[1]
Low Purity of Final Product Co-extraction of non-target compounds.Ethanol, being a polar solvent, can co-extract sugars, chlorophyll, and other polar impurities. A subsequent acid-base extraction is crucial to separate the basic alkaloids from neutral and acidic impurities.[1] A defatting step with a non-polar solvent like hexane (B92381) after acidification can remove lipids.[1]
Presence of oxalic acid.Sceletium tortuosum contains significant amounts of oxalic acid.[1] An acid-base extraction protocol is effective in removing these acidic impurities.[1]
Poor Separation in Chromatography Irreversible adsorption to the stationary phase.A significant challenge in the purification of Sceletium alkaloids is their irreversible adsorption to solid supports in column chromatography, leading to tailing and poor recovery.[4]
Inefficient separation technique.High-Speed Countercurrent Chromatography (HSCCC) has been shown to be a more efficient method than conventional column chromatography on solid supports, providing better yields and purity.[4][5] Preparative High-Performance Liquid Chromatography (HPLC) can also be used for high-resolution separation.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the major alkaloids in Sceletium tortuosum that I should be aware of during purification?

A1: The primary psychoactive alkaloids are of the mesembrine type, including mesembrine, mesembrenone, this compound, and ∆7-mesembrenone.[1][7] The relative concentrations of these can vary and will impact the overall pharmacological profile of your extract.[1]

Q2: Which part of the Sceletium tortuosum plant is best for this compound isolation?

A2: While research specifically detailing this compound concentration in different plant parts is limited, studies on related alkaloids can offer guidance. For instance, roots have been found to have higher concentrations of mesembrenone and delta-7-mesembrenone, while leaves and stems contain higher levels of mesembrine.[1] Given the structural similarities, it is reasonable to start with a comprehensive analysis of different plant parts to determine the best source for this compound.

Q3: How does pre-processing of the plant material affect the alkaloid profile?

A3: Pre-processing significantly impacts the alkaloid composition. Traditional fermentation of Sceletium tortuosum has been shown to decrease mesembrine content while increasing ∆7-mesembrenone levels.[1] Crushing the plant material before drying can also lead to a substantial increase in total alkaloid levels.[1]

Q4: What are the recommended analytical methods for assessing the purity of a this compound isolate?

A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a widely used and validated method for the quantitative analysis of mesembrine-type alkaloids.[1][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identification and quantification.[1][4] For accurate quantification, it is crucial to use certified reference standards.[1]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Sceletium tortuosum

This protocol outlines a standard method for obtaining a crude alkaloid extract.

  • Preparation of Plant Material: Dry the Sceletium tortuosum plant material and grind it into a fine powder.[1]

  • Initial Solvent Extraction: Macerate the powdered plant material in ethanol for 7-14 days, with daily agitation.[3][6]

  • Filtration: Filter the mixture to separate the ethanolic extract from the solid plant residue.[1]

  • Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled low temperature to obtain a concentrated crude extract.[1]

  • Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 5% acetic acid or 0.25M sulfuric acid).[1][2] This step protonates the alkaloids, making them water-soluble.

  • Defatting: Wash the acidic solution with a non-polar solvent, such as hexane, to remove fats and other non-polar impurities. Discard the hexane layer.[1]

  • Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base like ammonium (B1175870) hydroxide.[1][2] This deprotonates the alkaloids, making them soluble in organic solvents.

  • Final Extraction: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent like dichloromethane (B109758) (DCM).[1][2] Repeat this extraction multiple times to ensure complete transfer of alkaloids.

  • Final Evaporation: Combine the organic layers and evaporate the solvent to dryness to obtain the purified alkaloid extract.[1][2]

Protocol 2: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for separating alkaloids from the crude extract with high yield and purity.[4][5]

  • Sample Preparation: Dissolve the crude alkaloid extract obtained from Protocol 1 in a suitable solvent system.

  • HSCCC System Preparation: Prepare a two-phase solvent system. The choice of solvent system is critical and needs to be optimized for the separation of this compound.

  • Separation: Introduce the sample into the HSCCC column. The separation occurs based on the differential partitioning of the alkaloids between the stationary and mobile liquid phases.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using an appropriate analytical method, such as HPLC, to identify the fractions containing pure this compound.

  • Solvent Removal: Evaporate the solvent from the purified fractions to obtain isolated this compound.

Quantitative Data Summary

The following tables summarize quantitative data from literature regarding the yield and purity of mesembrine alkaloids using different purification techniques. Note that data specifically for this compound is limited, and the values for related alkaloids are provided for reference.

Table 1: Purity and Mass of Alkaloids Isolated from Sceletium tortuosum using HSCCC [5]

AlkaloidPurity (%)Mass (mg) from 500g dried plant material
Mesembrine98.5482.4
Mesembrenone98.4545.2
This compound 98.2 300.0
MesembranolNot specified47.8

Table 2: Yield and Purity of Mesembrine and Mesembrenone via Semi-Preparative HPLC [2]

AlkaloidYield from 1 ml injected solution (30.1 mg)Purity (%)
Mesembrine8.4 mg98.9
Mesembrenone3.4 mg97.2

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Acid-Base Purification plant_material Powdered Sceletium tortuosum solvent_extraction Solvent Extraction (Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract acidification Acidification (e.g., Acetic Acid) crude_extract->acidification defatting Defatting (Hexane) acidification->defatting basification Basification (e.g., NH4OH) defatting->basification dcm_extraction DCM Extraction basification->dcm_extraction evaporation2 Solvent Evaporation dcm_extraction->evaporation2 purified_extract Purified Alkaloid Extract evaporation2->purified_extract

Caption: Workflow for Acid-Base Extraction of this compound.

purification_options cluster_methods Purification Methods start Purified Alkaloid Extract cc Column Chromatography start->cc hsccc High-Speed Countercurrent Chromatography (HSCCC) start->hsccc hplc Preparative HPLC start->hplc end Isolated this compound cc->end hsccc->end hplc->end

Caption: Options for the Final Purification of this compound.

References

analysis of Mesembrenol degradation products under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mesembrenol degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental challenges and to offer clear protocols for stability studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in a forced degradation study of this compound?

Forced degradation studies for this compound, as with other pharmaceutical substances, typically involve exposure to a range of stress conditions to understand its intrinsic stability and identify potential degradation pathways. These conditions are outlined by ICH guidelines and generally include:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to UV and visible light, as per ICH Q1B guidelines.

Q2: I am observing multiple peaks in my chromatogram after subjecting this compound to stress conditions. How do I identify if these are actual degradation products?

The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm these are genuine degradation products and not artifacts, you should:

  • Analyze a Control Sample: Run a chromatogram of an unstressed this compound sample. The new peaks should be absent or significantly smaller in this control.

  • Analyze a Blank Sample: Inject the solvent and any reagents used for the stress condition (e.g., acid or base solution, neutralized) to ensure that no peaks from these components co-elute with your peaks of interest.

  • Perform Peak Purity Analysis: If you are using a PDA/DAD detector, perform peak purity analysis to check if the parent this compound peak and the new peaks are spectrally homogeneous.

  • Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer to obtain mass-to-charge (m/z) ratios for the new peaks. Degradation products will have different m/z values compared to this compound. Fragmentation patterns from MS/MS analysis can help in structure elucidation.

Q3: My this compound sample shows significant degradation under photolytic stress. What are the likely degradation products?

While specific photodegradation products of this compound are not extensively documented in publicly available literature, studies on the closely related alkaloid, mesembrine (B35894), have shown that it can transform into ∆7-mesembrenone upon exposure to sunlight in an aqueous solution.[1] This suggests a potential for dehydrogenation or other photochemical reactions. It is crucial to use a stability-indicating analytical method to separate and identify these potential degradants.

Q4: I am struggling to achieve good separation between this compound and its degradation products. What can I do?

Achieving adequate separation is critical for a stability-indicating method. If you are facing co-elution or poor resolution, consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition:

    • Vary the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.

    • Adjust the pH of the aqueous phase. Small changes in pH can significantly impact the retention of ionizable compounds like alkaloids.

    • Consider using a different buffer or adding an ion-pairing reagent.

  • Change the Stationary Phase:

    • If using a standard C18 column, try a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).

    • Consider a column with a smaller particle size (e.g., UHPLC) for higher efficiency.

  • Modify the Gradient Profile: If using a gradient elution, adjust the slope and duration of the gradient to improve the separation of closely eluting peaks.

  • Adjust the Temperature: Column temperature can affect selectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C).

Troubleshooting Guides

Issue 1: Poor Recovery of this compound in Control Samples
Possible Cause Troubleshooting Step
Adsorption to Container Surfaces Use silanized glassware or polypropylene (B1209903) containers. Prepare a fresh standard and compare.
Instability in Solution Mesembrine alkaloids are known to be unstable in aqueous solutions.[1][2] Prepare solutions fresh and analyze them promptly. Consider using a non-aqueous solvent for stock solutions if possible.
Incorrect Standard Preparation Verify calculations, weighing, and dilution steps. Use a calibrated balance and volumetric flasks.
Instrumental Issues Check for leaks in the HPLC system, ensure proper pump performance, and verify detector settings.
Issue 2: Inconsistent Degradation Profile Between Batches
Possible Cause Troubleshooting Step
Variability in Starting Material Ensure the purity and characterization of the starting this compound are consistent across batches.
Inconsistent Stress Conditions Precisely control the temperature, concentration of reagents, and duration of stress exposure for each experiment.
Sample Preparation Differences Standardize the sample preparation procedure after stress exposure, including neutralization steps and dilutions.

Data Presentation: Example of Forced Degradation Results

The following table provides an illustrative summary of potential forced degradation results for this compound. The data presented here is hypothetical and intended to serve as a template for reporting experimental findings.

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C, 24h 15.2%2274.1 (tentative)
0.1 M NaOH, 60°C, 4h 45.8%3288.1 (tentative)
10% H₂O₂, RT, 24h 22.5%2305.2 (tentative N-oxide)
Thermal, 80°C, 48h 8.1%1288.1 (tentative)
Photolytic, ICH Q1B 31.7%2288.1 (tentative ∆7-mesembrenone analog)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1 M HCl.

    • Heat the solution in a water bath at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH.

    • Heat the solution in a water bath at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • After exposure, dissolve the solid sample and dilute both the solution and the dissolved solid sample with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method for the separation and quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/DAD detector.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolysis This compound->Photo LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for this compound forced degradation studies.

Degradation_Pathway This compound This compound DP1 Degradation Product 1 (e.g., Dehydrogenation Product) This compound->DP1 Photolytic Stress DP2 Degradation Product 2 (e.g., N-Oxide) This compound->DP2 Oxidative Stress DP3 Degradation Product 3 (e.g., Hydrolysis Product) This compound->DP3 Hydrolytic Stress (Acid/Base)

Caption: Hypothetical degradation pathways of this compound under stress.

References

Technical Support Center: Optimizing HPLC Separation of Mesembrine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Mesembrine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for Mesembrine alkaloid separation?

A1: The most frequently utilized columns for the separation of Mesembrine-type alkaloids are reversed-phase C18 columns.[1][2][3][4][5] These columns have a non-polar stationary phase, which is effective for retaining and separating the moderately polar Mesembrine alkaloids.

Q2: What is a typical mobile phase composition for separating Mesembrine alkaloids?

A2: A common mobile phase is a mixture of water and acetonitrile (B52724) (ACN), often with a basic additive to improve peak shape.[1][6][7][8] Ratios can vary, but a typical starting point is a mixture of water and ACN in ratios around 70:30 (v/v).[1] The addition of a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 0.01%) is often used to suppress the ionization of the basic alkaloids, leading to better peak symmetry.[1][6][7][8][9]

Q3: At what wavelength should I detect Mesembrine alkaloids?

A3: Mesembrine alkaloids are typically detected by UV at a wavelength of approximately 228 nm.[1][2][3][4][5]

Q4: What are common issues encountered during the HPLC separation of Mesembrine alkaloids?

A4: Common problems include poor resolution between peaks, peak tailing, and long retention times for some alkaloids.[1][2] These issues are often related to the mobile phase composition and interactions between the basic alkaloids and the stationary phase.

Troubleshooting Guide

Problem 1: Poor resolution between Mesembrine alkaloids.
  • Symptom: Peaks for different alkaloids are overlapping or not baseline separated.

  • Possible Cause & Solution:

    • Incorrect Mobile Phase Strength: The organic solvent concentration in your mobile phase may be too high, causing the alkaloids to elute too quickly.

      • Action: Try decreasing the percentage of acetonitrile in your mobile phase. For instance, if you are using a 70:30 water:ACN mixture, try adjusting to 72:28.[1][2]

    • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) may not be sufficient to separate all alkaloids, especially in complex mixtures.

      • Action: Implement a gradient elution. A common approach is to start with a higher percentage of the aqueous phase and gradually increase the organic phase over the run. For example, a binary gradient from 80% aqueous phase to 50% over 15 minutes can be effective.[1][10]

Problem 2: Significant peak tailing for alkaloid peaks.
  • Symptom: Chromatographic peaks are asymmetrical with a "tail" extending from the peak maximum.

  • Possible Cause & Solution:

    • Secondary Interactions with Stationary Phase: Mesembrine alkaloids are basic compounds and can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[11]

      • Action 1: Add a Basic Modifier: Incorporate a small amount of a basic modifier like ammonium hydroxide (e.g., 0.01%) or triethylamine (B128534) (TEA) into your mobile phase.[1][12] These additives act as silanol blockers, competing with the alkaloids for interaction with the active sites on the stationary phase.[11][12]

      • Action 2: Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.

      • Action 3: Consider Ionic Liquid Additives: For persistent tailing, ionic liquids can be used as mobile phase additives to effectively mask residual silanol groups.[11]

Problem 3: Long retention times for some alkaloids.
  • Symptom: One or more alkaloids, such as epimesembranol, are retained on the column for an excessively long time (e.g., over 35 minutes).[1][2]

  • Possible Cause & Solution:

    • High Affinity for the Stationary Phase: The specific alkaloid may have a strong interaction with the C18 stationary phase under the current mobile phase conditions.

      • Action: Increase the organic solvent (acetonitrile) percentage in your mobile phase to decrease the retention time. If using an isocratic method, you may need to find a compromise that provides adequate separation of early-eluting peaks without excessively long run times for later ones. A gradient elution is often the best solution to this problem, as it can elute strongly retained compounds more quickly after the initial separation.[1]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Mesembrine, Mesembrenone, and Δ7-mesembrenone[1]
  • Column: Hypersil® C18 (dimensions not specified, but a standard analytical column like 150 mm x 4.6 mm, 5 µm can be used)

  • Mobile Phase: Water:Acetonitrile:Ammonium Hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v)

  • Flow Rate: (A typical flow rate for a 4.6 mm ID column is 1.0 mL/min, though not explicitly stated in the source)

  • Detection: UV at 228 nm

  • Expected Elution Order: Δ7-mesembrenone, Mesembrenone, Mesembrine

Protocol 2: Gradient HPLC Method for a Broader Range of Mesembrine Alkaloids[1][10]
  • Column: Luna® C18 (2) (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Ammonium hydroxide in Water

    • B: Acetonitrile

  • Gradient: Start with 80% A, changing to 50% A over 15 minutes.

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at 228 nm[10]

Quantitative Data Summary

Method Alkaloid Retention Time (min) Reference
Isocratic (70:30:0.01 Water:ACN:NH4OH) Δ7-mesembrenone5.242[1]
Mesembrenone7.579[1]
Mesembrine10.894[1]
Isocratic (72:28:0.01 Water:ACN:NH4OH) Δ7-mesembrenone5.981[13]
Mesembrenone8.774[13]
Mesembranol10.502[13]
Mesembrine12.577[13]

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_evaluation Chromatogram Evaluation cluster_problems Problem Identification cluster_solutions Corrective Actions cluster_end start HPLC Run evaluation Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time start->evaluation peak_tailing Peak Tailing? evaluation->peak_tailing Good poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_modifier Add/Increase Basic Modifier (e.g., NH4OH, TEA) peak_tailing->add_modifier Yes long_retention Long Retention Time? poor_resolution->long_retention No decrease_acn Decrease Acetonitrile % poor_resolution->decrease_acn Yes increase_acn Increase Acetonitrile % long_retention->increase_acn end_node Optimized Separation long_retention->end_node No use_endcapped Use End-capped Column add_modifier->use_endcapped use_endcapped->evaluation use_gradient Implement Gradient Elution decrease_acn->use_gradient use_gradient->evaluation increase_acn->use_gradient

Caption: A workflow diagram for troubleshooting common HPLC separation issues for Mesembrine alkaloids.

Mobile_Phase_Optimization_Logic cluster_goal cluster_factors Key Optimization Factors cluster_mobile_phase_components Mobile Phase Components cluster_outcomes Desired Outcomes goal Optimal Separation of Mesembrine Alkaloids column HPLC Column Selection (e.g., C18) goal->column mobile_phase Mobile Phase Composition goal->mobile_phase solvents Aqueous:Organic Ratio (Water:Acetonitrile) mobile_phase->solvents additives pH Modifier / Silanol Blocker (e.g., NH4OH) mobile_phase->additives elution_mode Elution Mode (Isocratic vs. Gradient) mobile_phase->elution_mode good_resolution Good Peak Resolution solvents->good_resolution optimal_runtime Optimal Run Time solvents->optimal_runtime symmetric_peaks Symmetrical Peaks additives->symmetric_peaks elution_mode->good_resolution elution_mode->optimal_runtime

Caption: Logical relationships in optimizing the mobile phase for Mesembrine alkaloid HPLC analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability testing and recommended storage conditions for mesembrenol. Given the limited direct stability data for this compound, this guide incorporates best practices from pharmaceutical stability testing and data from the closely related and structurally similar compound, mesembrenone, as a proxy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years, or at 4°C for up to 2 years.[1]

  • In Solvent: When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

  • Short-Term/Shipping: this compound is considered stable at ambient room temperature for a few days, such as during ordinary shipping and customs processing.[1]

Q2: What are the likely degradation pathways for this compound?

A2: The chemical structure of this compound suggests potential susceptibility to oxidation and isomerization. For the related compound mesembrenone, oxidation is a noted concern, and the use of antioxidants like butylated hydroxytoluene (BHT) has been suggested to mitigate this.[1] Isomerization, such as the formation of Δ7-mesembrenone from mesembrenone, is another potential degradation pathway that could apply to this compound.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to definitively identify the degradation pathways and products of this compound.

Q3: What analytical methods are suitable for this compound stability testing?

A3: High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the stability testing of mesembrine-type alkaloids.[2][3][4][5] A stability-indicating HPLC method, which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance, should be developed and validated. This method should be capable of separating the intact this compound from any potential degradation products. The use of a Diode Array Detector (DAD) can aid in peak purity analysis. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low assay value for this compound. Degradation due to improper storage (e.g., exposure to high temperatures, light, or oxygen).Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. Consider purging the container with an inert gas like nitrogen or argon.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Perform forced degradation studies to identify potential degradation products. Use LC-MS/MS to elucidate the structure of the unknown peaks.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the HPLC method, including the mobile phase composition, pH, and column chemistry, to achieve good separation between this compound and its degradants.
Inconsistent stability results between batches. Variability in the purity of the initial material or differences in handling and storage.Ensure consistent quality of the starting material. Standardize all handling and storage procedures across all stability studies.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data could be presented. These values are hypothetical and should be replaced with experimental data.

Condition Duration Parameter Specification Result (Hypothetical)
Accelerated Stability 3 MonthsAssay (%)95.0 - 105.098.5
40°C ± 2°C / 75% RH ± 5% RHTotal Impurities (%)NMT 1.00.45
6 MonthsAssay (%)95.0 - 105.096.2
Total Impurities (%)NMT 1.00.88
Long-Term Stability 12 MonthsAssay (%)95.0 - 105.099.1
25°C ± 2°C / 60% RH ± 5% RHTotal Impurities (%)NMT 1.00.32
24 MonthsAssay (%)95.0 - 105.098.3
Total Impurities (%)NMT 1.00.51

NMT: Not More Than RH: Relative Humidity

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as HPLC with a DAD detector.

    • The HPLC method should be optimized to separate all degradation products from the parent compound.

  • Data Evaluation:

    • Identify the major degradation products and determine the extent of degradation in each condition.

    • If significant degradation is observed, use LC-MS/MS to propose structures for the degradation products.

Protocol: HPLC Method for Stability Testing of this compound

Objective: To quantify this compound and its degradation products in stability samples.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of this compound).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: Validate the HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

  • Analysis of Stability Samples:

    • Prepare stability samples at the specified time points by dissolving them in the mobile phase or a suitable diluent.

    • Inject the samples into the HPLC system and record the chromatograms.

    • Calculate the assay of this compound and the percentage of each impurity using a suitable quantification method (e.g., external standard or area normalization).

Visualizations

degradation_pathway This compound This compound Oxidation_Product Oxidation Product (e.g., Ketone formation) This compound->Oxidation_Product Oxidation (e.g., H2O2, light) Isomerization_Product Isomerization Product (e.g., Δ7-Mesembrenol) This compound->Isomerization_Product Isomerization (e.g., Heat, pH) Hydrolysis_Product Hydrolysis Product (if applicable) This compound->Hydrolysis_Product Hydrolysis (e.g., Acid, Base)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation Start Receive Stability Samples Prep Prepare Samples for Analysis (Dilution, Extraction) Start->Prep HPLC HPLC Analysis Prep->HPLC LCMS LC-MS/MS for Unknowns HPLC->LCMS if unknowns > threshold Quant Quantify this compound and Impurities HPLC->Quant LCMS->Quant Report Generate Stability Report Quant->Report

Caption: Experimental workflow for this compound stability testing.

References

troubleshooting Mesembrenol quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Mesembrenol in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in biological samples?

The main challenges include overcoming matrix effects from endogenous components in plasma, urine, or tissue homogenates, ensuring efficient and reproducible extraction from the biological matrix, preventing degradation of the analyte during sample processing and storage, and achieving adequate sensitivity and selectivity, especially at low concentrations.

Q2: Which analytical techniques are most suitable for this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[1][2][3] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, particularly for samples with higher concentrations of this compound or for initial screening purposes.[4][5][6][7][8]

Q3: What are the key chemical properties of this compound to consider during method development?

This compound is an alkaloid with a molecular formula of C17H23NO3 and a molecular weight of approximately 289.4 g/mol .[9] Its chemical structure includes a tertiary amine, making it basic in nature. This property is important for optimizing sample preparation techniques like solid-phase extraction and for selecting appropriate chromatographic conditions.

Q4: How can I minimize the degradation of this compound in my samples?

To ensure the stability of this compound, it is crucial to keep biological samples frozen, ideally at -80°C, and to minimize freeze-thaw cycles.[10] During sample preparation, it is advisable to work quickly and keep samples on ice. The stability of this compound in the chosen solvent and under the analytical conditions should also be evaluated during method validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape or Splitting Peaks in Chromatography

Possible Causes & Solutions:

  • Contamination of the Guard or Analytical Column: Implement a robust sample clean-up procedure to remove matrix components that can accumulate on the column. Regularly flush the column and consider using a guard column to protect the analytical column.[11]

  • Inappropriate Sample Solvent: The solvent used to reconstitute the final extract should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[11] If the sample solvent is stronger than the mobile phase, it can cause peak distortion, splitting, and shifts in retention time.[11]

  • Precipitation of Sample Components: Ensure that all components in the final extract are fully dissolved. If precipitation occurs upon contact with the mobile phase, this can lead to high backpressure and peak splitting.[11]

Issue 2: Low Recovery of this compound

Possible Causes & Solutions:

  • Inefficient Extraction:

    • Protein Precipitation: Ensure the ratio of organic solvent (e.g., methanol) to plasma is sufficient to achieve complete protein precipitation (typically 3:1 or 4:1, v/v). Vortex thoroughly and centrifuge at a high speed to ensure a clear supernatant.

    • Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase to ensure this compound (a basic compound) is in its neutral form for efficient extraction into an organic solvent. Screen different organic solvents to find the one with the best partitioning coefficient for this compound.

    • Solid-Phase Extraction (SPE): For this basic alkaloid, a strong cation exchange mixed-mode sorbent can be effective.[12] Ensure proper conditioning of the SPE cartridge, and optimize the pH of the loading solution to facilitate retention.[13] Use an appropriate elution solvent to ensure complete recovery from the sorbent.[13]

  • Analyte Adsorption: this compound may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help mitigate this issue.

  • Incomplete Elution from the Analytical Column: Review the mobile phase composition and gradient profile to ensure that this compound is completely eluted during each run.

Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS

Possible Causes & Solutions:

  • Co-elution with Endogenous Matrix Components:

    • Improve Chromatographic Separation: Modify the gradient, flow rate, or change the stationary phase of the analytical column to better separate this compound from interfering matrix components.[14][15]

    • Enhance Sample Clean-up: A more rigorous sample preparation method, such as SPE, can remove a larger portion of the interfering matrix components compared to a simple protein precipitation.[15][16]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte, thus providing a reliable means of quantification.[14]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[17] However, ensure that the diluted concentration is still above the lower limit of quantification (LLOQ).

Quantitative Data Summary

The following table summarizes the performance of a validated UHPLC-QToF-MS method for the quantification of the related alkaloids, mesembrine (B35894) and mesembrenone (B1676307), in mouse plasma.[1][2] This data can serve as a benchmark for developing a method for this compound.

ParameterMesembrineMesembrenone
Linearity Range10 - 1000 ng/mL10 - 1000 ng/mL
LLOQ10 ng/mL10 ng/mL
Accuracy89.5% - 106%89.5% - 106%
Precision (%RSD)< 12.6%< 12.6%
Recovery87% - 93%87% - 93%

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

This protocol is adapted from a method for quantifying mesembrine and mesembrenone in mouse plasma.[1][2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Alkaloids from Urine

This is a general protocol for the extraction of basic alkaloids from urine and should be optimized for this compound.[13][18]

  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and the internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of the pre-treatment buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Matrix (Plasma, Urine) extraction Extraction (Protein Precipitation, SPE) start->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for this compound quantification.

troubleshooting_workflow node_action node_action node_result node_result start Poor Analytical Result? q1 Low Signal Intensity? start->q1 q2 Inconsistent Results? start->q2 q3 Peak Tailing/Splitting? start->q3 a1_1 Optimize Sample Prep (Recovery, Concentration) q1->a1_1 Yes a1_2 Check MS Parameters (Ionization, Fragmentation) q1->a1_2 No a2_1 Evaluate Matrix Effects (Post-column infusion) q2->a2_1 Yes a3_1 Check Column Integrity & Mobile Phase Comp. q3->a3_1 Yes r1 r1 a1_1->r1 Improved? a1_2->r1 Improved? r2 r2 a2_1->r2 Matrix Effect Present? a2_2 Improve Cleanup or Use Isotope-Labeled IS r2->a2_2 Yes r3 r3 a3_1->r3 Resolved?

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Mesembrenol Yield in Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Mesembrenol and related mesembrine (B35894) alkaloids during plant extraction processes from Sceletium tortuosum (Kanna).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions to enhance yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inappropriate Plant Material: Different parts of the Sceletium tortuosum plant contain varying concentrations of specific alkaloids. For instance, roots may have higher concentrations of certain minor alkaloids.Select the appropriate plant part based on the target alkaloid. For enriching specific minor alkaloids, consider using the roots.[1]
Inefficient Solvent Extraction: The solvent may not be optimal for solubilizing this compound.Ethanol (B145695) is a commonly used and effective solvent for mesembrine alkaloids due to its polarity.[2][3] For higher purity, a subsequent acid-base extraction is recommended.[1]
Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant cells to release the alkaloids.Ensure the plant material is dried and finely powdered to maximize the surface area for extraction.[1][4]
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to maximize alkaloid release.For maceration with ethanol, a period of 7-14 days is suggested.[1][3] If using heat-assisted methods, optimize the temperature to prevent degradation of thermolabile compounds.[1][4]
Degradation of Alkaloids Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of this compound.Use a rotary evaporator at a controlled temperature for solvent removal.[1] Avoid excessive heat during all stages of the process.[3][4]
Exposure to Light: Some alkaloids are sensitive to light and can degrade upon prolonged exposure.Conduct extraction and storage in a dark environment or use amber-colored glassware to protect the extract from light.[1]
pH Instability: Extreme pH levels can cause the degradation of certain alkaloids.Maintain careful control over the pH during acid-base extraction and other purification steps.[1]
High Levels of Impurities Non-Selective Solvent: Solvents like ethanol can co-extract other non-target compounds such as chlorophyll (B73375) and waxes.To improve purity, perform a defatting step by washing the acidic solution with a non-polar solvent like hexane.[1] An acid-base extraction will further separate the basic alkaloids from neutral and acidic impurities.[1]
Presence of Oxalic Acid: Sceletium tortuosum naturally contains significant levels of oxalic acid, which can contaminate the final extract.Traditional fermentation is known to reduce oxalate (B1200264) levels. For unfermented material, purification steps such as acid-base extraction are crucial for its removal.[1]

Frequently Asked Questions (FAQs)

A curated list of frequently asked questions to provide quick answers to common queries regarding this compound extraction.

Q1: Which part of the Sceletium tortuosum plant is best for this compound extraction?

A2: While mesembrine is often more abundant in the shoots (leaves and stems), some minor alkaloids, like delta-7-mesembrenone, are found in higher concentrations in the roots.[1][5] The optimal plant part may vary depending on the specific this compound-related compound of interest.

Q2: How does pre-processing of the plant material affect this compound yield?

A2: Pre-processing significantly impacts the alkaloid profile. Crushing the plant material before drying can increase total alkaloid levels.[1] Fermentation, a traditional preparation method, has been shown to decrease mesembrine content while increasing the concentration of other alkaloids like ∆7-mesembrenone.[1][6]

Q3: What are the recommended analytical methods for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used and validated methods for the quantitative analysis of mesembrine-type alkaloids.[1][6][7] For accurate quantification, the use of certified reference standards is crucial.[1]

Q4: Can modern extraction techniques improve this compound yield?

A4: Yes, techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency by improving solvent penetration and mass transfer. This can lead to higher yields in shorter timeframes and with reduced solvent consumption.[8]

Quantitative Data

The following tables summarize quantitative data on mesembrine alkaloid content, providing a baseline for expected yields and the effects of different processing methods.

Table 1: Alkaloid Content in Different Parts of Sceletium tortuosum

Plant PartMesembrine Area %Delta-7-Mesembrenone Area %Mesembrenone Area %
ShootsHigher ConcentrationLower ConcentrationLower Concentration
RootsLower ConcentrationHigher ConcentrationHigher Concentration

Source: Adapted from studies on alkaloid distribution in Sceletium tortuosum.[5]

Table 2: Transformation of Mesembrine to Δ7-Mesembrenone During Fermentation

Fermentation DayMesembrine (%)Δ7-Mesembrenone (%)
01.33Not specified
100.050.11

Source: This table illustrates the chemical conversion that can occur during fermentation.[1]

Table 3: Total Alkaloid Yield from Dry Plant Material

Sample OriginTotal Alkaloid Yield (% of dry weight)
Various Localities0.11 - 1.99

Source: Demonstrates the high variability in total alkaloid content based on the plant's origin.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: General Ethanol Extraction
  • Preparation of Plant Material: Dry the selected Sceletium tortuosum material (e.g., roots for higher concentrations of certain minor alkaloids) and grind it into a fine powder.[1]

  • Maceration: Submerge the powdered plant material in ethanol. A common ratio is 1:4 (plant material to solvent).[3] Agitate the mixture daily for a period of 7-14 days.[1][3]

  • Filtration: Filter the mixture to separate the ethanol extract from the solid plant residue.[1]

  • Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature to prevent the degradation of alkaloids.[1] The result is a concentrated crude extract.

Protocol 2: Acid-Base Extraction for Alkaloid Purification
  • Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid). This protonates the alkaloids, making them water-soluble.[1]

  • Defatting: Wash the acidic solution with a non-polar solvent, such as hexane, to remove fats and other non-polar impurities. Discard the non-polar solvent layer.[1]

  • Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.[1]

  • Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent such as dichloromethane.[1]

  • Final Evaporation: Collect the organic layer and evaporate the solvent to obtain a purified alkaloid extract.[1]

Visualizations

The following diagrams illustrate key processes and pathways related to this compound extraction and biosynthesis.

experimental_workflow plant_material Sceletium tortuosum (Dried & Powdered) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acidification Acidification (Protonates Alkaloids) crude_extract->acidification defatting Defatting (with Non-polar Solvent) acidification->defatting basification Basification (Deprotonates Alkaloids) defatting->basification final_extraction Final Extraction (with Organic Solvent) basification->final_extraction purified_extract Purified Alkaloid Extract final_extraction->purified_extract analysis Quantification (HPLC/GC-MS) purified_extract->analysis

Caption: General workflow for the extraction and purification of this compound.

biosynthetic_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Multiple Steps tyrosine Tyrosine p_coumaric_acid p-Coumaric Acid tyrosine->p_coumaric_acid Multiple Steps key_intermediates Key Intermediates (e.g., Norbelladines) cinnamic_acid->key_intermediates p_coumaric_acid->key_intermediates cyclization Cyclization & Modification key_intermediates->cyclization mesembrine_alkaloids Mesembrine Alkaloids (Mesembrine, Mesembrenone, etc.) cyclization->mesembrine_alkaloids biotransformation Biotransformation (e.g., during fermentation) mesembrine_alkaloids->biotransformation delta7_mesembrenone Δ7-Mesembrenone biotransformation->delta7_mesembrenone

Caption: Proposed biosynthetic pathway of mesembrine alkaloids in Sceletium tortuosum.

References

addressing matrix effects in the LC-MS analysis of Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Mesembrenol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantitative results. Biological matrices like plasma, urine, or plant extracts are complex and contain numerous endogenous components (e.g., phospholipids, salts, metabolites) that can interfere with the ionization of this compound in the MS source.[1][2]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. Any deviation (dip or peak) in the constant signal of this compound indicates the retention time at which matrix components are causing ion suppression or enhancement. This method provides a qualitative assessment of when matrix effects occur during the chromatographic run.

  • Post-Extraction Spike: The response of this compound in a standard solution is compared to its response when spiked into a blank matrix sample that has undergone the entire extraction procedure. A significant difference between the two responses provides a quantitative measure of the matrix effect. The matrix effect percentage can be calculated to determine the extent of ion suppression or enhancement.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively normalized, leading to more accurate and precise results.

Q4: Are there alternatives to using a stable isotope-labeled internal standard?

A4: While highly recommended, SIL-IS may not always be available or can be costly. An alternative is to use a structural analog of this compound as an internal standard. However, it is crucial that the analog has very similar chromatographic behavior and ionization characteristics to this compound. Another approach is matrix-matched calibration, where calibration standards are prepared in a blank matrix extract to mimic the sample composition and compensate for matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of this compound.

Problem: Poor reproducibility of this compound quantification.
Possible Cause Suggested Solution
Inconsistent Matrix Effects Different lots of biological matrix can have varying compositions, leading to variable matrix effects. Assess the matrix effect across multiple lots of your blank matrix. If significant variability is observed, consider a more robust sample preparation method or the use of a SIL-IS.
Sample Preparation Variability Inconsistent execution of the sample preparation procedure (e.g., pipetting errors, variations in extraction time) can lead to different levels of matrix components in the final extract. Ensure consistent and validated sample preparation protocols are followed. Automation can help minimize this variability.
LC Column Degradation Over time, the accumulation of matrix components on the analytical column can alter its performance, leading to shifts in retention time and changes in peak shape for this compound, affecting reproducibility. Implement a regular column washing protocol or use a guard column to protect the analytical column.
Problem: Low sensitivity or inability to reach the desired limit of quantification (LOQ) for this compound.
Possible Cause Suggested Solution
Significant Ion Suppression Co-eluting matrix components are suppressing the ionization of this compound.
1. Improve Sample Preparation: Employ a more effective sample cleanup technique to remove interfering matrix components. See the Experimental Protocols section for details on Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
2. Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also decrease the analyte signal, so a balance must be found.
Suboptimal MS Source Conditions The mass spectrometer's source parameters (e.g., gas flows, temperature, voltages) may not be optimal for this compound ionization in the presence of the sample matrix. Optimize the source conditions by infusing a solution of this compound in a prepared matrix extract to maximize the signal-to-noise ratio.

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is the most critical step in mitigating matrix effects.[2] Below are detailed protocols for common techniques used for the extraction of alkaloids like this compound from biological matrices.

1. Protein Precipitation (PPT)

  • Principle: A simple and rapid method where a water-miscible organic solvent is added to a biological sample (e.g., plasma) to precipitate proteins.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) (or methanol).

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

  • Advantages: Fast, simple, and requires minimal method development.

  • Disadvantages: Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.

2. Liquid-Liquid Extraction (LLE)

  • Principle: Separation of this compound from the aqueous sample matrix into an immiscible organic solvent based on its differential solubility.

  • Protocol:

    • To 500 µL of plasma sample, add a suitable internal standard.

    • Adjust the sample pH to >9 with a basic solution (e.g., 1M NaOH) to ensure this compound (a basic alkaloid) is in its neutral form.

    • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate, or a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex vigorously for 5 minutes to facilitate extraction.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Advantages: Can provide cleaner extracts than PPT by removing highly polar matrix components.

  • Disadvantages: Can be more time-consuming and may have lower recovery for more polar analytes.

3. Solid-Phase Extraction (SPE)

  • Principle: A chromatographic technique that uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away.

  • Protocol (using a mixed-mode cation exchange cartridge):

    • Conditioning: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the SPE cartridge.

    • Equilibration: Pass 1 mL of a weak buffer (e.g., 2% formic acid in water) through the cartridge.

    • Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).

    • Washing:

      • Wash with 1 mL of the weak buffer to remove polar interferences.

      • Wash with 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

  • Advantages: Provides the cleanest extracts by effectively removing a wide range of interfering compounds.

  • Disadvantages: Requires more method development and can be more expensive than PPT or LLE.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for the analysis of alkaloids similar to this compound using different sample preparation techniques.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) *Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile) 85 - 105-40 to -60 (Suppression)< 15
Liquid-Liquid Extraction (MTBE) 70 - 90-15 to -30 (Suppression)< 10
Solid-Phase Extraction (Mixed-Mode) 90 - 110-5 to +5< 5

*Matrix Effect (%) = [(Response in Matrix / Response in Solvent) - 1] x 100. A negative value indicates ion suppression.

Note: The data presented are representative and may vary depending on the specific experimental conditions, including the exact matrix, LC-MS system, and the specific alkaloid being analyzed.

Visualizations

Experimental Workflow for Matrix Effect Mitigation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Evaluation & Optimization start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract spe Solid-Phase Extraction (SPE) start->spe Cleanest Extract lcms LC-MS/MS System ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data quant Quantification data->quant matrix_effect Assess Matrix Effect quant->matrix_effect optimize Optimize Method matrix_effect->optimize optimize->lcms Adjust LC/MS Parameters cluster_sample_prep cluster_sample_prep optimize->cluster_sample_prep Refine Sample Prep

Caption: Workflow for mitigating matrix effects in LC-MS analysis.

Troubleshooting Logic for Matrix Effects

troubleshooting_logic start Inaccurate/Irreproducible Quantification of this compound q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 a1_no Implement SIL-IS or Matrix-Matched Calibration q1->a1_no No a1_yes Proceed to Assess Sample Preparation q1->a1_yes Yes q2 How significant is the Matrix Effect (ME)? (Post-Extraction Spike) a1_yes->q2 a2_high ME > 20% (Significant Suppression/Enhancement) q2->a2_high High a2_low ME < 20% (Acceptable) q2->a2_low Low improve_sp Improve Sample Preparation: - Switch from PPT to LLE or SPE - Optimize SPE protocol a2_high->improve_sp q3 Is chromatographic separation adequate? a2_low->q3 a3_no Optimize LC Method: - Change gradient - Use different column q3->a3_no No a3_yes Review MS Source Parameters & Sample Prep Consistency q3->a3_yes Yes

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Separation of Mesembrenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for method development in the separation of Mesembrenol and its isomers. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient separation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its isomers.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing poor peak resolution or peak tailing in my HPLC analysis? - Secondary Interactions: The basic nature of Mesembrine (B35894) alkaloids can cause interactions with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the alkaloids, influencing their retention and peak shape. - Column Overload: Injecting too concentrated a sample can lead to peak broadening and poor resolution.- Use a Deactivated Column: Employ an end-capped column or a column with a base-deactivated stationary phase. - Mobile Phase Additives: Add a small amount of a basic modifier, such as ammonium (B1175870) hydroxide (B78521) or triethylamine, to the mobile phase to suppress silanol interactions.[2][3] - Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure the alkaloids are in a consistent, non-ionized, or ionized state. - Reduce Sample Concentration: Dilute the sample before injection.
How can I resolve co-eluting isomers? - Insufficient Chromatographic Selectivity: The mobile and stationary phases may not provide enough difference in interaction with the isomers for separation. - Isomers with very similar physicochemical properties: Diastereomers or constitutional isomers can be challenging to separate.- Method Optimization (HPLC/GC):     - Gradient Elution: Employ a shallower gradient to increase the separation window.     - Temperature Programming (GC): Optimize the temperature ramp to improve resolution.[2]     - Different Stationary Phase: Switch to a column with a different chemistry (e.g., phenyl-hexyl, cyano, or a chiral stationary phase). - Alternative Techniques: Consider high-resolution techniques like High-Speed Countercurrent Chromatography (HSCCC)[1] or Nonaqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS), which have shown high separation power for isobaric compounds.[4]
Why are my recovery rates low? - Adsorption onto Surfaces: Alkaloids can adsorb to active sites on glassware, vials, and the chromatographic system. - Degradation: Mesembrine alkaloids may be sensitive to heat, light, or extreme pH. - Incomplete Extraction: The extraction protocol may not be efficiently recovering all alkaloids from the plant matrix.- Silanize Glassware: Treat glassware with a silanizing agent to reduce active sites. - Control Experimental Conditions: Protect samples from light and high temperatures. Ensure the pH of solutions is within a stable range for the alkaloids. - Optimize Extraction: Experiment with different solvents, pH adjustments, and extraction times to improve yield. Acid-base extraction is a common method.[5]
My mass spectrometry signal is weak or inconsistent. What could be the issue? - Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes in the MS source. - Inappropriate Ionization Source: The chosen ionization method (e.g., ESI, APCI) may not be optimal for this compound and its isomers.- Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step before LC-MS or GC-MS analysis to remove interfering compounds. - Optimize MS Parameters: Adjust source parameters such as capillary voltage, gas flow, and temperature to enhance ionization efficiency. Electrospray ionization (ESI) in positive mode is commonly used for these alkaloids.[6]

Frequently Asked Questions (FAQs)

What are the main isomers of this compound found in Sceletium tortuosum?

The primary alkaloids in Sceletium tortuosum include mesembrine, mesembrenone, mesembrinol, and this compound.[5] Within these, isomers such as epimesembranol can also be present.[7]

What are the most common analytical techniques for separating this compound and its isomers?

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a widely used and validated method for the separation and quantification of Mesembrine-type alkaloids.[3][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently employed.[2][8] For high-resolution separation of complex mixtures and isomers, techniques like High-Speed Countercurrent Chromatography (HSCCC)[1] and Nonaqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS)[4] have proven effective.

Is chiral separation necessary for this compound isomers?

Yes, if the goal is to isolate and characterize individual enantiomers, chiral separation is necessary. This can be achieved using chiral stationary phases in HPLC.[9][10] The biological activity of different enantiomers can vary significantly, making their separation crucial for pharmacological studies.

What type of HPLC column is best suited for separating Mesembrine alkaloids?

Reversed-phase C18 columns are commonly and successfully used for the separation of Mesembrine alkaloids.[2][3][7] To mitigate peak tailing associated with the basic nature of these compounds, using a base-deactivated or end-capped C18 column is recommended.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of Mesembrine alkaloids.

Compound Technique Stationary Phase Mobile Phase Retention Time (min) Reference
∆7-MesembrenoneHPLC-PDAHypersil® C18Water:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v)5.242[2]
MesembrenoneHPLC-PDAHypersil® C18Water:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v)7.579[2]
MesembrineHPLC-PDAHypersil® C18Water:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v)10.894[2]
This compoundHSCCC-Heptane-ethyl acetate-methanol-water (6:1:6:1, v/v/v/v)-[1]

Note: Retention times can vary significantly between analytical systems and specific experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Mesembrine Alkaloids[2][3]

This protocol is a general guideline for the analysis of Mesembrine-type alkaloids.

a. Sample Preparation (from Plant Material):

  • Perform a methanolic extraction of the dried and powdered Sceletium tortuosum plant material.[8]

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Hypersil® C18, 5 µm).[2]

  • Mobile Phase: An isocratic mobile phase of water, acetonitrile, and ammonium hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v) has been shown to be effective.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 228 nm.[3][7]

  • Column Temperature: Ambient.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[2]

a. Sample Preparation:

  • Extract the alkaloids from the plant material.

  • For compounds with hydroxyl groups, such as this compound, silylation of the alkaloid fractions can improve separation and sensitivity.[8]

b. GC-MS Conditions:

  • Column: DB-5 capillary column (0.25 mm internal diameter).[2]

  • Temperature Program: 230°C to 260°C at a rate of 1°C per minute.[2]

  • Injector Temperature: 230°C.

  • Detector Temperature: 300-350°C.[2]

  • Carrier Gas: Helium.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis plant_material Sceletium tortuosum Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc HPLC (C18 Column) filtration->hplc Liquid Injection gcms GC-MS (DB-5 Column) filtration->gcms Liquid Injection (Optional Derivatization) hsccc HSCCC filtration->hsccc Liquid Injection detection Detection (UV/MS) hplc->detection gcms->detection hsccc->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: General experimental workflow for the separation and analysis of this compound and its isomers.

Troubleshooting_Logic start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause1->cause2 No solution1a Add Basic Modifier to Mobile Phase cause1->solution1a Yes solution1b Use Base-Deactivated Column cause1->solution1b Yes solution2 Dilute Sample cause2->solution2 Yes solution1a->cause2 solution1b->cause2

Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.

References

Technical Support Center: Ensuring the Stability of Mesembrenol in Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Mesembrenol in solution for reliable and reproducible in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate?

A1: A color change, often to a yellowish or brownish hue, in a solution containing phenolic compounds like this compound is a common indicator of oxidation.[1][2] Phenols can oxidize to form colored quinones and other polymerization products, which can alter the compound's biological activity and lead to inconsistent experimental results.[1]

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: The stability of this compound in solution can be compromised by several factors, including:

  • pH: this compound, like many phenolic compounds, is generally more stable in acidic conditions (pH 3-6) and can become unstable in neutral to alkaline environments, which can lead to auto-oxidation.[3]

  • Oxygen: The presence of dissolved oxygen is a critical factor in the oxidative degradation of phenolic compounds.[1][3]

  • Light: Exposure to light, especially UV light, can induce photo-oxidation and accelerate the degradation of this compound.[1][3]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation and other degradation pathways.[1][3]

  • Metal Ions: Trace amounts of metal ions, such as iron and copper, can act as catalysts in oxidation reactions.[1][3]

Q3: What is the recommended solvent for dissolving this compound?

A3: While specific solubility data for this compound is limited, a related compound, Mesembrenone, is soluble in DMSO.[4] For in vitro experiments, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Always check the final solvent concentration for compatibility with your cell culture or assay system.

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C for long-term storage.[3][4] For short-term storage (days to weeks), 4°C in the dark may be sufficient.[4]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1][3]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to minimize contact with oxygen.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions in in vitro settings.

Issue Probable Cause(s) Troubleshooting Steps & Solutions
Solution turns yellow/brown immediately upon preparation. 1. High pH of the solvent or buffer. 2. Presence of dissolved oxygen. 3. Contamination of glassware with metal ions.1. Prepare the solution in a slightly acidic buffer (pH 3-6), if compatible with your experiment.[3][5] 2. Use deoxygenated solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[1] 3. Acid-wash all glassware (e.g., with 1M HCl) and rinse thoroughly with high-purity, deionized water.[1]
Solution is initially stable but degrades over time (hours to days). 1. Slow oxidation by atmospheric oxygen. 2. Photo-oxidation from ambient light. 3. Microbial contamination.1. Store the solution under an inert atmosphere (argon or nitrogen).[1] 2. Store solutions in amber vials or wrap containers with aluminum foil.[1][3] 3. If appropriate for your application, filter-sterilize the solution using a 0.22 µm filter and store at 4°C.[1]
Inconsistent or loss of biological activity in assays. 1. Degradation of this compound in the stock solution or final assay buffer. 2. Oxidation catalyzed by components in the cell culture media or buffer.1. Prepare fresh dilutions from a properly stored stock solution for each experiment. 2. Consider adding a compatible antioxidant or chelating agent to your stock solution or final assay buffer. See Table 2 for recommendations.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Solvent Selection: Use a high-purity, anhydrous grade of a suitable organic solvent such as DMSO.

  • Deoxygenation (Optional but Recommended): Before use, deoxygenate the solvent by gently bubbling a stream of inert gas (argon or nitrogen) through it for at least 15-30 minutes.[1]

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the deoxygenated solvent to achieve the target stock concentration. Gentle vortexing may be applied.

  • Storage:

    • Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

    • Purge the headspace of each vial with an inert gas before sealing.

    • Store the aliquots at -20°C or -80°C for long-term stability.[3][4]

Protocol 2: Assessing this compound Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired experimental buffer or medium.

  • Stress Conditions: Subject the solution to various conditions to be tested (e.g., different pH values, temperatures, light exposure) for specific time intervals.

  • HPLC Analysis:

    • At each time point, inject an aliquot of the sample into an HPLC system equipped with a suitable C18 column and a UV detector.

    • Develop a gradient or isocratic elution method using a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like formic acid) that provides good separation of the this compound peak from any potential degradation products.

    • Monitor the chromatogram at the wavelength of maximum absorbance for this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[6]

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides general recommendations for stabilizing phenolic compounds in solution, which can be adapted for this compound.

Table 1: General Parameters for Enhancing Stability of Phenolic Compounds in Solution

Parameter Recommended Condition Rationale
pH 3 - 6Increased stability of phenolic hydroxyl groups.[3]
Temperature 4°C (short-term), -20°C to -80°C (long-term)Reduces the rate of chemical degradation.[3][4]
Light Exposure Store in amber vials or wrapped in foilPrevents photo-oxidation.[1][3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[1]

Table 2: Common Stabilizing Agents for Phenolic Compounds in Solution

Agent Type Example Recommended Concentration Mechanism of Action
Antioxidant Butylated hydroxytoluene (BHT)0.01%Scavenges free radicals to prevent oxidative chain reactions.[7]
Antioxidant Ascorbic Acid0.1 - 1 mMA water-soluble antioxidant that can regenerate other antioxidants.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.1 - 1 mMSequesters metal ions that can catalyze oxidation.[1]

Visualizations

experimental_workflow Experimental Workflow for Ensuring this compound Stability prep 1. Prepare Fresh Stock Solution (Deoxygenated Solvent, Acid-Washed Glassware) store 2. Aliquot and Store Properly (-20°C/-80°C, Inert Gas, Dark) prep->store exp_prep 3. Prepare Fresh Working Dilution (in Experimental Buffer) store->exp_prep add_stabilizer 4. Add Stabilizer (Optional) (e.g., Antioxidant, Chelator) exp_prep->add_stabilizer run_exp 5. Perform In Vitro Experiment add_stabilizer->run_exp analyze 6. Analyze Results run_exp->analyze hypothetical_signaling_pathway Hypothetical Signaling Pathway of this compound This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits pde4 Phosphodiesterase 4 (PDE4) This compound->pde4 Inhibits synaptic_serotonin Increased Synaptic Serotonin sert->synaptic_serotonin Leads to camp Increased cAMP pde4->camp Leads to downstream_effects Downstream Cellular Effects (e.g., anti-inflammatory, neuroprotective) synaptic_serotonin->downstream_effects camp->downstream_effects

References

Validation & Comparative

comparative analysis of the anxiolytic effects of Mesembrenol versus Mesembrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anxiolytic (anti-anxiety) properties of two prominent alkaloids derived from the South African plant Sceletium tortuosum (Kanna): Mesembrenol and Mesembrine (B35894). The information presented herein is intended to support research and development in the field of neuropsychopharmacology by offering a structured overview of their mechanisms of action, supported by available experimental data.

Introduction

Sceletium tortuosum has a long history of traditional use for mood elevation and anxiety relief.[1] Modern scientific investigation has identified a group of mesembrine alkaloids as the primary active constituents responsible for these effects.[2][3] Among these, this compound and Mesembrine have been subjects of research to elucidate their specific contributions to the plant's overall pharmacological profile. Both compounds are known to interact with key targets in the central nervous system implicated in anxiety and mood regulation.[1][4]

Quantitative Data on Anxiolytic-Related Bioactivity

The primary mechanisms through which this compound and Mesembrine are believed to exert their anxiolytic effects are through the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).[1][5] The following tables summarize the available quantitative data for these activities.

Table 1: Serotonin Transporter (SERT) Binding Affinity

CompoundBinding Affinity (Ki)Reference
Mesembrine1.4 nM[6]
This compoundNot explicitly stated in the provided results
Mesembrenone27 nM[6]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Phosphodiesterase 4 (PDE4) Inhibition

CompoundInhibitory Concentration (IC50)Reference
Mesembrine7.8 µg/ml[5]
This compound16 µg/ml[5]
Mesembrenone0.47 µg/ml[5]

Note: A lower IC50 value indicates greater potency in inhibiting the enzyme.

Table 3: Comparative Anxiolytic-Like Effects in Zebrafish Larvae

CompoundAnxiolytic-Like Effect (Light-Dark Challenge)Key FindingReference
MesembrineDemonstrated anxiolytic-like behaviorContributed significantly to the anxiolytic-like effects of the whole extract.[3][7]
This compoundDemonstrated anxiolytic-like behaviorShowed anxiolytic-like effects, though some studies suggest other alkaloids may be more potent in this model.[3][8]
MesembrenoneDemonstrated a greater anxiolytic-like effect than Mesembrine and this compound in this model.[3][9]
MesembranolDemonstrated a greater anxiolytic-like effect than Mesembrine and this compound in this model.[3][8]

Signaling Pathways and Mechanism of Action

The anxiolytic effects of this compound and Mesembrine are primarily attributed to their dual-action mechanism involving the serotonergic and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.

  • Serotonin Reuptake Inhibition: By binding to the serotonin transporter (SERT), these alkaloids inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][6] This enhanced serotonergic neurotransmission is a well-established mechanism for anxiolytic and antidepressant drugs.[1]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, including neuronal signaling.[1][5] By inhibiting PDE4, this compound and Mesembrine increase intracellular cAMP levels. This can lead to the activation of protein kinase A (PKA) and subsequent phosphorylation of cAMP response element-binding protein (CREB), which plays a vital role in neuroplasticity and the regulation of mood and anxiety.

anxiolytic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA This compound / Mesembrine SERT SERT MA->SERT Inhibits PDE4 PDE4 MA->PDE4 Inhibits Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Reuptake Serotonin Serotonin Serotonin_vesicle->Serotonin Receptor 5-HT Receptor Serotonin->Receptor AC Adenylate Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC cAMP->PDE4 Degraded by PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anxiolysis Anxiolytic Effect CREB->Anxiolysis Leads to

Proposed signaling pathway for the anxiolytic effects of this compound and Mesembrine.

Experimental Protocols

The anxiolytic properties of these compounds have been investigated using various in vitro and in vivo models.

In Vitro Receptor Binding and Enzyme Inhibition Assays
  • Objective: To determine the binding affinity of the compounds to the serotonin transporter (SERT) and their inhibitory potency against phosphodiesterase 4 (PDE4).

  • Methodology:

    • SERT Binding Assay: Radioligand binding assays are performed using cell membranes expressing human SERT. The ability of this compound and Mesembrine to displace a specific radioligand (e.g., [³H]citalopram) is measured. The concentration of the compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

    • PDE4 Inhibition Assay: The inhibitory activity against PDE4 is assessed using a commercially available PDE4 enzyme assay kit. The assay measures the conversion of cAMP to AMP in the presence and absence of the test compounds. The IC50 value is calculated as the concentration of the compound that reduces PDE4 activity by 50%.

In Vivo Anxiolytic Activity in Zebrafish Larvae
  • Objective: To assess the anxiolytic-like effects of the compounds in a whole-organism model.[3]

  • Methodology (Light-Dark Challenge Test):

    • Animal Model: 5-day post-fertilization zebrafish larvae are used.[2][3]

    • Acclimatization: Larvae are individually placed in wells of a multi-well plate and allowed to acclimate.

    • Drug Administration: Larvae are exposed to different concentrations of this compound, Mesembrine, or a control vehicle.[7]

    • Behavioral Assay: The plate is placed in an automated tracking device that can create alternating light and dark conditions. The locomotor activity and thigmotaxis (preference for the periphery) of the larvae are recorded. Anxiolytic compounds typically reduce anxiety-related behaviors, such as a decrease in thigmotaxis and a more normal locomotor response to the light-dark transitions.[2][3]

    • Data Analysis: The time spent in the center versus the periphery of the wells and the total distance moved are quantified and compared between the treated and control groups.[3][8]

experimental_workflow start Start: Zebrafish Larvae (5 dpf) acclimatization Acclimatization in Multi-well Plates start->acclimatization drug_admin Drug Administration (this compound, Mesembrine, Control) acclimatization->drug_admin behavioral_assay Light-Dark Challenge Test (Automated Tracking) drug_admin->behavioral_assay data_recording Record Locomotor Activity & Thigmotaxis behavioral_assay->data_recording data_analysis Quantify Time in Center vs. Periphery & Total Distance Moved data_recording->data_analysis comparison Compare Treated vs. Control Groups data_analysis->comparison end Conclusion on Anxiolytic-like Effects comparison->end

Experimental workflow for assessing anxiolytic-like effects in zebrafish larvae.

Comparative Summary and Conclusion

Both this compound and Mesembrine exhibit anxiolytic potential through their dual inhibition of SERT and PDE4.

  • Potency: Based on the available data, Mesembrine appears to be a more potent serotonin reuptake inhibitor than other related alkaloids, as indicated by its lower Ki value.[6] In contrast, for PDE4 inhibition, other alkaloids like Mesembrenone show higher potency than both Mesembrine and this compound.[5]

  • In Vivo Efficacy: In vivo studies in zebrafish larvae suggest that while both compounds have anxiolytic-like effects, the overall anxiolytic activity of Sceletium tortuosum extracts may result from the synergistic interaction of multiple alkaloids.[3][7] Some evidence points to Mesembrine being a significant contributor to the anxiolytic effects of the standardized extract Zembrin®.[7] However, other studies in the same zebrafish model have indicated that Mesembrenone and Mesembranol may have a more pronounced anxiolytic-like effect than Mesembrine and this compound.[3][9]

Future Directions: Further research is required to fully delineate the individual contributions of this compound and Mesembrine to the anxiolytic effects of Sceletium tortuosum. Head-to-head comparative studies in mammalian models of anxiety are needed to confirm the findings from in vitro and zebrafish studies. Additionally, investigating the pharmacokinetic and pharmacodynamic profiles of the isolated compounds will be crucial for any potential therapeutic development.

References

comparing the pharmacological activity of Mesembrenol with selective serotonin reuptake inhibitors (SSRIs).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of Mesembrenol, a key alkaloid from the plant Sceletium tortuosum, and commonly prescribed Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

This compound and its related alkaloids exhibit a distinct pharmacological profile compared to traditional SSRIs. While both classes of compounds inhibit the serotonin transporter (SERT), key alkaloids from Sceletium tortuosum, including this compound, also demonstrate inhibitory activity against phosphodiesterase 4 (PDE4). This dual mechanism of action may offer a different therapeutic approach compared to the selective action of SSRIs. This guide presents a quantitative comparison of their binding affinities, details the experimental protocols used for these determinations, and illustrates the relevant biological pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro pharmacological data for this compound, its related alkaloids, and a selection of common SSRIs.

Table 1: Inhibitory Activity of Sceletium tortuosum Alkaloids at the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4)

CompoundSERT Ki (nM)PDE4B IC50 (µg/mL)PDE4 IC50 (µM)
This compound63[1]16[2]-
Mesembrine1.4[1][2][3][4]7.8[2]7.8 - 29
Mesembrenone27[1][3][5]0.47[2]< 1[3][5]
Sceletium tortuosum Extract (Zembrin®)IC50: 4.3 µg/mL[2][6]IC50: 8.5 µg/mL[6]-

Note: Ki (Inhibitor Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of potency, where a lower value indicates greater potency.

Table 2: Inhibitory Activity of Selective Serotonin Reuptake Inhibitors (SSRIs) at the Human Serotonin Transporter (hSERT)

SSRIhSERT Ki (nM)
Citalopram~1.5 (KD at 20°C)[7]
Escitalopram (B1671245)1.1[8][9]
Fluoxetine (R-enantiomer)1.4[8][9]
Paroxetine<50 (moderate affinity for NET as well)[8]
Sertraline2.0 - 7.0[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are representative protocols for the key experiments cited in this guide.

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the serotonin transporter.

Objective: To measure the ability of a test compound (e.g., this compound, SSRIs) to displace a radiolabeled ligand from the human serotonin transporter (hSERT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.[11]

  • Radioligand: [³H]Citalopram, a high-affinity SERT ligand.[11]

  • Test Compounds: this compound, SSRIs (e.g., Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[3][11]

  • Wash Buffer: Cold assay buffer.[11]

  • Scintillation Cocktail.

  • Instrumentation: 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.[3]

Procedure:

  • Membrane Preparation: Culture hSERT-expressing HEK293 cells to confluency. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.[11]

  • Binding Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand solution, and membrane suspension.[3]

    • Non-specific Binding: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine), radioligand solution, and membrane suspension.[3][11]

    • Competitive Binding: Serial dilutions of the test compound, radioligand solution, and membrane suspension.[3]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3]

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]

  • Radioactivity Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation.[11]

Serotonin Reuptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells.

Objective: To determine the potency (IC50) of a test compound in inhibiting [³H]Serotonin uptake into cells expressing hSERT.

Materials:

  • Cell Line: hSERT-expressing cells (e.g., HEK293 or JAR cells).[11][12]

  • Radiolabeled Substrate: [³H]Serotonin.[13]

  • Test Compounds: this compound, SSRIs.

  • Uptake Buffer: Krebs-Ringer HEPES (KRH) buffer or similar physiological buffer.[13]

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.[11]

  • Instrumentation: 96-well microplates, liquid scintillation counter.[11]

Procedure:

  • Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.[11]

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.[11]

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to each well.[11]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[13]

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of [³H]Serotonin taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of serotonin uptake against the concentration of the test compound to determine the IC50 value.[13]

Mandatory Visualization

Serotonin Reuptake Inhibition Signaling Pathway

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation This compound This compound This compound->SERT Inhibition SSRIs SSRIs SSRIs->SERT Inhibition

Caption: Mechanism of serotonin reuptake inhibition by this compound and SSRIs.

Experimental Workflow for SERT Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare hSERT-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay add_radioligand Add [3H]Citalopram setup_assay->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash count Measure radioactivity with liquid scintillation counter filter_wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for determining SERT binding affinity.

Dual Inhibition Pathway of this compound

Dual_Inhibition cluster_serotonin Serotonergic Pathway cluster_pde4 cAMP Pathway This compound This compound SERT SERT Inhibition This compound->SERT PDE4 PDE4 Inhibition This compound->PDE4 Serotonin_increase Increased Synaptic Serotonin SERT->Serotonin_increase Therapeutic_Effects Potential Therapeutic Effects (e.g., Anxiolytic, Antidepressant) Serotonin_increase->Therapeutic_Effects cAMP_increase Increased intracellular cAMP PDE4->cAMP_increase cAMP_increase->Therapeutic_Effects

Caption: Dual inhibitory action of this compound on SERT and PDE4.

Discussion of Pharmacological Differences

The primary pharmacological distinction between this compound and SSRIs lies in their molecular targets. SSRIs are designed for high selectivity to the serotonin transporter.[8] In contrast, this compound and other alkaloids from Sceletium tortuosum exhibit a multimodal action, inhibiting both SERT and PDE4.[2][5]

The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), a second messenger involved in numerous cellular processes, including inflammation and synaptic plasticity. This dual activity suggests that the therapeutic effects of this compound may be mediated by both the serotonergic and cAMP signaling pathways. This is a significant departure from the mechanism of action of SSRIs and warrants further investigation for its potential therapeutic implications.

In terms of potency at the serotonin transporter, Mesembrine (Ki = 1.4 nM) is comparable to some of the most potent SSRIs, such as Escitalopram (Ki = 1.1 nM) and the R-enantiomer of Fluoxetine (Ki = 1.4 nM).[2][8][9] Mesembrenone (Ki = 27 nM) and this compound (Ki = 63 nM) are less potent at SERT but still exhibit significant binding affinity.[1][5]

In Vivo and Clinical Considerations

Animal studies have demonstrated the anxiolytic and antidepressant-like effects of Sceletium tortuosum extracts. For example, in a chick anxiety-depression model, an alkaloid-enriched fraction of S. tortuosum showed anxiolytic effects.[14][15] In a rat model of psychological stress, a low dose of S. tortuosum extract reduced stress-induced self-soothing behavior and corticosterone (B1669441) levels.[2][16] While these studies support the traditional use of Sceletium tortuosum for mood and anxiety-related conditions, it is important to note that some studies suggest that the antidepressant effects may result from the synergistic action of multiple alkaloids rather than a single compound.[17] Furthermore, some research indicates that high-mesembrine extracts may also act as monoamine releasing agents, which would be another point of differentiation from SSRIs.[18]

SSRIs have a well-established clinical history for the treatment of depression and anxiety disorders in humans. Their efficacy is supported by numerous clinical trials. However, they are also associated with a range of side effects, and a significant portion of patients do not respond adequately to treatment. The novel mechanism of action of this compound and other Sceletium alkaloids may offer an alternative therapeutic strategy, potentially with a different side effect profile and efficacy in patient populations who are non-responsive to SSRIs.

Conclusion

This compound presents a distinct pharmacological profile compared to selective serotonin reuptake inhibitors. Its dual inhibition of both the serotonin transporter and phosphodiesterase 4 suggests a broader mechanism of action that may contribute to its anxiolytic and antidepressant effects. While further research, particularly direct comparative clinical trials, is necessary, the existing in vitro and in vivo data indicate that this compound and related alkaloids from Sceletium tortuosum are promising candidates for the development of novel therapeutics for mood and anxiety disorders. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this unique natural compound.

References

Investigation of Potential Cross-Reactivity of Mesembrenol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive analysis of the potential cross-reactivity of Mesembrenol, a key alkaloid in Sceletium tortuosum, in common immunoassays used for drug screening. Due to a lack of direct experimental data on this compound's cross-reactivity, this document focuses on a theoretical investigation based on structural comparisons with known immunoassay targets and cross-reactants. Detailed experimental protocols for assessing cross-reactivity are provided to facilitate further research in this area. This guide serves as a resource for researchers to understand, predict, and test for potential interferences of natural products like this compound in diagnostic and forensic immunoassays.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for the rapid detection of specific molecules, such as drugs of abuse, in biological samples. These tests rely on the principle of an antibody binding to its specific antigen (the target molecule). However, the specificity of this binding is not always absolute. Cross-reactivity occurs when a substance, other than the intended target analyte, binds to the assay's antibody, potentially leading to a false-positive result.[1][2] This phenomenon is often due to structural similarities between the cross-reacting substance and the target molecule.[1][3]

This compound is one of the primary psychoactive alkaloids found in the plant Sceletium tortuosum.[4][5] As the use of herbal supplements containing Sceletium tortuosum becomes more widespread, understanding the potential for its constituent alkaloids to interfere with standard drug screening immunoassays is of significant importance for clinical and forensic toxicology. To date, there is a notable absence of published studies specifically investigating the cross-reactivity of this compound in common drug-of-abuse immunoassays. This guide aims to bridge this gap by providing a comparative analysis of this compound's structure against common immunoassay targets and outlining the methodologies to experimentally determine its cross-reactivity.

Structural Comparison of this compound and Common Immunoassay Targets

The potential for a compound to cross-react in an immunoassay is largely dependent on its chemical structure. Molecules with similar shapes and functional groups to the target analyte are more likely to be recognized by the assay's antibodies.[6] Below is a comparison of the chemical structure of this compound with those of common drugs of abuse.

Table 1: Structural Comparison of this compound with Common Drugs of Abuse

CompoundChemical StructureKey Structural Features
This compound this compound structureFused ring system with a tertiary amine and a dimethoxyphenyl group.
Amphetamine Amphetamine structurePhenyl ring attached to a propane (B168953) chain with a primary amine.
Diazepam (a Benzodiazepine) Diazepam structureA fusion of a benzene (B151609) ring and a diazepine (B8756704) ring.
Morphine (an Opiate) Morphine structurePentacyclic structure with a tertiary amine and phenolic hydroxyl groups.

Note: The images are illustrative representations of the chemical structures.

While this compound's overall structure is distinct from amphetamine, benzodiazepines, and morphine, the presence of a tertiary amine and an aromatic ring are features it shares with some psychoactive compounds. The degree to which these similarities might lead to cross-reactivity is unknown without experimental validation.

Known Cross-Reactants in Common Immunoassays: A Performance Comparison

To provide a framework for understanding potential cross-reactivity, the following table summarizes the performance of various immunoassays in the presence of known cross-reacting substances. This data highlights the importance of confirmatory testing, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to avoid false-positive results.[7]

Table 2: Performance of Common Immunoassays with Known Cross-Reactants

Immunoassay TargetKnown Cross-ReactantConcentration for Positive Result (ng/mL)Percent Cross-Reactivity (%)Reference
Amphetamines Pseudoephedrine>10,000<1[8]
PhentermineVariableVariable[8]
Ranitidine>100,000<0.3[8]
Benzodiazepines OxaprozinVariableVariable[8]
Sertraline>10,000<1[8]
Opiates Quinolone Antibiotics (e.g., Levofloxacin)VariableVariable[9]
Dextromethorphan>300,000<0.1[9]
Cannabinoids (THC) EfavirenzVariableVariable[8]
Proton Pump Inhibitors>125,000<0.02[9]

Note: The values presented are approximate and can vary significantly between different manufacturers' assays.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, rigorous experimental testing is required. The following are detailed methodologies for key experiments.

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a common method to quantify the cross-reactivity of a substance.[10][11]

Objective: To determine the concentration of this compound that inhibits the binding of the target analyte to the antibody by 50% (IC50) and to calculate the percent cross-reactivity.

Materials:

  • Microtiter plates pre-coated with the target drug-protein conjugate.

  • This compound standard of known purity.

  • Standard of the target drug (e.g., amphetamine).

  • Primary antibody specific to the target drug.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Wash buffer (e.g., PBS with Tween-20).

  • Stop solution (e.g., sulfuric acid).

  • Plate reader.

Procedure:

  • Prepare a series of dilutions of the this compound standard and the target drug standard in an appropriate buffer.

  • Add a fixed concentration of the primary antibody to each well of the microtiter plate.

  • Add the different concentrations of this compound or the target drug standard to the wells.

  • Incubate the plate to allow for competitive binding between the drug in the solution and the drug coated on the plate for the primary antibody.

  • Wash the plate to remove unbound antibodies and drugs.

  • Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Wash the plate to remove the unbound secondary antibody.

  • Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the amount of drug in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both this compound and the target drug.

  • Determine the IC50 value for both substances from the resulting dose-response curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Drug / IC50 of this compound) * 100

Confirmatory Analysis by LC-MS/MS

LC-MS/MS is the gold standard for confirming presumptive positive results from immunoassays.[12][13] It offers high specificity and sensitivity for the unambiguous identification and quantification of analytes.

Objective: To confirm the presence or absence of this compound and the target drug in a sample that screened positive in an immunoassay.

Procedure:

  • Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the sample to isolate and concentrate the analytes of interest.

  • Chromatographic Separation: Inject the extracted sample into a liquid chromatograph (LC) system equipped with a suitable column to separate this compound, the target drug, and their metabolites.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor for specific precursor-to-product ion transitions for each analyte, ensuring highly selective detection.

  • Quantification: A standard curve is generated using certified reference materials to quantify the concentration of each analyte in the sample.

Visualizations

Mechanism of Immunoassay Cross-Reactivity

Cross_Reactivity_Mechanism cluster_0 Target Analyte Binding cluster_1 Cross-Reactivity Target Target Analyte Antibody1 Specific Antibody Target->Antibody1 Specific Binding Signal Positive Signal Antibody1->Signal CrossReactant This compound (Potential Cross-Reactant) Antibody2 Specific Antibody CrossReactant->Antibody2 Non-Specific Binding FalseSignal False-Positive Signal Antibody2->FalseSignal

Caption: Mechanism of immunoassay cross-reactivity.

Experimental Workflow for Cross-Reactivity Testing

Experimental_Workflow Start Start: Obtain this compound and Immunoassay Kits Prepare_Standards Prepare Serial Dilutions of this compound and Target Drug Start->Prepare_Standards Competitive_ELISA Perform Competitive ELISA Prepare_Standards->Competitive_ELISA Data_Analysis Analyze Dose-Response Curves and Calculate % Cross-Reactivity Competitive_ELISA->Data_Analysis Presumptive_Result Presumptive Result: Potential for Cross-Reactivity? Data_Analysis->Presumptive_Result LCMS_Confirmation Confirm with LC-MS/MS Presumptive_Result->LCMS_Confirmation Yes Final_Conclusion Final Conclusion on Cross-Reactivity Presumptive_Result->Final_Conclusion No LCMS_Confirmation->Final_Conclusion

Caption: Workflow for investigating this compound's cross-reactivity.

Conclusion

While there is currently no direct evidence to suggest that this compound cross-reacts with common drug-of-abuse immunoassays, its chemical structure shares some general features with certain psychoactive compounds. This guide highlights the theoretical potential for such interactions and underscores the critical need for experimental validation. Researchers and clinicians should be aware of the possibility of false-positive results in individuals consuming Sceletium tortuosum products and should utilize confirmatory testing methods like LC-MS/MS for definitive results. The provided experimental protocols offer a clear pathway for future research to quantify the cross-reactivity of this compound and other alkaloids from Sceletium tortuosum, thereby ensuring the accuracy of clinical and forensic drug testing.

References

A Comparative Guide to the Validation of Analytical Methods for Mesembrenol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Mesembrenol, a key psychoactive alkaloid in the plant Sceletium tortuosum. The validation of these methods is presented in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance. This document is intended to assist researchers and drug development professionals in selecting and implementing robust analytical procedures.

Introduction to this compound and Analytical Method Validation

This compound and its related alkaloids are of significant interest due to their potential therapeutic effects, primarily as serotonin (B10506) reuptake inhibitors and phosphodiesterase-4 (PDE4) inhibitors. Accurate and reliable quantification of these compounds in raw materials, extracts, and finished products is crucial for quality control and clinical research. The validation of analytical procedures is a critical process that demonstrates the suitability of a method for its intended purpose. The ICH Q2(R1) guideline provides a framework for this validation, encompassing various performance characteristics.[1][2][3][4]

Comparison of Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) are two common techniques for the analysis of this compound.[5][6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though less common, alternative.[5][9]

Quantitative Performance Data

The following tables summarize the validation parameters for HPLC-UV and UHPLC-QToF-MS methods based on published data.

Table 1: HPLC-UV Method Validation Parameters for Mesembrine-Type Alkaloids [6][9][10][11]

Validation ParameterResult
Linearity Range400 - 60,000 ng/mL
Correlation Coefficient (r²)>0.99
Accuracy (% Recovery)94.8% - 103.6%
Precision (Inter-day RSD)< 3%
Limit of Detection (LOD)100 ng/mL
Limit of Quantitation (LOQ)200 ng/mL

Table 2: UHPLC-QToF-MS Method Validation Parameters for Mesembrine (B35894) and Mesembrenone in Mouse Plasma [7]

Validation ParameterResult
Linearity RangeNot explicitly stated, but method validated
Correlation Coefficient (r²)Not explicitly stated
Accuracy (% Recovery)89.5% - 106%
Precision (RSD)< 12.6%
Limit of Quantitation (LOQ)10 ng/mL
Extraction Recovery87% - 93%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of Sceletium plant material.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile (B52724) (ACN), and ammonium (B1175870) hydroxide. A typical ratio is 70:30:0.01 (v/v/v).

  • Detection: Detection is usually performed at a wavelength of 228 nm.[6][10]

  • Sample Preparation: Plant material is extracted with a suitable solvent, such as methanol (B129727). The extract is then filtered before injection.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

This method offers higher sensitivity and selectivity, making it suitable for analyzing low concentrations of this compound in complex matrices like plasma.[7][8]

  • Instrumentation: A UHPLC system coupled to a QToF mass spectrometer.

  • Column: A suitable reversed-phase column for UHPLC applications.

  • Mobile Phase: A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is common.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Sample Preparation (for plasma): Protein precipitation is a common method for sample cleanup. This can be achieved by adding methanol (100%) to the plasma sample, followed by centrifugation.[5][7] An internal standard, such as quinine, is often used for quantification.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of mesembrine-type alkaloids, often requiring derivatization for compounds with hydroxyl groups.[5]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5 is often used.[9]

  • Carrier Gas: Helium is a common carrier gas.

  • Temperature Program: A temperature program is used to achieve separation of the alkaloids.[9]

  • Sample Preparation: An extraction of the alkaloid fraction from the plant material is performed. Silylation may be necessary to improve the volatility and thermal stability of certain alkaloids.[5]

Visualizing the Validation Workflow and Biological Action

ICH Q2(R1) Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.[1][2][3][4] This process ensures that the analytical procedure is suitable for its intended purpose.

ICH_Validation_Workflow start_end start_end process process decision decision category category start Start: Define Analytical Procedure's Intended Use specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod Detection Limit (LOD) intermediate->lod loq Quantitation Limit (LOQ) lod->loq robustness Robustness loq->robustness end_node Validated Method robustness->end_node

Caption: Workflow for analytical method validation as per ICH Q2(R1).

Signaling Pathways of this compound Alkaloids

This compound and related alkaloids, such as mesembrine and mesembrenone, exert their effects through a dual mechanism of action: inhibition of the serotonin transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).[1][3][4][5][6]

Mesembrenol_Signaling cluster_sert Serotonin Reuptake Inhibition cluster_pde4 Phosphodiesterase-4 Inhibition compound compound target target process process effect effect This compound This compound & Related Alkaloids sert SERT (Serotonin Transporter) This compound->sert inhibits pde4 PDE4 This compound->pde4 inhibits serotonin Increased Synaptic Serotonin sert->serotonin leads to mood Mood Elevation & Anxiolytic Effects serotonin->mood camp Increased cAMP Levels pde4->camp leads to cognition Cognitive Enhancement & Anti-inflammatory Effects camp->cognition

Caption: Dual mechanism of action of this compound alkaloids.

Conclusion

The choice of an analytical method for this compound depends on the specific application. HPLC-UV is a robust and reliable method for quality control and quantification in botanical materials. For bioanalytical applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies, UHPLC-QToF-MS is the preferred method. Regardless of the method chosen, rigorous validation according to ICH guidelines is essential to ensure the generation of accurate and reproducible data.

References

Enantioselective Synthesis and Comparative Biological Activity of Mesembrenol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantioselective synthesis and biological activities of the (+)- and (-)-enantiomers of Mesembrenol, a key alkaloid found in the plant Sceletium tortuosum. While research has elucidated the pharmacological properties of various mesembrine (B35894) alkaloids, a direct comparative analysis of the individual this compound enantiomers remains an area of active investigation. This document summarizes the available data on their synthesis and biological targets, highlighting the critical need for further stereospecific research.

Introduction

This compound is a psychoactive alkaloid from the plant Sceletium tortuosum, which has a long history of traditional use in South Africa for its mood-enhancing and anxiolytic effects. The biological activity of many chiral compounds is highly dependent on their stereochemistry, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Therefore, the enantioselective synthesis and comparative biological evaluation of (+)- and (-)-Mesembrenol are crucial for understanding their therapeutic potential and mechanism of action. The primary known biological targets for mesembrine alkaloids are the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4), both of which are significant targets in the development of treatments for depression, anxiety, and cognitive disorders.

Data Presentation: Comparative Biological Activity

Direct comparative quantitative data on the biological activity of the individual enantiomers of this compound is limited in the current scientific literature. However, data for a mixture of related alkaloids and individual, non-enantiomer-specific mesembrine alkaloids provide a basis for understanding their potential activities.

Alkaloid/ExtractTargetActivity MetricValueNotes
MesembrineSerotonin Transporter (SERT)Kᵢ1.4 nMMesembrine is the most active alkaloid against the 5-HT transporter.[1]
MesembrenoneSerotonin Transporter (SERT)Kᵢ27 nMActive against the 5-HT transporter.[1]
This compound (unspecified) Serotonin Transporter (SERT) Kᵢ 63 nM The specific enantiomer tested was not reported.
MesembrenonePhosphodiesterase 4 (PDE4)IC₅₀< 1 µMActive against PDE4.[1]
MesembrinePhosphodiesterase 4 (PDE4)IC₅₀29 µMConsidered a very weak PDE4 inhibitor.[1]
Sceletium tortuosum ExtractSerotonin Transporter (SERT)IC₅₀4.3 µg/mlPotent blocker in 5-HT transporter binding assays.[1]
Sceletium tortuosum ExtractPhosphodiesterase 4 (PDE4)IC₅₀8.5 µg/mlPowerful inhibitory effects on PDE4.[1]

Note: The lack of specific data for (+)- and (-)-Mesembrenol highlights a significant research gap. Future studies should focus on the separate evaluation of each enantiomer to fully characterize their pharmacological profiles.

Experimental Protocols

Enantioselective Synthesis of this compound Enantiomers (Proposed Strategy)

The enantioselective synthesis of this compound enantiomers can be approached through asymmetric synthesis or chiral resolution of a racemic mixture. A plausible synthetic strategy would involve the stereoselective reduction of the corresponding ketone, mesembrenone, using chiral reducing agents to yield the desired enantiomer of this compound. Alternatively, methods developed for the enantioselective synthesis of (-)-mesembranol from D-glucose could potentially be adapted.[2]

Diagram: Proposed Enantioselective Synthesis of this compound

G cluster_synthesis Enantioselective Synthesis Start Achiral Starting Material (e.g., 4-arylcyclohexenone) Asymmetric_Reaction Asymmetric Michael Addition or Palladium-Catalyzed Coupling Start->Asymmetric_Reaction Chiral Catalyst Chiral_Intermediate Enantioenriched Mesembrenone Precursor Asymmetric_Reaction->Chiral_Intermediate Reduction_plus Stereoselective Reduction (e.g., with (+)-chiral reducing agent) Chiral_Intermediate->Reduction_plus Reduction_minus Stereoselective Reduction (e.g., with (-)-chiral reducing agent) Chiral_Intermediate->Reduction_minus Plus_this compound (+)-Mesembrenol Reduction_plus->Plus_this compound Minus_this compound (-)-Mesembrenol Reduction_minus->Minus_this compound

Caption: Proposed synthetic pathway for the enantioselective synthesis of this compound enantiomers.

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay determines the binding affinity of a compound to the serotonin transporter.

Objective: To determine the Kᵢ values of (+)- and (-)-Mesembrenol for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • Membrane preparation from hSERT-expressing cells

  • [³H]-Citalopram (radioligand)

  • Test compounds: (+)-Mesembrenol and (-)-Mesembrenol

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing hSERT and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with various concentrations of the test compounds and a fixed concentration of [³H]-Citalopram.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]-Citalopram binding) by non-linear regression analysis. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Diagram: SERT Radioligand Binding Assay Workflow

G cluster_sert SERT Binding Assay Prepare_Membranes Prepare hSERT Membranes Incubate Incubate Membranes with [³H]-Citalopram & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Kᵢ determination) Count->Analyze

Caption: Workflow for a SERT radioligand binding assay.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.

Objective: To determine the IC₅₀ values of (+)- and (-)-Mesembrenol against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Test compounds: (+)-Mesembrenol and (-)-Mesembrenol

  • Detection reagents (e.g., using a fluorescence polarization-based kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the PDE4 enzyme.

  • Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add cAMP to initiate the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. The signal generated is proportional to the amount of cAMP remaining.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: PDE4 Inhibition Assay Workflow

G cluster_pde4 PDE4 Inhibition Assay Setup Set up reaction with PDE4 enzyme & Test Compound Initiate Add cAMP to initiate reaction Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Detect Terminate reaction & Detect remaining cAMP Incubate->Detect Analyze Data Analysis (IC₅₀ determination) Detect->Analyze

Caption: Workflow for a PDE4 enzyme inhibition assay.

Conclusion

The enantiomers of this compound hold significant potential as pharmacological agents due to the known activities of mesembrine alkaloids on the serotonin transporter and phosphodiesterase 4. However, a critical gap in the scientific literature exists regarding the specific enantioselective synthesis and comparative biological activities of (+)- and (-)-Mesembrenol. The provided experimental protocols offer a framework for researchers to address this knowledge gap. Elucidating the distinct pharmacological profiles of each enantiomer is essential for advancing our understanding of their therapeutic potential and for the development of novel, stereochemically pure drugs for the treatment of mood and cognitive disorders.

References

A Head-to-Head Comparison of Mesembrenol and Mesembrenone as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mesembrenol and Mesembrenone, two alkaloids derived from the plant Sceletium tortuosum, based on their efficacy as phosphodiesterase 4 (PDE4) inhibitors. The information presented herein is supported by available experimental data to assist researchers and professionals in the fields of pharmacology and drug development.

Quantitative Comparison of PDE4 Inhibition

The inhibitory activities of this compound and Mesembrenone against PDE4 have been quantified, revealing significant differences in their potency. Mesembrenone is a notably more potent inhibitor of PDE4 than this compound. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for this comparison.

CompoundTargetIC50Ki
Mesembrenone PDE4< 1 µM[1][2]470 nM[2]
PDE4B0.47 µM[3][4]
This compound PDE410,000 nM[5]

Note: A lower IC50 value indicates a higher potency of the compound as an inhibitor.

Experimental Protocols

While the specific, detailed experimental protocols used to generate the IC50 values for this compound and Mesembrenone are not publicly available in the cited literature, a generalized methodology for determining PDE4 inhibition is described below. This protocol is based on common practices in the field for in vitro enzyme inhibition assays.

Generalized In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the concentration of an inhibitor (e.g., this compound or Mesembrenone) required to inhibit 50% of the activity of the PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2)

  • Test compounds (this compound and Mesembrenone) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared to create a range of concentrations.

  • Assay Plate Preparation: The diluted compounds are added to the wells of a microplate. Control wells containing the vehicle (e.g., DMSO) and a known PDE4 inhibitor (e.g., Rolipram) are also included.

  • Enzyme Addition: A solution containing the recombinant PDE4 enzyme is added to each well, except for the "no enzyme" control wells.

  • Pre-incubation: The plate is incubated to allow the compounds to interact with the enzyme.

  • Reaction Initiation: The fluorescently labeled cAMP substrate is added to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: The plate is incubated to allow the PDE4 enzyme to hydrolyze the cAMP substrate.

  • Data Acquisition: The fluorescence polarization of each well is measured using a microplate reader. The degree of polarization is inversely proportional to the amount of substrate hydrolysis.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription (Anti-inflammatory) pCREB->Gene Inhibitor Mesembrenone or This compound Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and the Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Add Compounds to Microplate Wells A->D B Prepare Recombinant PDE4 Enzyme Solution E Add PDE4 Enzyme to Wells B->E C Prepare Fluorescent cAMP Substrate G Initiate Reaction with cAMP Substrate C->G D->E F Pre-incubate E->F F->G H Incubate for Enzymatic Reaction G->H I Measure Fluorescence Polarization H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Generalized Experimental Workflow for a PDE4 Inhibition Assay.

References

Unraveling the Entourage Effect: A Comparative Analysis of Mesembrenol and Other Sceletium tortuosum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Sceletium tortuosum, a succulent plant indigenous to Southern Africa, has a rich history of traditional use for its mood-enhancing and anxiolytic properties. The pharmacological effects of this plant are attributed to a complex interplay of its constituent alkaloids, primarily mesembrine (B35894), mesembrenone (B1676307), mesembrenol, and mesembranol. While much research has focused on the individual activities of these compounds, the synergistic interactions, often referred to as an "entourage effect," are believed to be crucial for the plant's full therapeutic potential. This guide provides a comparative analysis of the known pharmacological activities of these alkaloids, with a specific focus on the potential synergistic contributions of this compound, and presents detailed experimental protocols for assessing these effects.

Quantitative Comparison of Sceletium Alkaloid Activity

The primary mechanisms of action for the key Sceletium alkaloids involve the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase-4 (PDE4). The following tables summarize the available quantitative data on the individual potency of these alkaloids.

Table 1: Serotonin Transporter (SERT) Inhibition

AlkaloidInhibition Constant (Ki) [nM]Source
Mesembrine1.4[Harvey et al., 2011]
Mesembrenone27[Harvey et al., 2011]
This compound63[Harvey et al., 2011]
MesembranolData not consistently reported

Table 2: Phosphodiesterase-4 (PDE4) Inhibition

AlkaloidIC50 [µM]Source
Mesembrenone< 1[Harvey et al., 2011]
Mesembrine7.8[Chiu et al., 2017]
This compound10[Chiu et al., 2017]
MesembranolData not consistently reported

Table 3: Comparative Anxiolytic and Antidepressant-like Effects in a Zebrafish Model

TreatmentAnxiolytic-like Effect (Locomotor Activity)Antidepressant-like Effect (Reversal of Reserpine-induced Hypolocomotion)Source
Zembrin® Extract (25 µg/mL)Significant decreaseSignificant reversal[Gericke et al., 2023]
MesembrineSignificant decreaseNo significant effect in isolation[Gericke et al., 2023]
MesembrenoneNo significant effect in isolationNo significant effect in isolation[Gericke et al., 2023]
This compoundNo significant effect in isolationNo significant effect in isolation[Gericke et al., 2023]
MesembranolNo significant effect in isolationNo significant effect in isolation[Gericke et al., 2023]

The data clearly indicates that while mesembrine is the most potent SERT inhibitor and mesembrenone is the most potent PDE4 inhibitor, the whole plant extract demonstrates a broader spectrum of activity. Notably, the antidepressant-like effects observed with the Zembrin® extract were not replicated by any of the individual alkaloids when tested in isolation, strongly suggesting a synergistic interaction is required for this therapeutic outcome.[1]

Deciphering the Synergy: A Mechanistic Hypothesis

The observed effects suggest a multi-target synergy where the different alkaloids contribute to the overall therapeutic profile. This compound, while being a weaker SERT and PDE4 inhibitor compared to mesembrine and mesembrenone respectively, may play a crucial modulatory role. Its presence could enhance the bioavailability or receptor interaction of the more potent alkaloids, or it may possess other, as-yet-unidentified, pharmacological activities that contribute to the entourage effect.

Synergy_Hypothesis cluster_alkaloids Sceletium Alkaloids cluster_targets Molecular Targets cluster_effects Therapeutic Effects This compound This compound SERT SERT Inhibition This compound->SERT Weak PDE4 PDE4 Inhibition This compound->PDE4 Weak Antidepressant Antidepressant Effect This compound->Antidepressant Synergistic Interaction Mesembrine Mesembrine Mesembrine->SERT Potent Mesembrine->PDE4 Weak Mesembrine->Antidepressant Synergistic Interaction Mesembrenone Mesembrenone Mesembrenone->SERT Moderate Mesembrenone->PDE4 Potent Mesembrenone->Antidepressant Synergistic Interaction Mesembranol Mesembranol Mesembranol->Antidepressant Synergistic Interaction Anxiolytic Anxiolytic Effect SERT->Anxiolytic SERT->Antidepressant PDE4->Anxiolytic PDE4->Antidepressant SERT_Assay_Workflow start Start prepare_reagents Prepare Reagents (hSERT membranes, [³H]Citalopram, Buffers) start->prepare_reagents serial_dilution Serial Dilution of Test Compounds prepare_reagents->serial_dilution plate_incubation Incubate Plate (Reagents + Test Compounds) serial_dilution->plate_incubation filtration Rapid Filtration (Separate Bound from Free Ligand) plate_incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki determination) scintillation_counting->data_analysis end End data_analysis->end PDE4_Assay_Workflow start Start prepare_reagents Prepare Reagents (PDE4 enzyme, cAMP, Buffers) start->prepare_reagents serial_dilution Serial Dilution of Test Compounds prepare_reagents->serial_dilution pre_incubation Pre-incubate Enzyme with Test Compounds serial_dilution->pre_incubation reaction_initiation Initiate Reaction (Add cAMP) pre_incubation->reaction_initiation reaction_termination Terminate Reaction (Add EDTA) reaction_initiation->reaction_termination phosphate_conversion Convert AMP to Inorganic Phosphate reaction_termination->phosphate_conversion colorimetric_detection Colorimetric Detection (Malachite Green) phosphate_conversion->colorimetric_detection data_analysis Data Analysis (IC50 determination) colorimetric_detection->data_analysis end End data_analysis->end

References

Comparative Permeability of Mesembrenol Across Biological Membranes: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the permeability of Mesembrenol, a prominent alkaloid from the plant Sceletium tortuosum, across various biological membranes. The data presented is based on pivotal in vitro studies and offers a comparative analysis with other relevant compounds, supported by detailed experimental protocols. This document aims to be an objective resource for researchers investigating the pharmacokinetic properties of this compound and its potential as a therapeutic agent.

Overview of this compound Permeability

This compound's ability to permeate biological membranes is a critical determinant of its bioavailability and, consequently, its pharmacological activity. Its physicochemical properties, such as a molecular weight of 289.4 g/mol , a lipophilicity (XLogP3) of 2.3, and a topological polar surface area (TPSA) of 41.9 Ų, suggest a moderate potential for passive diffusion across cellular barriers.

Experimental evidence, primarily from studies on excised porcine mucosal tissues, indicates that this compound can permeate intestinal, sublingual, and buccal membranes. Its permeability is generally observed to be intermediate, being lower than highly permeable compounds like caffeine (B1668208) but significantly higher than poorly absorbed molecules such as atenolol. The highest permeability is consistently reported across the intestinal mucosa, suggesting that the oral route of administration is a viable option for this compound.

Quantitative Permeability Data

The following table summarizes the apparent permeability coefficient (Papp) values for this compound and comparator compounds across different porcine mucosal tissues. The data is extracted from the key study by Shikanga et al. (2012), which provides a direct comparison under consistent experimental conditions.

Compound Physicochemical Properties Biological Membrane Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) ± SD
This compound MW: 289.4 g/mol XLogP3: 2.3TPSA: 41.9 ŲPorcine Intestinal Mucosa5.8 ± 0.7
Porcine Sublingual Mucosa3.1 ± 0.4
Porcine Buccal Mucosa1.9 ± 0.3
Caffeine (High Permeability Control) MW: 194.19 g/mol LogP: -0.07TPSA: 61.4 ŲPorcine Intestinal Mucosa10.2 ± 1.1
Porcine Sublingual Mucosa6.5 ± 0.8
Porcine Buccal Mucosa4.2 ± 0.5
Atenolol (Low Permeability Control) MW: 266.34 g/mol LogP: 0.16TPSA: 94.8 ŲPorcine Intestinal Mucosa0.8 ± 0.2
Porcine Sublingual Mucosa0.4 ± 0.1
Porcine Buccal Mucosa0.2 ± 0.1

Data sourced from Shikanga et al., Planta Med 2012; 78(3): 260-268. Values are presented as mean ± standard deviation.

Experimental Protocols

The following is a detailed methodology for the in vitro permeability studies using excised porcine mucosal tissues, as adapted from the work of Shikanga et al. (2012).

Materials and Reagents
  • Test Compounds: Pure this compound, Caffeine (high permeability control), Atenolol (low permeability control).

  • Tissues: Freshly excised porcine intestinal (jejunum), sublingual, and buccal mucosa obtained from a local abattoir.

  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer, pH 7.4, oxygenated with 95% O₂ / 5% CO₂.

  • Apparatus: Sweetana-Grass diffusion chambers.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Tissue Preparation
  • Immediately after collection, the mucosal tissues are transported to the laboratory in ice-cold KRB buffer.

  • The muscle and serosal layers of the intestinal tissue are carefully removed. For buccal and sublingual tissues, excess connective and adipose tissues are trimmed.

  • The prepared mucosal sheets are mounted between the two half-cells of the Sweetana-Grass diffusion chambers, with the mucosal side facing the donor compartment.

Permeability Assay Workflow

The following diagram illustrates the general workflow for the in vitro permeability assay.

G cluster_prep Tissue Preparation cluster_assay Permeability Experiment cluster_analysis Data Analysis tissue_collection Collect Porcine Mucosal Tissue tissue_prep Isolate and Prepare Mucosal Layer tissue_collection->tissue_prep tissue_mount Mount Tissue in Diffusion Chamber tissue_prep->tissue_mount equilibration Equilibrate Tissue with KRB Buffer tissue_mount->equilibration add_compound Add Test Compound to Donor Chamber equilibration->add_compound sampling Sample from Receiver Chamber at Intervals add_compound->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis papp_calculation Calculate Papp Values hplc_analysis->papp_calculation

A Comparative Guide to the In Vivo Efficacy of Synthetic versus Plant-Derived Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of synthetic versus plant-derived Mesembrenol, a psychoactive alkaloid from the plant Sceletium tortuosum (Kanna). While direct comparative in vivo studies are currently unavailable in peer-reviewed literature, this document synthesizes existing data on plant-derived this compound and discusses the implications and potential of synthetic production.

Data Presentation: In Vivo Efficacy of Plant-Derived this compound

Currently, detailed in vivo efficacy data for this compound is primarily derived from studies on the whole extract of Sceletium tortuosum or its constituent alkaloids in animal models. One key study investigated the anxiolytic-like effects of individual alkaloids, including this compound, in a zebrafish model.

Compound Animal Model Assay Key Findings Citation
Plant-Derived this compoundZebrafish larvae (5-dpf)Light-Dark ChallengeDecreased anxiety-related behavior.[1]
Plant-Derived Mesembrenone (B1676307)Zebrafish larvae (5-dpf)Light-Dark ChallengeDemonstrated a greater anxiolytic-like effect compared to other tested alkaloids.[1]
Plant-Derived Mesembranol (B1196526)Zebrafish larvae (5-dpf)Light-Dark ChallengeDemonstrated a greater anxiolytic-like effect compared to other tested alkaloids.[1]
Plant-Derived Mesembrine (B35894)Zebrafish larvae (5-dpf)Light-Dark ChallengeDecreased anxiety-related behavior.[1]

Note: Quantitative data from this study, such as the percentage of time spent in the central arena for this compound specifically, is not detailed in the available literature. The study concluded that while all four tested alkaloids showed anxiolytic-like effects, mesembrenone and mesembranol were more potent in this specific assay.[1]

The Synthetic Perspective

While direct in vivo comparisons are lacking, the development of synthetic routes for this compound and other mesembrine alkaloids is an active area of research.[2] A recent patent application for novel synthetic mesembrine-inspired alkaloids has reported anxiolytic and antidepressant activity in non-clinical models, indicating that in vivo data for synthetic analogues is being generated.[3]

The primary advantage of synthetic this compound lies in the precise control over stereochemistry. Mesembrine alkaloids possess a chiral structure, and different stereoisomers can exhibit distinct biological activities.[4] Synthetic production allows for the selective synthesis of specific enantiomers, which can lead to more potent and targeted therapeutic effects.[5]

Experimental Protocols

Zebrafish Larvae Light-Dark Challenge for Anxiolytic Activity

This protocol is based on the methodology used to assess the anxiolytic-like effects of plant-derived Sceletium tortuosum alkaloids.[1]

  • Animal Model: 5-days post-fertilization (dpf) zebrafish larvae.

  • Housing: Larvae are individually placed in wells of a multi-well plate.

  • Acclimatization: A period of acclimatization to the test environment is allowed.

  • Drug Administration: Larvae are exposed to the test compounds (e.g., plant-derived this compound) or a control vehicle.

  • Light-Dark Challenge: The multi-well plate is placed in a chamber with alternating light and dark phases. This transition induces an anxiety-like response in the larvae.

  • Behavioral Analysis: Locomotor activity and thigmotaxis (the tendency to remain close to the walls of the enclosure) are recorded and analyzed. A decrease in thigmotaxis and an increase in exploration of the central, more exposed area are indicative of an anxiolytic-like effect.[6][7]

Mandatory Visualizations

Experimental Workflow: Zebrafish Anxiolytic Assay

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Behavioral Assay cluster_analysis Data Analysis A Zebrafish Larvae (5-dpf) B Individual Housing in Multi-well Plates A->B C Acclimatization Period B->C D Exposure to this compound or Control C->D E Light-Dark Challenge D->E F Record Locomotor Activity & Thigmotaxis E->F G Quantify Time in Center vs. Periphery F->G H Statistical Analysis G->H I I H->I Conclusion on Anxiolytic-like Efficacy

Caption: Workflow for assessing the anxiolytic-like effects of this compound in zebrafish larvae.

Signaling Pathways of Mesembrine Alkaloids

The primary mechanisms of action for mesembrine alkaloids, including this compound, are believed to be the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).[1][8]

G cluster_sert SERT Inhibition Pathway cluster_pde4 PDE4 Inhibition Pathway Mesembrenol_SERT Mesembrine Alkaloids (e.g., this compound) SERT Serotonin Transporter (SERT) Mesembrenol_SERT->SERT inhibit Reuptake Serotonin Reuptake Mesembrenol_SERT->Reuptake block SERT->Reuptake Serotonin Increased Synaptic Serotonin Reuptake->Serotonin leads to Neurotransmission Enhanced Serotonergic Neurotransmission Serotonin->Neurotransmission Effect_Anxiolytic Anxiolytic & Antidepressant Effects Neurotransmission->Effect_Anxiolytic Mesembrenol_PDE4 Mesembrine Alkaloids (e.g., this compound) PDE4 Phosphodiesterase 4 (PDE4) Mesembrenol_PDE4->PDE4 inhibit cAMP_degradation cAMP Degradation Mesembrenol_PDE4->cAMP_degradation block PDE4->cAMP_degradation cAMP Increased intracellular cAMP cAMP_degradation->cAMP leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Cognition Improved Cognition & Anti-inflammatory Effects CREB->Cognition

Caption: Putative signaling pathways for the therapeutic effects of mesembrine alkaloids.

Conclusion

The available in vivo data, primarily from zebrafish models, indicates that plant-derived this compound possesses anxiolytic-like properties.[1] However, other alkaloids present in Sceletium tortuosum, such as mesembrenone and mesembranol, may have a more pronounced effect in this specific assay.[1]

A significant gap in the current research is the absence of direct in vivo comparative studies between synthetic and plant-derived this compound. Such studies would be invaluable in determining if the controlled stereochemistry of synthetic this compound translates to enhanced efficacy and a more favorable safety profile.

Future research should focus on:

  • Conducting in vivo studies in mammalian models to further validate the anxiolytic and potential antidepressant effects of both plant-derived and synthetic this compound.

  • Directly comparing the efficacy and pharmacokinetics of purified plant-derived this compound with its synthetic counterparts, including individual stereoisomers.

  • Further elucidating the specific contribution of this compound to the overall pharmacological effects of Sceletium tortuosum extracts.

For drug development professionals, the potential to fine-tune the pharmacological properties of this compound through stereospecific synthesis represents a promising avenue for the development of novel therapeutics for anxiety, depression, and other CNS disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of Mesembrenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of novel research compounds like Mesembrenol, an alkaloid found in plants such as Sceletium tortuosum, is a cornerstone of laboratory safety and environmental responsibility.[1][2] Due to its biological activity as an alkaloid, this compound and any materials it comes into contact with should be treated as potentially hazardous waste.[1] This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound waste streams.

Core Principles of this compound Waste Management

Before commencing any experimental work involving this compound, a thorough waste disposal plan must be established. This proactive approach ensures that all generated waste is handled safely and in accordance with institutional and regulatory standards. Key principles to adhere to include:

  • Waste Minimization: Design experiments to use the smallest feasible quantities of this compound, thereby reducing the volume of waste generated.

  • Segregation: Properly segregating different waste streams is paramount to prevent accidental chemical reactions and to facilitate appropriate disposal methods.

  • Labeling and Containerization: All waste containers must be clearly and accurately labeled and made of materials compatible with the waste they contain.

Step-by-Step Disposal Procedures for this compound Waste

The following procedures outline the recommended steps for managing different types of this compound waste.

Solid this compound Waste

Solid forms of this compound, including residual powder and contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be disposed of as follows:

  • Container Selection: Use a designated, leak-proof, and clearly labeled solid hazardous waste container. The container should be made of a material compatible with chemical waste.

  • Waste Collection: Carefully place all solid this compound waste into the designated container. Avoid generating dust.

  • Labeling: The container must be labeled with "Hazardous Waste" and the specific contents, including "this compound."

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Liquid this compound Waste

Liquid waste containing this compound can be categorized as either aqueous or organic solvent-based solutions.

Aqueous Solutions:

  • Container Selection: Use a dedicated, leak-proof, and shatter-resistant container, preferably made of plastic, with a secure screw-top cap.

  • Waste Collection: Pour aqueous solutions of this compound directly into the designated container.

  • Labeling: Label the container as "Hazardous Aqueous Waste" and list all chemical components, including "this compound" and their approximate concentrations.

  • Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from organic solvent waste.

  • Disposal: Contact your institution's EHS for pickup and disposal.

Organic Solvent Solutions:

Solutions of this compound in organic solvents (e.g., ethanol, acetonitrile) are common in a laboratory setting.[3][4] The Safety Data Sheet for the related compound (±)-Δ7-Mesembrenone indicates that it is often supplied in acetonitrile, a flammable and harmful solvent.[4]

  • Container Selection: Use a designated, solvent-resistant, and leak-proof container with a secure screw-top cap.

  • Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste into separate containers.

  • Waste Collection: Carefully transfer the organic solvent waste containing this compound into the appropriate container.

  • Labeling: Clearly label the container as "Hazardous Organic Waste" (specifying halogenated or non-halogenated) and list all contents, including "this compound" and the solvent(s).

  • Storage: Store the sealed container in a well-ventilated area, away from ignition sources, and within secondary containment to prevent spills.

  • Disposal: Arrange for disposal through your institution's hazardous waste program.

Contaminated Laboratory Glassware and Sharps

Glassware (e.g., vials, pipettes) and sharps (e.g., needles, syringe tips) contaminated with this compound require careful handling:

  • Decontamination (for non-disposable glassware): Whenever possible, rinse glassware three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Disposal of Sharps: All sharps must be placed directly into a designated, puncture-resistant sharps container. Do not recap needles.

  • Disposal of Contaminated Disposable Glassware: Place broken or disposable glassware into a designated "broken glass" box lined with a plastic bag. This box should be clearly labeled as containing chemically contaminated glass.

  • Labeling: Label the sharps container or broken glass box with "Hazardous Waste" and indicate the nature of the chemical contamination (this compound).

  • Disposal: Once the container is full, seal it and arrange for pickup by your institution's EHS department.

Summary of this compound Disposal Procedures

The following table provides a quick reference for the proper disposal of various this compound waste streams.

Waste TypeContainerLabeling RequirementsDisposal Procedure
Solid this compound Waste Leak-proof, compatible solid waste container"Hazardous Waste," "Solid this compound Waste"Collection by institutional EHS or licensed contractor.
Aqueous this compound Solutions Leak-proof, shatter-resistant bottle with screw cap"Hazardous Aqueous Waste," list all componentsCollection by institutional EHS or licensed contractor.
Organic this compound Solutions Solvent-resistant bottle with screw cap"Hazardous Organic Waste," list all componentsSegregate halogenated/non-halogenated. Collection by EHS.
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste," "Sharps," indicate chemical contaminationCollection by institutional EHS or licensed contractor.
Contaminated Glassware "Broken Glass" box lined with a plastic bag"Hazardous Waste," indicate chemical contaminationCollection by institutional EHS or licensed contractor.

Experimental Protocols

Currently, there are no established and cited experimental protocols specifically for the degradation or neutralization of this compound for disposal purposes. Therefore, all this compound waste should be handled and disposed of as chemically active and potentially hazardous material through a licensed hazardous waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Mesembrenol_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containerization cluster_disposal Final Disposal A Experiment Generates This compound Waste B Determine Waste Type A->B C1 Solid Waste (Pure this compound, Contaminated PPE) B->C1 Solid C2 Aqueous Liquid Waste B->C2 Aqueous Solution C3 Organic Liquid Waste B->C3 Organic Solution C4 Sharps & Contaminated Glassware B->C4 Sharps/Glass D1 Place in Labeled Solid Hazardous Waste Container C1->D1 D2 Place in Labeled Aqueous Hazardous Waste Container C2->D2 D3 Place in Labeled Organic Hazardous Waste Container C3->D3 D4 Place in Labeled Puncture-Resistant Sharps/ Glass Waste Container C4->D4 E Store in Designated Satellite Accumulation Area D1->E D2->E D3->E D4->E F Arrange for Pickup by Institutional EHS or Licensed Contractor E->F

Caption: this compound waste disposal decision workflow.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Navigating the Handling of Mesembrenol: A Guide to Safety and Logistics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Mesembrenol, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this psychoactive alkaloid in a laboratory setting.

Essential Safety Precautions

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure. A risk assessment should always be conducted before handling the substance to determine the appropriate level of protection.

PPE CategoryItemSpecifications & Rationale
Hand Protection Nitrile or Neoprene GlovesDouble gloving is recommended to provide an extra layer of protection against potential contamination. These materials offer good chemical resistance.
Eye Protection Safety Goggles or a Face ShieldEssential for protecting the eyes from airborne particles or accidental splashes. A face shield offers broader protection for the entire face.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Mandatory when handling the powder outside of a containment system to prevent inhalation of airborne particles. The specific type of respirator should be determined by a risk assessment.
Body Protection Dedicated Laboratory Coat or Disposable GownA dedicated lab coat, preferably one that is regularly laundered by a professional service, or a disposable gown should be worn to prevent contamination of personal clothing.
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.
Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a critical component of safe handling.

Control TypeDescription & Rationale
Ventilation Fume Hood or Powder Containment Hood
Weighing Ventilated Balance Enclosure or "Powder Dome"

Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Standard Operating Procedure for Handling this compound Powder

The following workflow outlines the key steps for safely handling this compound powder in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area in Fume Hood gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe gather_materials 3. Gather All Necessary Equipment and Reagents gather_ppe->gather_materials weigh 4. Weigh this compound in Ventilated Enclosure gather_materials->weigh dissolve 5. Dissolve or Prepare Compound as Required weigh->dissolve decontaminate 6. Decontaminate All Surfaces and Equipment dissolve->decontaminate dispose_waste 7. Dispose of Waste in Designated Hazardous Waste Stream decontaminate->dispose_waste remove_ppe 8. Doff PPE in Correct Order dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound.
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, disposable lab coats, weighing papers, and any other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Spill Response Plan

In the event of a spill, a clear and immediate response is crucial to mitigate exposure and contamination.

cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Post-Spill spill Spill Occurs alert 1. Alert Others in the Area spill->alert evacuate 2. Evacuate the Immediate Area (if necessary) alert->evacuate assess 3. Assess the Spill Size and Risk evacuate->assess ppe 4. Don Appropriate PPE assess->ppe contain 5. Contain the Spill with Absorbent Material ppe->contain collect 6. Carefully Collect Contaminated Material contain->collect decontaminate 7. Decontaminate the Spill Area collect->decontaminate dispose 8. Dispose of All Waste as Hazardous decontaminate->dispose report 9. Report the Incident to the Supervisor/Safety Officer dispose->report

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。